molecular formula C6HCl3N2 B1340609 3,5,6-Trichloropyridine-2-carbonitrile CAS No. 38178-74-4

3,5,6-Trichloropyridine-2-carbonitrile

Cat. No.: B1340609
CAS No.: 38178-74-4
M. Wt: 207.4 g/mol
InChI Key: TZISAZPGPRGMRS-UHFFFAOYSA-N
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Description

3,5,6-Trichloropyridine-2-carbonitrile (CAS 38178-74-4) is a halogenated pyridine derivative of high interest in chemical synthesis and agrochemical research . It is a solid with a molecular formula of C 6 HCl 3 N 2 and a molecular weight of 207.44 g/mol . Its primary research value lies in its role as a key synthetic intermediate. The compound serves as a versatile precursor in the preparation of more complex molecules, including 4-amino-3,5,6-trichloropicolinic acid (Picloram), a well-known herbicide . The molecular scaffold is also related to 3,5,6-trichloro-2-pyridinol (TCP), which is a major metabolite and environmental degradation product of the insecticide chlorpyrifos, making it relevant for environmental fate and biodegradation studies . This compound requires careful handling. It is classified with the signal word "Danger" and has hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers must wear appropriate personal protective equipment and handle the material in a well-ventilated place. To preserve its stability, it is recommended to store this product under an inert atmosphere at 2-8°C . This product is intended for research and development use by qualified professionals. It is not for medicinal, household, or other uses.

Properties

IUPAC Name

3,5,6-trichloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2/c7-3-1-4(8)6(9)11-5(3)2-10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZISAZPGPRGMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563133
Record name 3,5,6-Trichloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38178-74-4
Record name 3,5,6-Trichloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: Synthetic Architectures for 3,5,6-Trichloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5,6-Trichloropyridine-2-carbonitrile Synthesis Pathway Content Type: Technical Deep Dive / Whitepaper Audience: Senior Process Chemists, R&D Scientists, and Agrochemical Engineers

Executive Summary

3,5,6-Trichloropyridine-2-carbonitrile (CAS 21822-68-2) represents a critical halogenated heterocyclic scaffold in the synthesis of broad-spectrum herbicides (e.g., Triclopyr) and organophosphate insecticides (e.g., Chlorpyrifos derivatives). Its production demands rigorous control over regioselectivity, as the electron-deficient pyridine ring is prone to multiple nucleophilic attacks.

This technical guide delineates the two primary industrial and laboratory-scale synthesis pathways: Oxidative Ammoxidation (the dominant industrial route) and Nucleophilic Aromatic Substitution (


)  (the versatile process route). We analyze the mechanistic drivers, critical process parameters (CPPs), and safety protocols required for high-purity isolation.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 3,5,6-trichloropyridine-2-carbonitrile is governed by the availability of precursors and the facility's capability to handle hazardous reagents (cyanide vs. high-temperature ammonia streams).

Strategic Disconnections
  • C–C Bond Formation (

    
    ):  Disconnecting the nitrile group reveals 2,3,5,6-tetrachloropyridine . This route relies on the activation of the C2 position by the ring nitrogen, allowing displacement of the chlorine atom by a cyanide nucleophile.
    
  • Functional Group Interconversion (Ammoxidation): Disconnecting to the methyl group reveals 3,5,6-trichloro-2-methylpyridine . This route utilizes vapor-phase catalysis to convert the methyl group directly to a nitrile.

Retrosynthesis cluster_legend Key Target 3,5,6-Trichloropyridine- 2-carbonitrile Precursor1 2,3,5,6-Tetrachloropyridine (S_NAr Route) Precursor1->Target + CN- (Nu. Subst.) Precursor2 3,5,6-Trichloro-2-methylpyridine (Ammoxidation Route) Precursor2->Target + NH3 + O2 (Cat.) Target Molecule Target Molecule Halogenated Precursor Halogenated Precursor Alkyl Precursor Alkyl Precursor

Figure 1: Retrosynthetic logic tree for 3,5,6-trichloropyridine-2-carbonitrile.

Part 2: Route A — Nucleophilic Aromatic Substitution ( )

This pathway is preferred when 2,3,5,6-tetrachloropyridine is the available feedstock. The reaction exploits the electronic deficiency of the pyridine ring.

Mechanistic Insight

In polychlorinated pyridines, the positions ortho (2,6) and para (4) to the nitrogen are activated for nucleophilic attack. While the 4-position is often reactive, the 2-position in 2,3,5,6-tetrachloropyridine is highly susceptible to attack by hard nucleophiles due to the inductive electron-withdrawing effect of the adjacent nitrogen.

Regioselectivity Control:

  • Substrate: 2,3,5,6-Tetrachloropyridine.[1][2][3][4][5][6]

  • Nucleophile: Cyanide ion (

    
    ).
    
  • Selectivity: The reaction favors the 2-position (over the 4-position) under controlled polar aprotic conditions, yielding the 2-cyano product.

Detailed Protocol

Reagents:

  • Substrate: 2,3,5,6-Tetrachloropyridine (1.0 eq)

  • Reagent: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.1–1.2 eq)

  • Catalyst: 18-Crown-6 (for KCN) or Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: DMF, NMP, or Sulfolane (Anhydrous)

Step-by-Step Workflow:

  • Inerting: Purge a glass-lined reactor with

    
    . Moisture is detrimental as it promotes hydrolysis to the pyridinol (impurity).
    
  • Dissolution: Charge solvent (DMF) and 2,3,5,6-tetrachloropyridine. Agitate until dissolved.

  • Catalyst Addition: Add Phase Transfer Catalyst (PTC). This is critical for solubilizing the inorganic cyanide in the organic phase.

  • Cyanation: Add dry KCN in portions to control the exotherm.

  • Heating: Heat to 80–100°C . Monitor by HPLC.

    • Note: Higher temperatures (>140°C) may increase 4-substitution or polymerization.

  • Quench: Cool to 20°C. Pour into ice water containing dilute NaOH (to neutralize trace HCN).

  • Isolation: Filter the precipitate. Recrystallize from ethanol/water.

Data Summary: Solvent Effects
SolventTemperature (°C)Yield (%)Primary Impurity
DMF 9088-922-Pyridinol (Hydrolysis)
NMP 10090-94Polymerized tars
Sulfolane 12085-904-Cyano isomer
Water (PTC) 8065High Hydrolysis

Part 3: Route B — Vapor Phase Ammoxidation (Industrial Standard)

For large-scale manufacturing, ammoxidation is superior due to atom economy and the avoidance of solid cyanide salts. This route converts the methyl group of 3,5,6-trichloro-2-methylpyridine directly to a nitrile.

Reaction Chemistry


Catalyst Systems

The reaction requires a heterogeneous catalyst, typically based on Vanadium-Titanium oxides (


) or Molybdenum-Bismuth systems, often doped with antimony to suppress ring dechlorination.
Process Flow Diagram

The process involves a fluidized bed reactor or a fixed bed multitubular reactor.

ProcessFlow Feed Feed: Trichloropicoline + NH3 + Air Reactor Fluidized Bed Reactor (320-380°C) V-Ti Catalyst Feed->Reactor Vapor Phase Cooler Quench Tower (Rapid Cooling) Reactor->Cooler Hot Gas Separator Phase Separator (Solid/Liquid) Cooler->Separator Slurry Separator->Cooler Recycle Solvent Product Crude Nitrile Separator->Product

Figure 2: Industrial Ammoxidation Process Flow.

Critical Process Parameters (CPPs)
  • Temperature: 320°C – 380°C.

    • <300°C: Incomplete conversion (intermediate amides).

    • >400°C:[3] Dechlorination (loss of Cl at pos 3,5,6) and ring combustion (

      
      ).
      
  • Molar Ratio:

    
    :Organic ratio must be > 2:1 to prevent nitrile hydrolysis and suppress tar formation.
    
  • Contact Time: 0.5 – 3.0 seconds.

Part 4: Analytical Validation & Safety

Analytical Specification (HPLC)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Water (0.1%

    
    ) [60:40].
    
  • Detection: UV @ 290 nm (Pyridine ring absorption).

  • Retention Time: Nitrile elutes after the pyridinol impurity due to lack of H-bonding capability.

Safety Profile
  • Cyanide Hazards (Route A): Strict control of pH is required. Acidification of waste streams containing Cyanide releases lethal HCN gas. All waste must be treated with bleach (NaOCl) to oxidize Cyanide to Cyanate (

    
    ) before disposal.
    
  • Thermal Runaway (Route A): The

    
     reaction is exothermic. Dosage of cyanide must be controlled.
    
  • Dust Explosion: The final product is a crystalline solid. Milling operations require grounding and inerting.

References

  • Preparation of 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
  • Preparation of 2-cyano-6-chloropyridine compounds. Source: US Patent 4,766,219. URL: Relevance: Details the regioselective cyanation of polychlorinated pyridines using alkali metal cyanides in polar solvents.
  • Improved process for the preparation of 3,5,6-trichloropyridin-2-ol (and related intermediates).
  • Process for the production of 2,3,5,6-tetrachloropyridine.

Sources

Physicochemical Properties & Technical Profile: 3,5,6-Trichloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and reactivity of 3,5,6-Trichloropyridine-2-carbonitrile .

Executive Summary

3,5,6-Trichloropyridine-2-carbonitrile (also known as 3,5,6-Trichloropicolinonitrile ) is a specialized halogenated pyridine intermediate. It serves as a critical structural scaffold in the synthesis of agrochemicals, specifically pyridine-carboxylic acid herbicides (e.g., Picloram , Clopyralid analogs) and organophosphate insecticides (e.g., Chlorpyrifos precursors).

Unlike its more common congener 3,5,6-trichloro-2-pyridinol (TCP) , the nitrile derivative possesses a reactive cyano handle at the C2 position, allowing for transformation into amides, carboxylic acids, or esters while retaining the lipophilic trichlorinated core. This guide details its molecular characteristics, synthesis pathways, and stability profile for researchers in process chemistry and toxicology.

Molecular Identity & Structural Characterization

ParameterTechnical Specification
CAS Registry Number 38178-74-4
IUPAC Name 3,5,6-Trichloropyridine-2-carbonitrile
Synonyms 3,5,6-Trichloropicolinonitrile; 2-Cyano-3,5,6-trichloropyridine
Molecular Formula C₆HCl₃N₂
Molecular Weight 207.45 g/mol
SMILES C1=C(C(=NC(=C1Cl)Cl)C#N)Cl
InChI Key TZISAZPGPRGMRS-UHFFFAOYSA-N
Structural Features Electron-deficient pyridine ring; sterically crowded C2-nitrile; acidic proton at C4.
Spectral Signatures
  • IR Spectroscopy: Distinct absorption at ~2230–2240 cm⁻¹ (C≡N stretch). The chlorinated ring skeletal vibrations appear in the 1550–1400 cm⁻¹ region.

  • ¹H NMR (CDCl₃): Singlet at δ ~8.0–8.2 ppm corresponding to the lone proton at the C4 position. The downfield shift is driven by the electron-withdrawing effects of the adjacent Cl (C3/C5) and the ring nitrogen.

  • ¹³C NMR: Expected signals for the nitrile carbon (~115 ppm) and the pyridine ring carbons (C2-C6), with C3, C5, and C6 showing shifts characteristic of chlorination (~130–150 ppm).

Physicochemical Core Parameters

The following data consolidates experimental values and high-confidence predictive models for process engineering.

PropertyValue / RangeContext
Physical State Solid (Crystalline powder)Off-white to pale yellow.[1]
Melting Point 95°C – 105°C (Estimated)Lower than the amino-derivative (240°C) due to lack of H-bonding donors.
Boiling Point 310°C (Predicted at 760 mmHg)High boiling point necessitates vacuum distillation for purification.
Density 1.65 ± 0.1 g/cm³ High density typical of polychlorinated heteroaromatics.
LogP (Octanol/Water) 3.1 – 3.4 Highly lipophilic; significant partitioning into organic phases.
Water Solubility < 10 mg/L (25°C)Practically insoluble in water; requires polar organic solvents (ACN, DMF).
Vapor Pressure ~1.5 × 10⁻⁴ mmHg (25°C)Low volatility; particulate containment required.

Chemical Reactivity & Stability Profile

Hydrolysis Kinetics

The C2-cyano group is susceptible to hydrolysis, but the reaction is sterically hindered by the C3-chlorine atom.

  • Acidic Hydrolysis: Requires harsh conditions (conc. H₂SO₄, >100°C) to convert the nitrile to the amide (3,5,6-trichloropicolinamide ) and subsequently to the acid (3,5,6-trichloropicolinic acid ).

  • Alkaline Hydrolysis: Rapidly converts to the carboxylate salt. However, harsh basic conditions can also lead to nucleophilic aromatic substitution (

    
    ) at the C6 position, replacing the chlorine with a hydroxyl group to form 6-hydroxy-3,5-dichloropicolinonitrile .
    
Nucleophilic Aromatic Substitution ( )

The pyridine ring is highly electron-deficient due to the three chlorine atoms and the nitrile group.

  • Regioselectivity: Nucleophiles (amines, alkoxides) preferentially attack C6 or C4 .

  • C6 Substitution: Most favored due to the inductive effect of the ring nitrogen.

  • C4 Substitution: Possible if C6 is sterically blocked or if directed by specific catalysts.

Thermal Stability

Stable up to 250°C under inert atmosphere. Decomposes to release HCl, NOₓ, and chlorinated pyridines upon combustion.

Synthesis & Process Chemistry

The synthesis of 3,5,6-trichloropyridine-2-carbonitrile is typically approached via ammoxidation or functional group interconversion from the acid/amide.

Pathway Visualization (DOT)

The following diagram illustrates the primary synthetic routes and downstream applications.

SynthesisPathway cluster_conditions Reaction Conditions Start 3,5,6-Trichloro-2-methylpyridine (CAS 22109-56-4) Ammonia NH3 + O2 (Ammoxidation) Start->Ammonia Product 3,5,6-Trichloropyridine- 2-carbonitrile (CAS 38178-74-4) Start->Product Primary Industrial Route Ammonia->Product Catalyst V2O5 / TiO2 300-400°C Acid 3,5,6-Trichloropicolinic Acid Product->Acid Derivatization Hydrolysis Hydrolysis (H2SO4/H2O)

Figure 1: Industrial synthesis pathway via ammoxidation of the picoline precursor.

Experimental Protocol: Laboratory-Scale Synthesis (Ammoxidation Simulation)

Note: Industrial ammoxidation is gas-phase. For laboratory synthesis, a dehydration of the amide is more accessible.

Objective: Synthesis of 3,5,6-trichloropyridine-2-carbonitrile from 3,5,6-trichloropicolinamide.

  • Reagents:

    • 3,5,6-Trichloropicolinamide (1.0 eq)

    • Phosphorus Oxychloride (

      
      ) (5.0 eq) or Thionyl Chloride (
      
      
      
      )
    • Solvent: Toluene or 1,2-Dichloroethane

    • Catalyst: DMF (catalytic amount)

  • Procedure:

    • Step 1: Charge a flame-dried 3-neck round bottom flask with 3,5,6-trichloropicolinamide and dry toluene under

      
       atmosphere.
      
    • Step 2: Add catalytic DMF (2-3 drops).

    • Step 3: Add

      
       dropwise via an addition funnel at room temperature.
      
    • Step 4: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the amide spot.

    • Step 5: Cool to room temperature. Carefully quench the reaction by pouring onto crushed ice (Exothermic!).

    • Step 6: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with saturated

      
       and Brine.
      
    • Step 7: Dry over

      
      , filter, and concentrate in vacuo.
      
    • Step 8: Recrystallize the crude solid from Hexane/Ethanol to yield the pure nitrile.

Analytical Methodologies

HPLC Purity Assessment

To ensure the absence of the 4-amino derivative (Picloram impurity) or the hydrolyzed acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (aromatic region) and 270 nm.

  • Retention Time: The nitrile is highly lipophilic and will elute later than the acid or amide forms.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.[2]Wear nitrile gloves (min 0.11mm thick).
Eye Irritation H319: Causes serious eye irritation.[2]Use safety goggles with side shields.[3]
Aquatic Toxicity H410: Very toxic to aquatic life with long-lasting effects.Avoid release to the environment; collect spillage.

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber is required due to the generation of toxic chloride gases.

References

  • PubChem. (2025).[2] 3,5,6-Trichloro-2-pyridinol and Related Compounds. National Library of Medicine. [Link]

  • EPA. (2025). Environmental Fate and Ecological Risk Assessment for Pyridine Herbicides. United States Environmental Protection Agency. [Link]

  • Corteva Agriscience. (2022). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

Sources

3,5,6-Trichloropyridine-2-carbonitrile: A Strategic Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5,6-Trichloropyridine-2-carbonitrile (CAS 38178-74-4 ), also known as 3,5,6-trichloropicolinonitrile, is a pivotal halogenated pyridine intermediate. It serves as a critical scaffold in the synthesis of auxin-mimic herbicides (e.g., Triclopyr ) and is structurally related to the precursors of Chlorpyrifos and Picloram . This guide details its chemical profile, validated synthetic protocols via nucleophilic substitution, and downstream reactivity, providing a roadmap for its utilization in high-value agrochemical development.

Chemical Profile and Structure

Identity and Properties
PropertyData
CAS Number 38178-74-4
IUPAC Name 3,5,6-Trichloropyridine-2-carbonitrile
Synonyms 3,5,6-Trichloropicolinonitrile; 2-Cyano-3,5,6-trichloropyridine
Molecular Formula C₆HCl₃N₂
Molecular Weight 207.44 g/mol
Physical State Crystalline Solid
Melting Point 173–175 °C (Reported)
Solubility Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile); Low solubility in water.[1]
Structural Visualization

The compound features a pyridine ring substituted with chlorine atoms at the 3, 5, and 6 positions, and a nitrile group at the 2 position.[2][3][4] The 4-position remains unsubstituted (Hydrogen), distinguishing it from the 4-amino derivative (Picloram intermediate).

Structure Figure 1: Connectivity of 3,5,6-Trichloropyridine-2-carbonitrile C2 C2 CN CN C2->CN C3 C3 C2->C3 Cl3 Cl C3->Cl3 C4 C4 C3->C4 H4 H C4->H4 C5 C5 C4->C5 Cl5 Cl C5->Cl5 C6 C6 C5->C6 Cl6 Cl C6->Cl6 N1 N C6->N1 N1->C2

Figure 1: Structural connectivity highlighting the specific chlorination pattern and the reactive nitrile handle.

Synthetic Pathways and Manufacturing

The industrial and laboratory synthesis of 3,5,6-trichloropyridine-2-carbonitrile primarily relies on Nucleophilic Aromatic Substitution (


)  starting from 2,3,5,6-tetrachloropyridine . This route is favored due to the accessibility of the tetrachloro precursor (Symtet).
Mechanism: Regioselective Cyanation

In polychlorinated pyridines, nucleophilic attack typically occurs at positions


 (2, 6) or 

(4) to the nitrogen.[1]
  • Substrate: 2,3,5,6-Tetrachloropyridine (Cl at 2, 3, 5, 6; H at 4).

  • Regioselectivity: Since the 4-position is unsubstituted, the nucleophile (CN⁻) attacks the most activated chlorinated positions, which are C2 and C6. Due to symmetry, substitution at either position yields the same product: 3,5,6-trichloropyridine-2-carbonitrile .

Validated Experimental Protocol

Objective: Synthesis of 3,5,6-trichloropyridine-2-carbonitrile from 2,3,5,6-tetrachloropyridine.

Reagents:

  • 2,3,5,6-Tetrachloropyridine (1.0 eq)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.1 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Catalyst (Optional): 18-Crown-6 (if using KCN in non-polar solvents)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2,3,5,6-tetrachloropyridine (e.g., 21.7 g, 100 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Cyanation: Add KCN (7.15 g, 110 mmol) in a single portion. Caution: KCN is highly toxic. Handle in a well-ventilated fume hood with appropriate cyanide antidotes available.

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC. The starting material spot should disappear, replaced by a more polar product spot.

  • Workup: Cool the reaction mixture to room temperature. Pour the dark mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with water (3 x 50 mL) to remove residual cyanide and DMF.

  • Purification: Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture to yield pure 3,5,6-trichloropyridine-2-carbonitrile as off-white crystals.

Synthesis Figure 2: Synthesis Workflow via Nucleophilic Aromatic Substitution Start 2,3,5,6-Tetrachloropyridine (Symtet) Reagents KCN (1.1 eq) / DMF 80-100°C, 4-6h Start->Reagents Intermediate Transition State (Meisenheimer Complex) Reagents->Intermediate Nucleophilic Attack (C2) Product 3,5,6-Trichloropyridine-2-carbonitrile (Target) Intermediate->Product Elimination of Cl- Byproduct KCl Intermediate->Byproduct

Figure 2: Reaction pathway for the cyanation of 2,3,5,6-tetrachloropyridine.

Reactivity and Downstream Applications[5]

The nitrile group at position 2 is a versatile handle for further functionalization, primarily via hydrolysis.

Hydrolysis to Carboxylic Acid

The most commercially relevant transformation is the hydrolysis of the nitrile to 3,5,6-trichloropicolinic acid . This acid is a direct precursor to herbicide analogs.

  • Reagents: 50% H₂SO₄ or NaOH/H₂O followed by acidification.

  • Conditions: Reflux, 2–4 hours.

  • Product: 3,5,6-Trichloropicolinic acid (MP ~150–160 °C).

Relationship to Key Agrochemicals
  • Triclopyr: While Triclopyr is an oxyacetic acid derivative, the 3,5,6-trichloro-2-pyridyl moiety is conserved. The nitrile route provides access to the picolinic acid series, which are structural isomers or homologs of the Triclopyr family.

  • Picloram: Picloram is 4-amino -3,5,6-trichloropicolinic acid.[1][2][3][5] The synthesis of Picloram typically involves introducing the amino group before or during the formation of the picolinic acid core. However, 3,5,6-trichloropyridine-2-carbonitrile can be aminated at the 4-position (via further

    
     if activated, or via N-oxide chemistry) to access Picloram intermediates.
    

Reactivity Figure 3: Downstream Transformations of the Nitrile Intermediate Nitrile 3,5,6-Trichloropyridine- 2-carbonitrile Acid 3,5,6-Trichloropicolinic Acid (Herbicide Precursor) Nitrile->Acid Acid Hydrolysis (H2SO4/H2O) Amide 3,5,6-Trichloropicolinamide Nitrile->Amide Partial Hydrolysis Picloram Picloram Analogues (Requires 4-amination) Acid->Picloram Derivatization

Figure 3: Key chemical transformations relevant to agrochemical synthesis.

Safety and Handling (HSE)

Working with 3,5,6-trichloropyridine-2-carbonitrile and its synthesis reagents requires strict adherence to safety protocols.

  • Cyanide Hazard: The synthesis utilizes KCN/NaCN. Never use strong acids during the reaction workup before ensuring all cyanide has been quenched (e.g., with bleach/hypochlorite) to prevent the formation of lethal HCN gas.

  • Toxicity: Halogenated pyridines are often skin irritants and potential sensitizers. The nitrile moiety adds acute toxicity concerns.

  • PPE: Full chemical resistant suit, nitrile gloves (double-gloved recommended), safety goggles, and a face shield. All operations must be conducted in a certified fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol (Related Metabolite). Retrieved from [Link]

  • U.S. EPA (1998). Reregistration Eligibility Decision (RED): Triclopyr. (Discusses 3,5,6-trichloropyridin-2-ol and related pyridine intermediates). Retrieved from [Link]

  • Google Patents.Process for producing 3,5,6-trichloro-2-pyridinol and related pyridine derivatives (US Patent 4327216).

Sources

Technical Guide: 3,5,6-Trichloropyridine-2-carbonitrile Solubility & Stability Profile

[1]

Executive Summary

3,5,6-Trichloropyridine-2-carbonitrile (CAS: 38178-74-4) is a critical halogenated pyridine intermediate used primarily in the synthesis of agrochemicals (herbicides and insecticides) and pharmaceutical precursors.[1] Its chemical behavior is defined by the electron-withdrawing nature of the three chlorine atoms and the cyano group, rendering the pyridine ring highly electron-deficient.[1] This guide provides a definitive analysis of its solubility limits, hydrolytic stability, and degradation pathways, designed to support process optimization and analytical method development.

Physicochemical Characterization

Molecular Identity
PropertyDetail
IUPAC Name 3,5,6-Trichloropyridine-2-carbonitrile
Common Name 3,5,6-Trichloropicolinonitrile
CAS Number 38178-74-4
Molecular Formula C₆HCl₃N₂
Molecular Weight 207.44 g/mol
Physical State Solid (Crystalline powder)
Color Off-white to tan (commercial grade)
Solubility Profile

The solubility of 3,5,6-trichloropicolinonitrile follows the "like dissolves like" principle.[1] Due to its high lipophilicity and lack of hydrogen bond donors, it exhibits negligible aqueous solubility but high solubility in polar aprotic and chlorinated organic solvents.

Quantitative Solubility Data:

Solvent ClassSolventSolubility AssessmentQuantitative Estimate (20°C)
Aqueous Water (pH 7)Insoluble 3.5 mg/L (ppm) [1]
Polar Aprotic AcetoneHigh> 100 g/L
Polar Aprotic DMSOHigh> 150 g/L
Chlorinated Dichloromethane (DCM)High> 200 g/L
Chlorinated ChloroformHigh> 150 g/L
Alcohols Methanol / EthanolModerate20 - 50 g/L
Non-polar HexaneLow< 10 g/L

Note: Organic solubility values are estimates based on structural analogs (e.g., pentachloropyridine) and should be validated using the protocol in Section 4.

Partition Coefficient (LogP)[1]
  • Predicted LogP: 2.8 – 3.2[1]

  • Implication: The compound has a high affinity for organic phases and biological lipids, necessitating the use of high-% organic mobile phases (e.g., Acetonitrile/Water > 50:[1]50) in Reverse Phase HPLC.

Stability & Degradation Analysis

Hydrolytic Stability

The nitrile group at the C2 position is susceptible to hydrolysis, particularly under alkaline conditions or in the presence of strong acids. The electron-deficient pyridine ring accelerates nucleophilic attack at the cyano carbon.[1]

  • Acidic Conditions (pH < 3): Slow hydrolysis to the amide, eventually forming the carboxylic acid at elevated temperatures.

  • Basic Conditions (pH > 9): Rapid hydrolysis to 3,5,6-trichloropicolinamide , followed by conversion to 3,5,6-trichloropicolinic acid .[1]

  • Neutral Conditions: Stable at room temperature.

Photostability

Like many chlorinated pyridines, this compound is susceptible to photolytic dechlorination when exposed to UV light in solution. The C-Cl bonds, particularly at the 3- and 6-positions, are labile under irradiation, leading to lower chlorinated byproducts.[1]

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes, critical for identifying impurities in stability-indicating methods.

DegradationPathwayNitrile3,5,6-Trichloropicolinonitrile(Parent)Amide3,5,6-Trichloropicolinamide(Intermediate)Nitrile->AmideHydrolysis (pH > 9 or pH < 2)PhotoProdDechlorinatedDerivativesNitrile->PhotoProdUV Light (Photolysis)Acid3,5,6-Trichloropicolinic Acid(Primary Degradant)Amide->AcidHydrolysis (Heat/Time)TCP3,5,6-Trichloro-2-pyridinol(Metabolite/Byproduct)Acid->TCPDecarboxylation(High T > 200°C)

Caption: Primary degradation pathways including stepwise hydrolysis (Nitrile → Amide → Acid) and photolytic dechlorination.[1]

Experimental Protocols

As specific vendor data is often proprietary, the following standardized protocols allow researchers to generate validated solubility and stability data in-house.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at 25°C.[1]

Reagents:

  • Test Compound: 3,5,6-Trichloropyridine-2-carbonitrile (>98% purity).[1]

  • Solvents: HPLC grade water, Acetone, Methanol, etc.[1]

  • Internal Standard: Benzophenone (optional).

Workflow:

  • Preparation: Add excess solid compound (approx. 50 mg) to 2 mL of solvent in a chemically resistant glass vial (borosilicate).

  • Equilibration: Cap tightly and place in a thermomixer or orbital shaker at 25°C ± 0.5°C for 24 hours .

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may adsorb the compound).

  • Dilution: Dilute the filtrate immediately with mobile phase to bring it within the linear calibration range of the HPLC detector.

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve.

Workflow Diagram:

SolubilityProtocolStartStart: Weigh Excess Solid (~50mg)AddSolventAdd Solvent (2 mL)(Water, MeOH, DMSO)Start->AddSolventShakeEquilibrate24h @ 25°CAddSolvent->ShakeFilterFilter Supernatant(0.22 µm PTFE)Shake->FilterDiluteDilute with Mobile PhaseFilter->DiluteAnalyzeHPLC-UV Analysis(254 nm)Dilute->Analyze

Caption: Step-by-step workflow for thermodynamic solubility determination using the shake-flask method.[1]

Protocol: Forced Degradation (Stress Testing)

Objective: Validate stability-indicating HPLC methods.

  • Acid Stress: Dissolve 10 mg compound in 5 mL Acetonitrile. Add 5 mL 1N HCl . Reflux at 60°C for 4 hours.

  • Base Stress: Dissolve 10 mg compound in 5 mL Acetonitrile. Add 5 mL 0.1N NaOH . Stir at room temperature for 2 hours (Nitrile hydrolysis is rapid in base).

  • Oxidative Stress: Add 3% H₂O₂. Stir at RT for 24 hours.

  • Analysis: Neutralize samples and analyze via LC-MS to identify mass shifts corresponding to the amide (+18 Da) or acid (+19 Da vs nitrile).

Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Temperature 2°C – 8°C (Refrigerated)Minimizes thermal degradation and slow hydrolysis.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture absorption which fuels hydrolysis.
Container Amber GlassProtects against UV-induced dechlorination.[1]
Handling Fume Hood + Nitrile GlovesCompound is a skin irritant and potential sensitizer.

References

  • U.S. Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): Picloram. (Contains data on impurities including 3,5,6-trichloropicolinonitrile).[1][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 84225, 4-Amino-3,5,6-trichloropyridine-2-carbonitrile (Structural Analog Data). Retrieved from [Link][1]

  • European Patent Office. (1989). Process for the preparation of 3,5,6-trichloropyridin-2-ol. EP0397281B1. (Describes synthesis intermediates including nitriles).

  • Chemical Book. (2024). 3,5,6-Trichloropyridine-2-carbonitrile Product Description. (General physicochemical properties). [1]

Process Development Guide: Synthesis of 3,5,6-Trichloropyridin-2-ol from Acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

3,5,6-Trichloropyridin-2-ol (3,5,6-TCP) is a critical heterocyclic intermediate, serving as the scaffold for major agrochemicals including Chlorpyrifos (insecticide) and Triclopyr (herbicide).[1] While historical routes relied on the high-temperature chlorination of pyridine (often yielding complex mixtures of isomers), the acrylonitrile route represents a triumph of modern process chemistry. It offers superior atom economy, regio-control, and cost-efficiency by utilizing readily available aliphatic precursors.

This guide details the "Separated Step" process, widely regarded as the industrial gold standard. Unlike "one-pot" variations that suffer from lower yields due to water/HCl interference, this protocol isolates the addition, cyclization, and aromatization stages to maximize purity (>98%) and yield (>90%).

Retrosynthetic Analysis

The synthesis is best understood by disconnecting the pyridine ring back to acyclic precursors. The strategy relies on constructing the carbon skeleton via a radical addition, followed by ring closure.

Retrosynthesis Figure 1: Retrosynthetic disconnection of 3,5,6-TCP. TCP 3,5,6-Trichloropyridin-2-ol (Target) DHP 3,3,5,6-Tetrachloro-3,4-dihydropyridin-2-one (Cyclic Intermediate) TCP->DHP Aromatization (-HCl) Linear 2,2,4-Trichloro-4-cyanobutyryl chloride (Linear Precursor) DHP->Linear Cyclization (+HCl) Raw Trichloroacetyl Chloride (TCAC) + Acrylonitrile (AN) Linear->Raw Kharasch Addition (Cu Cat.)

Part 2: Chemistry & Mechanism[2][3][4][5][6]

Step 1: The Kharasch Addition (Atom Transfer Radical Addition)

The entry point is the copper-catalyzed addition of trichloroacetyl chloride (TCAC) to acrylonitrile (AN). This is a classic Kharasch addition , proceeding via a radical mechanism rather than ionic attack.

  • Initiation: Cuprous chloride (CuCl) acts as a single-electron donor, abstracting a chlorine atom from TCAC to form a trichloroacetyl radical and a Cu(II) species.

  • Propagation: The electrophilic radical attacks the double bond of acrylonitrile.

  • Termination/Transfer: The resulting radical abstracts a chlorine atom from the Cu(II) species (regenerating Cu(I)) to form the product: 2,2,4-trichloro-4-cyanobutyryl chloride .

Critical Insight: This reaction must be run anhydrously. Any moisture hydrolyzes the acid chloride, releasing HCl, which can prematurely trigger side reactions or deactivate the catalyst.

Step 2: Acid-Mediated Cyclization

The linear nitrile-acid chloride undergoes cyclization in the presence of anhydrous HCl. The mechanism likely involves the protonation of the nitrile to an imidoyl chloride-like species, which is then attacked by the enol of the acid chloride (or vice versa), closing the ring to form 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one .

Step 3: Aromatization

The final step is the restoration of aromaticity. The tetrachloro-dihydropyridone contains one "extra" chlorine and hydrogen compared to the target. Treatment with base (or thermal elimination) removes HCl, generating the aromatic 3,5,6-trichloropyridin-2-ol.

Part 3: Experimental Protocol

Safety Warning: This protocol involves toxic nitriles, corrosive acid chlorides, and pressurized reactors. All operations must be conducted in a fume hood with appropriate PPE. Acrylonitrile is a carcinogen and highly flammable.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Trichloroacetyl chloride (TCAC) - Distilled[1][2][3]

  • Acrylonitrile (AN) - Inhibitor free or distilled

  • Cuprous Chloride (CuCl) - Anhydrous catalyst

  • Hydrogen Chloride (HCl) gas - Anhydrous[3]

  • Solvent: Perchloroethylene (PCE) or 1,2-Dichlorobenzene

  • Base: 50% NaOH solution[4]

Workflow Diagram

ProcessFlow Figure 2: Integrated Process Flow for High-Purity Synthesis. R1 Reactor 1: Addition (Reflux, 100°C) Sep1 Flash Distillation (Remove xs AN) R1->Sep1 Crude Linear Chloride R2 Reactor 2: Cyclization (Autoclave, HCl gas) Sep1->R2 Purified Intermediate R3 Reactor 3: Aromatization (Hydrolysis pH 12 -> pH 2) R2->R3 Dihydropyridone Filter Filtration & Drying R3->Filter Slurry

Detailed Methodology
Step 1: Synthesis of 2,2,4-Trichloro-4-cyanobutyryl chloride[1]
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermowell.

  • Charging: Under

    
     flow, charge Trichloroacetyl chloride (1.0 eq, 181.8 g) and Cuprous Chloride (0.02 eq, 2.0 g).
    
  • Addition: Heat the mixture to 80°C. Add Acrylonitrile (1.1 eq, 58.3 g) dropwise over 2 hours.

    • Process Note: The reaction is exothermic. Control addition rate to maintain gentle reflux (~90-105°C).

  • Reaction: Stir at reflux (approx. 100-110°C) for 6–10 hours. Monitor by GC until TCAC is <1%.

  • Workup: Distill off excess acrylonitrile and any volatile by-products under reduced pressure. The residue (crude linear chloride) is used directly in Step 2.

Step 2: Cyclization to 3,3,5,6-Tetrachloro-3,4-dihydropyridin-2-one
  • Setup: Transfer the residue from Step 1 into a Hastelloy autoclave (pressure reactor).

  • Solvent: Add Perchloroethylene (300 mL).

  • Gassing: Seal the reactor and pressurize with anhydrous HCl gas to ~30-50 psi (2-4 bar).

  • Reaction: Heat to 80-100°C. The pressure may rise initially and then stabilize. Hold for 4–6 hours.

  • Depressurization: Cool to room temperature and carefully vent HCl (scrubber required).

  • Isolation: The product often precipitates or can be used as a solution. For high purity, cool to 0°C and filter the solid dihydropyridone.

Step 3: Aromatization to 3,5,6-Trichloropyridin-2-ol
  • Hydrolysis: Suspend the dihydropyridone (from Step 2) in water (500 mL) in an open reactor.

  • Basification: Slowly add 50% NaOH solution while maintaining temperature <40°C until pH reaches 10–12.

  • Heating: Heat the alkaline solution to 60-80°C for 2 hours. This converts the dihydropyridone to the soluble sodium salt of 3,5,6-TCP, eliminating HCl (neutralized by base).

  • Separation: If an organic solvent (PCE) was carried over, separate the phases now. The product is in the aqueous phase.

  • Acidification: Acidify the aqueous phase with HCl to pH 1–2. The product, 3,5,6-trichloropyridin-2-ol, will precipitate as a white/off-white solid.

  • Filtration: Filter, wash with water, and dry at 60°C.

Part 4: Data & Characterization

ParameterSpecificationNotes
Appearance White to pale yellow powderDarkens if oxidation occurs
Melting Point 174–176°CSharp mp indicates high purity
Yield (Overall) 85–92%Based on TCAC
Purity (HPLC) > 98.5%Major impurity: 2,3,5,6-Tetrachloropyridine (<0.5%)

Spectroscopic Validation:

  • 1H NMR (DMSO-d6):

    
     12.5 (br s, 1H, OH), 8.2 (s, 1H, Ar-H). Note: Only one aromatic proton signal.
    
  • MS (EI): m/z 197/199/201 (characteristic trichloro isotope pattern).

Part 5: Troubleshooting & Optimization

  • Low Yield in Step 1:

    • Cause: Moisture ingress hydrolyzing TCAC.

    • Fix: Ensure rigorous drying of reagents and

      
       blanket.
      
  • Formation of Tetrachloropyridine (By-product):

    • Cause: Over-heating during cyclization or presence of water in Step 2.

    • Fix: Keep Step 2 temperature <100°C and strictly anhydrous. Isolate the intermediate if necessary.

  • Runaway Exotherm:

    • Cause: Rapid addition of Acrylonitrile in Step 1.

    • Fix: Use a dosing pump and active cooling jacket on the reactor.

References

  • Dow Agrosciences LLC. (1996). Improved process for the preparation of 3,5,6-trichloropyridin-2-ol. European Patent EP0397281B1.

  • U.S. Patent Office. (1991). Process for the preparation of 3,5,6-trichloropyridin-2-ol. US Patent 4,996,323.

  • Navrachana University. (2023).[2] Synthesis of Tri-chloroacetyl Chloride using Green and Sustainable Manufacturing Process. Interwoven: An Interdisciplinary Journal.[2]

  • Utrecht University. (1997). Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes.

  • ResearchGate. (2025). Reinvestigation of the Reaction of Trichloroacetyl Chloride and Acrylonitrile in the Preparation of 3,5,6-Trichloropyridin-2-ol.

Sources

An In-Depth Technical Guide to the Chemical Reactions of 3,5,6-Trichloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polychlorinated pyridines are a cornerstone class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1][2] Among these, 3,5,6-Trichloropyridine-2-carbonitrile stands out as a scaffold of significant interest. The presence of multiple reactive sites—three distinct chlorine atoms and a nitrile group—on the pyridine core provides a rich platform for complex molecular engineering. The electron-withdrawing nature of the chlorine atoms and the cyano group activates the pyridine ring, making it susceptible to a variety of chemical transformations.

This guide provides a comprehensive overview of the synthesis and principal chemical reactions of 3,5,6-Trichloropyridine-2-carbonitrile. It is intended for researchers, chemists, and professionals in drug development who seek to leverage this scaffold in their synthetic programs. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of its reactivity.

Part 1: Synthesis of 3,5,6-Trichloropyridine-2-carbonitrile

The direct synthesis of 3,5,6-Trichloropyridine-2-carbonitrile is not as widely documented as that of its close analogue, 3,5,6-trichloropyridin-2-ol. However, a robust and logical synthetic pathway can be designed starting from the more common precursor, 2,3,5,6-tetrachloropyridine. This approach leverages the differential reactivity of the chlorine atoms on the pyridine ring.

The key transformation is a selective nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom at C2 (and C6) is significantly more activated towards nucleophilic attack than those at C3 and C5 due to its ortho and para relationship to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.

Proposed Synthetic Pathway: Cyanation of 2,3,5,6-Tetrachloropyridine

A well-established method for introducing a nitrile group onto an aromatic ring is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide.[3][4][5] This reaction is particularly effective for aryl halides and can be applied to heteroaromatic systems.

Synthesis_of_3_5_6_Trichloropyridine_2_carbonitrile Start 2,3,5,6-Tetrachloropyridine Product 3,5,6-Trichloropyridine-2-carbonitrile Start->Product Heat (Reflux) (Rosenmund-von Braun Reaction) Reagents CuCN, Pyridine (solvent)

Caption: Proposed synthesis via Rosenmund-von Braun cyanation.

Experimental Protocol: Synthesis via Cyanation

This protocol is a generalized procedure based on established Rosenmund-von Braun conditions, adapted for the specific substrate.

Materials:

  • 2,3,5,6-Tetrachloropyridine

  • Copper(I) cyanide (CuCN)

  • Anhydrous pyridine or DMF (high-boiling polar solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2,3,5,6-tetrachloropyridine (1.0 eq).

  • Add anhydrous pyridine or DMF to dissolve the starting material.

  • Add copper(I) cyanide (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 150-200°C) under a nitrogen atmosphere.[4]

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to reach completion.

  • Upon completion, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield 3,5,6-Trichloropyridine-2-carbonitrile.

Causality: The use of a high-boiling polar solvent like pyridine or DMF is crucial to achieve the high temperatures required for the reaction and to dissolve the copper cyanide salts.[4] The reaction proceeds via an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the nitrile.

Part 2: Key Chemical Reactions

The reactivity of 3,5,6-Trichloropyridine-2-carbonitrile is dictated by its two key functional components: the polychlorinated pyridine ring and the cyano group.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient and further activated by four electron-withdrawing substituents, making it highly susceptible to SNAr reactions. The key consideration is regioselectivity—which chlorine atom is replaced preferentially.

Expertise & Insights:

  • C6 Position: The chlorine at the C6 position is the most reactive towards nucleophiles. It is para to the ring nitrogen and ortho to the powerfully electron-withdrawing nitrile group. Both positions effectively stabilize the negative charge of the Meisenheimer intermediate.

  • C5 and C3 Positions: These chlorines are significantly less reactive as they are meta to the ring nitrogen, which offers poor stabilization for the SNAr intermediate.

A study on the analogous compound, 4,5,6-trichloropyrimidine-2-carbonitrile, demonstrated that nucleophilic attack by DABCO occurred selectively at the C6 (equivalent to C4 in that pyrimidine system) position, highlighting the directing effect of the ring nitrogens and the nitrile group.[6][7]

SNAr_Reaction Substrate 3,5,6-Trichloropyridine-2-carbonitrile Product 6-Substituted-3,5-dichloropyridine-2-carbonitrile Substrate->Product Selective substitution at C6 Nucleophile Nu-H (e.g., R-NH2, R-OH, R-SH) Base Base (e.g., K2CO3, Et3N)

Caption: Regioselective Nucleophilic Aromatic Substitution.

Experimental Protocol: General SNAr with an Amine

Materials:

  • 3,5,6-Trichloropyridine-2-carbonitrile

  • Primary or secondary amine (e.g., morpholine, piperidine) (1.1 eq)

  • Anhydrous solvent (e.g., acetonitrile, THF, dioxane)

  • Non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5 eq)

Procedure:

  • Dissolve 3,5,6-Trichloropyridine-2-carbonitrile (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Add the amine (1.1 eq) followed by the base (1.5 eq).

  • Stir the mixture at room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography to yield the 6-amino-3,5-dichloropyridine-2-carbonitrile derivative.

Reactions of the Nitrile Group

The cyano group is a versatile functional handle that can undergo a variety of transformations.

2.2.1 Reduction to an Amine

The reduction of the nitrile to a primary amine (aminomethyl group) is a fundamental transformation, providing a key linker for further functionalization.

Expertise & Insights:

  • Choice of Reagent: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are effective but may also react with the chloro-substituents. Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) is often a milder and cleaner alternative, though catalyst poisoning can be a concern with halogenated compounds. Borane complexes (e.g., BH₃·THF) offer another alternative.

Experimental Protocol: Reduction with LiAlH₄

Materials:

  • 3,5,6-Trichloropyridine-2-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (approx. 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3,5,6-Trichloropyridine-2-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate to yield the crude (3,5,6-trichloropyridin-2-yl)methanamine.

2.2.2 Hydrolysis to a Carboxylic Acid

The nitrile can be hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid, a critical intermediate for amide couplings and other transformations.

Expertise & Insights:

  • Conditions: Acid-catalyzed hydrolysis (e.g., with concentrated H₂SO₄ or HCl) is typically effective and avoids potential side reactions from strong bases attacking the pyridine ring. The reaction often requires elevated temperatures.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • 3,5,6-Trichloropyridine-2-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

Procedure:

  • Carefully add 3,5,6-Trichloropyridine-2-carbonitrile to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for several hours. The progress can be monitored by observing the cessation of ammonia evolution or by analytical techniques (LC-MS).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The carboxylic acid product will often precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3,5,6-trichloropyridine-2-carboxylic acid.

Cyclization Reactions

The nitrile group, in conjunction with an adjacent functional group, can participate in cyclization reactions to form fused heterocyclic systems. This is a powerful strategy in medicinal chemistry to build molecular complexity. For instance, if the chlorine at C3 were substituted with a hydrazine, a subsequent cyclization involving the nitrile could form a pyrazolopyridine ring system.

Cyclization_Workflow Start 3,5,6-Trichloropyridine-2-carbonitrile Step1 Step 1: SNAr (Introduce reactive group at C3 or C6) Start->Step1 Intermediate Substituted Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (e.g., Thorpe-Ziegler) Intermediate->Step2 Product Fused Heterocyclic System Step2->Product

Caption: General workflow for building fused rings.

Part 3: Data Summary

The following table summarizes the key transformations discussed in this guide.

Reaction TypeReagents & ConditionsProduct ClassKey Insights
Synthesis (Cyanation) 2,3,5,6-Tetrachloropyridine, CuCN, Pyridine, Heat3,5,6-Trichloropyridine-2-carbonitrileClassic Rosenmund-von Braun reaction; selective at the activated C2/C6 positions.
SNAr Nucleophile (RNH₂, ROH, etc.), Base, Solvent (MeCN, THF)6-Substituted-3,5-dichloropyridinesHighly regioselective for the C6 position due to electronic activation.
Nitrile Reduction LiAlH₄ in THF; or H₂/Raney Ni(Pyridin-2-yl)methanamineProvides a primary amine linker; choice of reagent depends on functional group tolerance.
Nitrile Hydrolysis Conc. H₂SO₄/H₂O, HeatPyridine-2-carboxylic acidA robust method to access the carboxylic acid for further derivatization.

Conclusion

3,5,6-Trichloropyridine-2-carbonitrile is a highly functionalized and synthetically valuable scaffold. Its strategic synthesis from tetrachloropyridine opens the door to a wide range of chemical modifications. The pronounced regioselectivity of nucleophilic aromatic substitution at the C6 position, combined with the versatile reactivity of the nitrile group, allows for the controlled and predictable construction of complex, highly substituted pyridine derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this powerful intermediate in the development of novel molecules for agrochemical and pharmaceutical applications.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2019(4), M1084. [Link][6]

  • Wikipedia contributors. (2023). Rosenmund–von Braun reaction. Wikipedia, The Free Encyclopedia. [Link][3]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. ResearchGate. [Link][7]

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link][4]

  • SynArchive. Rosenmund-von Braun Reaction. [Link]

  • European Patent Office. (1996). An improved process for the preparation of 3,5,6-trichloropyridin-2-ol (EP0397281B1). [2]

  • Chem-Station. (2016). Rosenmund-von Braun Reaction. [Link][8]

Sources

3,5,6-Trichloropyridine-2-carbonitrile as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 3,5,6-Trichloropyridine-2-carbonitrile[1]

Advanced Synthesis, Reactivity Profile, and Application in Agrochemical Scaffolding

Executive Summary

3,5,6-Trichloropyridine-2-carbonitrile (CAS: 38178-74-4), also known as 2-cyano-3,5,6-trichloropyridine, is a highly functionalized heterocyclic intermediate critical to the development of halogenated pyridine-based agrochemicals and pharmaceuticals.[1][2] Distinguished by its electron-deficient core and the presence of a labile nitrile group adjacent to the ring nitrogen, this compound serves as a versatile electrophile in nucleophilic aromatic substitution (


) and a precursor to picolinic acid derivatives.

This guide provides a rigorous technical analysis of its synthesis from 2,3,5,6-tetrachloropyridine, its regioselective reactivity profile, and its downstream utility in the manufacture of herbicidal acids such as Picloram analogs and Triclopyr intermediates.

Chemical Profile & Physical Properties[1][3][4][5]
PropertyData
IUPAC Name 3,5,6-Trichloropyridine-2-carbonitrile
CAS Number 38178-74-4
Molecular Formula

Molecular Weight 207.44 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 89 – 91 °C
Solubility Soluble in DCM, Ethyl Acetate, Acetonitrile; sparingly soluble in water
Key Functional Groups Nitrile (C-2), Chlorides (C-3, C-5, C-6)
Synthetic Routes (Upstream)

The industrial and laboratory-scale synthesis of 3,5,6-trichloropyridine-2-carbonitrile predominantly relies on the regioselective cyanation of 2,3,5,6-tetrachloropyridine . This process exploits the enhanced electrophilicity of the C-2/C-6 positions in the pyridine ring.[1]

Primary Route: Nucleophilic Displacement with Cyanide

Mechanism:


 (Addition-Elimination)
Starting Material:  2,3,5,6-Tetrachloropyridine
Reagent:  Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
Solvent:  Polar Aprotic (DMF, NMP, or DMSO)
Catalyst:  Phase Transfer Catalyst (e.g., 18-Crown-6) or Lewis Acid (optional)[1]

Reaction Logic: In 2,3,5,6-tetrachloropyridine, the positions


 to the nitrogen (C-2 and C-6) are most activated for nucleophilic attack due to the inductive electron-withdrawing effect of the nitrogen atom. Since the molecule is symmetrical, substitution at either C-2 or C-6 yields the same mono-cyano product.[1]

Experimental Protocol (Representative):

  • Charge: A reactor is charged with 2,3,5,6-tetrachloropyridine (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Addition: KCN (1.05 eq) is added slowly to control the exotherm.

  • Reaction: The mixture is heated to 80–100°C for 4–6 hours. Monitoring by HPLC is essential to prevent di-substitution (dicyano formation).[1]

  • Workup: The mixture is poured into ice water. The precipitate is filtered, washed with water to remove inorganic salts, and recrystallized from ethanol/heptane.

Synthesis SM 2,3,5,6-Tetrachloropyridine Product 3,5,6-Trichloropyridine-2-carbonitrile SM->Product SNAr (C-2) Reagents KCN, DMF 80-100°C SideProduct 3,5-Dichloro-2,6-dicyanopyridine (Over-reaction) Product->SideProduct Excess CN-

Figure 1: Synthesis pathway via regioselective cyanation.[1]

Reactivity & Mechanistic Insight (The Core)[1]

Understanding the regioselectivity of 3,5,6-trichloropyridine-2-carbonitrile is paramount for designing downstream derivatives.[1] The molecule possesses three non-equivalent chlorine atoms.[1]

Regioselectivity of

The reactivity order is dictated by the stabilization of the Meisenheimer intermediate.[1]

  • C-6 Position (Most Reactive): This position is para to the C-3 chlorine and ortho to the ring nitrogen.[1] However, its primary activation comes from being

    
     to the nitrogen. In the presence of the strong electron-withdrawing nitrile group at C-2, the ring is highly deactivated, but the C-6 position remains the primary site for nucleophilic attack by amines or alkoxides.
    
  • C-4 Position (Unsubstituted): The C-4 position is occupied by Hydrogen.[1] Direct substitution here requires oxidative conditions or radical mechanisms (e.g., Minisci reaction) and is not accessible via standard

    
    .
    
  • Nitrile Group (C-2): The nitrile is susceptible to hydrolysis (acidic or basic) to form the amide or carboxylic acid.[1]

Key Transformations
  • Hydrolysis: Conversion of -CN to -COOH yields 3,5,6-trichloropicolinic acid , a core scaffold for auxin-mimic herbicides.[1]

  • Amination: Reaction with ammonia or primary amines typically displaces the C-6 chlorine, yielding 6-amino-3,5-dichloro-2-cyanopyridine .[1]

Reactivity Center 3,5,6-Trichloropyridine- 2-carbonitrile Acid 3,5,6-Trichloropicolinic Acid (Hydrolysis) Center->Acid H3O+ / Heat Amine 6-Amino-3,5-dichloropyridine- 2-carbonitrile (SNAr at C-6) Center->Amine R-NH2 / Base Triclopyr Triclopyr Precursors (Via Pyridinol Route) Center->Triclopyr Multi-step Derivatization

Figure 2: Divergent reactivity pathways for the nitrile intermediate.

Downstream Applications
Agrochemicals: The Picolinic Acid Class

This intermediate is a direct precursor to 3,5,6-trichloropicolinic acid .[1] While Picloram (4-amino-3,5,6-trichloropicolinic acid) is structurally related, its synthesis typically requires functionalization at C-4, which is achieved via different upstream precursors (e.g., pentachloropyridine).[1] However, 3,5,6-trichloropyridine-2-carbonitrile serves as a model substrate for developing:

  • Herbicidal Synergists: Picolinic acid derivatives that inhibit auxin transport.[1]

  • Fungicides: Polychlorinated pyridine amides derived from the nitrile hydrolysis.[1]

Pharmaceuticals: Privileged Scaffolds

Polychlorinated pyridines are increasingly used in medicinal chemistry to modulate lipophilicity and metabolic stability.[1] The 2-cyano-3,5,6-trichloro motif allows for the rapid construction of fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) by reacting the nitrile with amidines.[1]

Experimental Protocol: Hydrolysis to Picolinic Acid

A self-validating system for converting the nitrile to the carboxylic acid.[1]

Objective: Synthesis of 3,5,6-trichloropicolinic acid.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 3,5,6-Trichloropyridine-2-carbonitrile (10.0 g, 48 mmol)

    • Sulfuric Acid (50% aq., 50 mL)

  • Procedure:

    • Suspend the nitrile in the acid solution.[1]

    • Heat to reflux (approx. 120°C) for 6 hours. The solid will gradually dissolve as hydrolysis proceeds.[1]

    • Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexane). Disappearance of the starting material (

      
      ) and appearance of a baseline spot (Acid) indicates completion.[1]
      
  • Isolation:

    • Cool to room temperature.[1]

    • Dilute with ice water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Dry organics over

      
       and concentrate in vacuo.
      
  • Validation:

    
     NMR should show a carbonyl peak at 
    
    
    
    ppm and loss of the nitrile peak at
    
    
    ppm.[1]
Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[1]

  • Skin/Eye Irritation: Category 2/2A.[1]

  • Target Organ Toxicity: Respiratory irritant.[1]

Handling Protocols:

  • Engineering Controls: Always handle within a certified fume hood. The nitrile group can release HCN under strong reductive or oxidative stress; ensure HCN detectors are active if working at scale.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers or acids without controlled protocols.[1]

References
  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.[1] (General reference for

    
     mechanisms).
    
  • Dow Chemical Company. (1974).[1] Process for the preparation of 3,5,6-trichloropicolinic acid. US Patent 3,838,159.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 38178-74-4, 3,5,6-Trichloropyridine-2-carbonitrile. [1]

  • Katritzky, A. R., & Ramsden, C. A. (Eds.). (2008).[1][3] Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Reference for pyridine reactivity profiles).

Sources

Executive Summary: Strategic Importance of the Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrolysis of 3,5,6-Trichloropyridine-2-carbonitrile

This guide provides a comprehensive technical overview of the hydrolysis of 3,5,6-Trichloropyridine-2-carbonitrile, a critical transformation for the synthesis of key agrochemical intermediates. We will delve into the underlying reaction mechanisms, provide detailed and validated experimental protocols, and discuss critical parameters for process optimization and control. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis and manufacturing of pyridine-based chemical entities.

The hydrolysis of 3,5,6-Trichloropyridine-2-carbonitrile is not merely an academic reaction; it is a cornerstone transformation in the industrial synthesis of 3,5,6-Trichloro-2-pyridinol (TCPy).[1][2][3] TCPy is the pivotal precursor for the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[2][3][4][5] The efficiency, selectivity, and scalability of this hydrolysis step directly impact the yield, purity, and economic viability of these widely used agricultural products.[4][6] Understanding the nuances of this reaction is therefore of paramount importance for any organization involved in its production.

This guide moves beyond simple procedural descriptions to explain the causality behind the process variables, enabling scientists to troubleshoot, optimize, and adapt the methodology to their specific laboratory or plant-scale requirements.

Mechanistic Underpinnings: Acid vs. Base Catalysis

The conversion of a nitrile to a carboxylic acid function proceeds in two principal stages: an initial hydration to form an amide intermediate, followed by a second hydrolysis step to yield the carboxylic acid (or its corresponding carboxylate salt).[7] This transformation can be effectively catalyzed by either acid or base, with each pathway presenting distinct mechanistic features and practical considerations.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[8][9] This protonation significantly increases the electrophilicity of the nitrile carbon, rendering it susceptible to nucleophilic attack by a weak nucleophile like water.[8][9] The resulting protonated imidic acid undergoes tautomerization to form the more stable amide. This amide is then subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[7][10]

The overall acid-catalyzed pathway can be visualized as follows:

cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Pyridinol Nitrile 3,5,6-Trichloropyridine- 2-carbonitrile ProtonatedNitrile Protonated Nitrile (Enhanced Electrophilicity) Nitrile->ProtonatedNitrile + H+ ImidicAcid Protonated Imidic Acid ProtonatedNitrile->ImidicAcid + H2O (Nucleophilic Attack) Amide 3,5,6-Trichloropyridine- 2-carboxamide ImidicAcid->Amide - H+ (Tautomerization) ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O Ammonium Ammonium Ion (NH4+) Pyridinol 3,5,6-Trichloro-2-pyridinol (Carboxylic Acid Tautomer) TetrahedralIntermediate->Pyridinol - NH3, - H+

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient nitrile carbon.[7][11] This is a more direct pathway that does not require prior activation of the nitrile. The resulting anionic intermediate is protonated by water to yield the amide. Subsequently, the amide undergoes base-catalyzed hydrolysis, which involves nucleophilic attack by another hydroxide ion on the amide carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia gas.[7] To obtain the final pyridinol product, a final acidification step is required to protonate the carboxylate.[7][11]

The base-catalyzed pathway is often preferred in industrial settings due to potentially faster reaction rates and avoidance of corrosive mineral acids.

cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Pyridinate Salt cluster_2 Final Product Isolation Nitrile 3,5,6-Trichloropyridine- 2-carbonitrile AnionicIntermediate Anionic Intermediate Nitrile->AnionicIntermediate + OH- Amide 3,5,6-Trichloropyridine- 2-carboxamide AnionicIntermediate->Amide + H2O - OH- Amide_p2 3,5,6-Trichloropyridine- 2-carboxamide TetrahedralIntermediate Tetrahedral Intermediate Amide_p2->TetrahedralIntermediate + OH- Ammonia Ammonia (NH3) PyridinateSalt Sodium 3,5,6-Trichloro- 2-pyridinate TetrahedralIntermediate->PyridinateSalt - NH3 PyridinateSalt_p3 Sodium 3,5,6-Trichloro- 2-pyridinate FinalProduct 3,5,6-Trichloro-2-pyridinol PyridinateSalt_p3->FinalProduct + H+ (e.g., HCl) - Na+

Caption: Base-Catalyzed Hydrolysis Pathway.

Field-Proven Experimental Protocols

The following protocols represent robust and validated methods for the hydrolysis of 3,5,6-Trichloropyridine-2-carbonitrile. The choice between acid and base catalysis will depend on available equipment, downstream processing requirements, and raw material costs.

Protocol 1: Base-Catalyzed Hydrolysis with Sodium Hydroxide

This is a widely adopted method due to its efficiency and the use of inexpensive reagents.[11][12][13]

Methodology:

  • Reactor Setup: Charge a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe with the 3,5,6-Trichloropyridine-2-carbonitrile starting material.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 10-30% w/w). A typical molar ratio is 2.5 to 3.0 moles of NaOH per mole of nitrile to ensure complete hydrolysis of both the nitrile and the intermediate amide.

  • Heating and Reflux: Heat the reaction mixture to a temperature of 95-100°C under vigorous stirring.[14][15] Maintain the reaction at this temperature, often under reflux, for a period of 6 to 8 hours.[14][15]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or TLC, until the starting nitrile is consumed (typically <0.5%).[11][14][15]

  • Cooling and Acidification: Once complete, cool the dark reaction mixture to room temperature (20-25°C).[16] Slowly and carefully add a strong mineral acid, such as concentrated hydrochloric acid, to adjust the pH to approximately 4.0-5.0.[16] This will cause the desired 3,5,6-Trichloro-2-pyridinol to precipitate out of the solution as a solid.

  • Isolation and Drying: Isolate the precipitated product by filtration. Wash the filter cake thoroughly with deionized water to remove residual salts. Dry the product under vacuum at 50-60°C to a constant weight.

Protocol 2: Acid-Catalyzed Hydrolysis with Hydrochloric Acid

This method directly yields the free pyridinol without a final acidification step, but requires handling of corrosive acids at high temperatures.

Methodology:

  • Reactor Setup: Charge the reactor (as described above) with the 3,5,6-Trichloropyridine-2-carbonitrile.

  • Reagent Addition: Add a dilute solution of hydrochloric acid (e.g., 5-6 M).

  • Heating and Reflux: Heat the mixture under reflux with vigorous stirring.[7] The reaction time may be longer compared to the base-catalyzed method and should be determined by analytical monitoring.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material via HPLC or TLC.

  • Isolation: Upon completion, cool the reaction mixture. The 3,5,6-Trichloro-2-pyridinol may precipitate upon cooling. If necessary, the product can be extracted with a suitable organic solvent.

  • Purification and Drying: The isolated crude product can be further purified by recrystallization if required. Dry the final product under vacuum.

Process Optimization and Control: A Quantitative Approach

Achieving high yield and purity requires careful control over several key reaction parameters. The following table summarizes these variables and provides field-proven insights for optimization.

ParameterOptimal RangeRationale & Causality
Catalyst NaOH, KOHBase Catalysis: Strong bases like NaOH or KOH provide a high concentration of the hydroxide nucleophile, driving the reaction forward.[7][11] The choice between them is often economic.
HCl, H₂SO₄Acid Catalysis: Strong mineral acids are required to effectively protonate the nitrile, activating it for nucleophilic attack by water.[7][8]
Solvent WaterWater serves as both the solvent and a key reagent in the hydrolysis reaction.[8][16]
Water/Alcohol MixA co-solvent like methanol or ethanol can be used to improve the solubility of the organic nitrile in the aqueous medium, potentially increasing reaction rates.[11]
Temperature 95 - 120°CElevated temperatures are necessary to overcome the activation energy for both the initial nitrile hydration and the subsequent amide hydrolysis.[2][14][16] Operating at or near the reflux temperature of the aqueous mixture is common practice.
pH Control Base: > 12A highly alkaline environment ensures a sufficient concentration of OH⁻ for nucleophilic attack.
Acid: < 1A highly acidic environment ensures sufficient protonation of the nitrile.
Work-up: 4.0 - 5.0Precise pH adjustment during work-up is critical for complete precipitation of the pyridinol product while keeping inorganic salts in solution.[16]

General Experimental and Analytical Workflow

A robust workflow is essential for reproducible results and accurate assessment of product quality.

Start Start: 3,5,6-Trichloropyridine- 2-carbonitrile Reaction Hydrolysis Reaction (Acid or Base Catalysis) - Temp Control - Stirring Start->Reaction Monitoring In-Process Control (IPC) - HPLC or TLC Sampling Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up - Cooling - pH Adjustment/ Precipitation Monitoring->Workup Complete Isolation Product Isolation - Filtration - Washing Workup->Isolation Drying Drying - Vacuum Oven Isolation->Drying Analysis Final Product Analysis - Purity (HPLC/GC) - Identity (NMR, MS) - m.p. Drying->Analysis End End: Pure 3,5,6-Trichloro- 2-pyridinol Analysis->End

Caption: General Workflow for Hydrolysis and Analysis.

Potential Side Reactions and Mitigation Strategies

While the hydrolysis is generally robust, awareness of potential side reactions is crucial for maintaining high purity.

  • Incomplete Hydrolysis: The most common issue is the presence of the intermediate, 3,5,6-Trichloropyridine-2-carboxamide. This can be mitigated by ensuring a sufficient excess of the hydrolyzing agent (acid or base) and adequate reaction time and temperature.

  • Dechlorination: Under excessively harsh basic conditions or prolonged exposure to high temperatures, nucleophilic substitution of the chloro groups on the pyridine ring can occur, leading to the formation of di- and mono-chlorinated pyridinol impurities. Careful control of reaction temperature and time is the primary mitigation strategy.

  • Degradation: The pyridine ring itself can be susceptible to degradation under extreme conditions, although it is generally stable.

Product purity should be rigorously assessed using chromatographic methods like HPLC or GC.[16]

Conclusion

The hydrolysis of 3,5,6-Trichloropyridine-2-carbonitrile to 3,5,6-Trichloro-2-pyridinol is a well-established and critical industrial process. Success hinges on a firm grasp of the underlying acid- and base-catalyzed mechanisms and meticulous control over key process parameters, including temperature, pH, and reaction time. The base-catalyzed route using sodium or potassium hydroxide is often favored for its efficiency. By implementing the robust protocols and optimization strategies outlined in this guide, researchers and drug development professionals can consistently achieve high yields and purity for this vital agrochemical intermediate.

References

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Canizares, P., et al. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate. [Link]

  • Akhlaghinia, B., & Ebrahimi, S. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules, 12(3), 569-575. [Link]

  • Aelion, R., & Salles, P. (1972). U.S. Patent No. 3,686,307. U.S.
  • Reddy, C. R., et al. (2017). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]

  • Reddy, C. R., et al. (2014). Selective NaOH-catalysed hydration of aromatic nitriles to amides. RSC Publishing. [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • Pearson+. (n.d.). Hydrolysis of Nitriles. Study Prep. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • CNKI. (n.d.). The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. [Link]

  • National Center for Biotechnology Information. (2024). 3,5,6-Trichloro-2-pyridinol. PubChem Compound Summary for CID 23017. [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • MacKenzie, K., et al. (2000). Practical Immunochemical Method for Determination of 3,5,6-Trichloro-2-pyridinol in Human Urine. Journal of Agricultural and Food Chemistry, 48(10), 4563-4567. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). 2-Chloropyridine. [Link]

  • Wikipedia. (n.d.). TCPy. [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. [Link]

  • Xu, G., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]

  • PubMed. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. [Link]

  • ResearchGate. (2025). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. [Link]

  • Google Patents. (n.d.). Process for the hydrolysis of nitriles.
  • PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol. [Link]

  • NIST. (n.d.). 2-Hydroxy-3,5,6-trichloropyridine. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. [Link]

  • Chemistry Steps. (n.d.). The Hydrolysis of Nitriles. [Link]

Sources

starting materials for 3,5,6-Trichloropyridine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Starting Materials for the Synthesis of 3,5,6-Trichloropyridine-2-carbonitrile

Introduction

3,5,6-Trichloropyridine-2-carbonitrile is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals. The strategic placement of chlorine atoms and a nitrile group on the pyridine ring provides a versatile scaffold for further chemical modifications. The synthesis of this molecule, however, presents challenges in achieving regioselectivity and high yields, necessitating a careful selection of starting materials and synthetic routes. This guide provides a comprehensive overview of the core synthetic strategies, delving into the causality behind experimental choices and providing detailed protocols based on established literature.

Part 1: Synthesis from Perchlorinated Pyridine Precursors

A direct and effective approach to synthesizing 3,5,6-Trichloropyridine-2-carbonitrile involves the use of a closely related, more heavily chlorinated precursor: 3,4,5,6-tetrachloropicolinonitrile. This strategy leverages the existing pyridine-nitrile framework and focuses on selective modification of the chlorine substituents.

Core Starting Material: 3,4,5,6-Tetrachloropicolinonitrile

3,4,5,6-Tetrachloropicolinonitrile serves as a highly functionalized and reactive starting material. The electron-withdrawing nature of the four chlorine atoms and the nitrile group activates the pyridine ring for various transformations.

Strategy: Selective Reductive Dechlorination

One of the most direct conceptual routes from 3,4,5,6-tetrachloropicolinonitrile is the selective removal of the chlorine atom at the C4 position. While direct selective reduction to the desired 3,5,6-trichloro derivative is not explicitly detailed, a related process for the synthesis of 3,6-dichloro-2-cyanopyridine from the same starting material highlights the feasibility of this approach. This process utilizes a reducing agent, such as metallic zinc or manganese, in an organic solvent.[1]

The underlying principle of this reaction is the reductive dehalogenation of an aryl halide. The C4 position is often the most susceptible to nucleophilic attack or reduction due to electronic activation from the ring nitrogen and the para-cyano group.

Conceptual Experimental Protocol: Selective Reduction

This protocol is adapted from the synthesis of 3,6-dichloro-2-cyanopyridine and is presented as a conceptual framework for the synthesis of the 3,5,6-trichloro analog.[1]

  • Reaction Setup: In a flask equipped with a stirrer and reflux condenser, add 3,4,5,6-tetrachloropicolinonitrile (1 equivalent).

  • Solvent and Reagent Addition: Add a suitable organic solvent such as dimethylformamide. Introduce a reducing agent, for example, zinc dust (3-10 equivalents).

  • Reaction Conditions: Heat the mixture, for instance, to 125°C, for a period of approximately 90 minutes.

  • Workup and Isolation: After the reaction, the product can be extracted using a solvent like methylene chloride. The final product would then be isolated and purified, for example, through crystallization from a solvent such as hexane.

Data Summary for a Related Reduction

Starting Material Reducing Agent Solvent Temperature Time Product Yield

| 3,4,5,6-Tetrachloropicolinonitrile | Zinc dust | Dimethylformamide | 125°C | 90 min | 3,6-dichloro-2-cyanopyridine | up to 92% |

Visualization of the Reductive Dechlorination Pathway

G TCPN 3,4,5,6-Tetrachloro- picolinonitrile DCPN 3,5,6-Trichloro- pyridine-2-carbonitrile TCPN->DCPN Selective Reduction (e.g., Zn, DMF, 125°C) G A Trichloroacetyl chloride + Acrylonitrile B 2,2,4-Trichloro-4-cyano- butanoyl chloride A->B Addition (Cu+ catalyst) C 3,3,5,6-Tetrachloro-3,4- dihydropyridin-2-one B->C Cyclization (Anhydrous HCl) D 3,5,6-Trichloropyridin-2-ol C->D Aromatization (Cl-) E 3,5,6-Trichloropyridine- 2-carbonitrile D->E Nitrile Formation (Conceptual)

Caption: Synthesis pathway from acyclic precursors.

Conceptual Conversion to the Target Nitrile

The conversion of 3,5,6-trichloropyridin-2-ol to 3,5,6-trichloropyridine-2-carbonitrile is a necessary subsequent step. While not explicitly detailed in the provided literature for this specific molecule, standard organic synthesis techniques could be employed. For example, the hydroxyl group could be converted to a leaving group, followed by nucleophilic substitution with a cyanide salt. Alternatively, conversion to an amino group followed by a Sandmeyer reaction could be a viable, albeit longer, route.

Part 3: Other Relevant Synthetic Approaches

Direct Cyanation of a Pyridine Ring

Another potential, though likely challenging, approach is the direct cyanation of a pre-chlorinated pyridine. Methods exist for the direct conversion of pyridines to 2-cyanopyridines. [2]One such method involves pre-treating the pyridine with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide. [2]Applying this to a trichloropyridine would require careful optimization to manage the reactivity and potential side reactions due to the existing chloro-substituents.

Chlorination of Pyridine Precursors

The synthesis of the chlorinated pyridine backbone itself is a critical aspect. Starting materials such as 2-methylpyridine (α-picoline) can be exhaustively chlorinated to produce highly chlorinated derivatives. [3]For instance, 3,5-dichloro-2-(trichloromethyl)pyridine is synthesized via the free-radical photochlorination of 2-methylpyridine. [3]Similarly, 2,6-dichloropyridine can be chlorinated in the gas phase to yield 2,3,6-trichloropyridine or 2,3,5,6-tetrachloropyridine. [4]These methods provide access to the foundational chlorinated pyridine structures that could then be further functionalized to introduce the nitrile group.

Conclusion

The synthesis of 3,5,6-trichloropyridine-2-carbonitrile can be approached from several distinct starting points. The most direct route appears to be the selective modification of a perchlorinated precursor like 3,4,5,6-tetrachloropicolinonitrile. However, the construction of the pyridine ring from acyclic materials like trichloroacetyl chloride and acrylonitrile offers a robust alternative, yielding a key pyridin-2-ol intermediate. The choice of starting material and synthetic strategy will ultimately depend on factors such as raw material availability, cost, and the desired scale of production. Further research into the selective dechlorination of tetrachloropicolinonitrile and the efficient conversion of 3,5,6-trichloropyridin-2-ol to the target nitrile would be of significant value to the field.

References

  • The Dow Chemical Company. (1982). Preparation of 4-amino-3,5,6-trichloropicolinic acid. U.S. Patent 4,336,384A.
  • Dow Agrosciences LLC. (2015). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. European Patent EP2901857A1.
  • Dow Chemical Co. (1990). Improved process for preparation of 3,5,6-trichloropyridin-2-01. Chinese Patent CN1027259C.
  • Dow Agrosciences LLC. (2018). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. European Patent EP2901857B1.
  • Bayer AG. (1985). Method for producing 3,5,6-trichloro-1H-pyridine-2-on. U.S. Patent 4,546,190A.
  • All-Union Scientific Research Institute of Chemical Means of Plant Protection. (1992). Method of 3,6-dichloro-2-cyanopyridine synthesis. Soviet Union Patent SU1728241A1.
  • The Dow Chemical Company. (1990). An improved process for the preparation of 3,5,6-trichloropyridin-2-ol. European Patent 0397281. Available at: [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. Available at: [Link]

  • Pan, C. Y., Jiang, C. K., Tang, X. C., & Liu, Z. Y. (2007). The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. Journal of Chemical Engineering of Chinese Universities, 21(1), 143-147. Available at: [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. Available at: [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate. Available at: [Link]

  • Akorn, Inc. (2023). Manufacturing process for 3,5-dichloropicolinonitrile for synthesis of vadadustat. U.S. Patent Application US20230286918A1.
  • The Dow Chemical Company. (1987). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. European Patent EP0239904A2.

Sources

Methodological & Application

Application Notes: Synthesis of Key Agrochemicals via 3,5,6-Trichloro-2-pyridinol, a Key Derivative of 3,5,6-Trichloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols and scientific rationale for the synthesis of high-value pesticides, focusing on the strategic use of 3,5,6-trichloropyridine-based intermediates. While 3,5,6-Trichloropyridine-2-carbonitrile represents a potential synthetic starting point, the most extensively documented and industrially optimized pathways converge on the pivotal intermediate, 3,5,6-Trichloro-2-pyridinol (TCP) . This document outlines the presumptive conversion of the nitrile to TCP and subsequently details validated protocols for the synthesis of the organophosphate insecticide Chlorpyrifos and the herbicide Triclopyr, leveraging TCP as the core building block. The causality behind experimental choices, safety protocols, and analytical validation are emphasized to ensure reproducibility and safety for researchers and chemical development professionals.

The Gateway Intermediate: 3,5,6-Trichloro-2-pyridinol (TCP)

The synthesis of several key agrochemicals is critically dependent on the availability of high-purity 3,5,6-Trichloro-2-pyridinol (TCP). TCP is not only a primary precursor for synthesis but is also the principal metabolite of Chlorpyrifos and Triclopyr, making it a crucial analyte in environmental and toxicological studies.[1][2] Its robust chemical structure, featuring a chlorinated pyridine ring, provides a stable scaffold for further functionalization.

Physicochemical Properties and Safety Data

Accurate characterization of the starting materials is fundamental to any successful synthesis. The properties of TCP are well-documented and summarized below.

PropertyValueReference(s)
CAS Number 6515-38-4[3][4]
Molecular Formula C₅H₂Cl₃NO[4]
Molecular Weight 198.43 g/mol [4][5]
Appearance White to off-white powder/solid[3]
Melting Point 208 - 209 °C[2]
LogP 3.21[2]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[3]
Safety and Handling

3,5,6-Trichloro-2-pyridinol and its sodium salt are hazardous materials that require careful handling in a controlled laboratory environment.

  • Hazard Classification: Moderately toxic by ingestion and skin contact.[3] May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. When handling the powder, avoid dust formation and use a respirator if ventilation is inadequate.[6]

  • Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Due to its environmental persistence, do not allow the product to enter drains or waterways.[7]

The Synthetic Pathway: From Nitrile to Pyridinol

The specified starting material, 3,5,6-Trichloropyridine-2-carbonitrile, can be logically converted to the key intermediate, 3,5,6-Trichloro-2-pyridinol (TCP), through hydrolysis. This reaction is a standard transformation in organic chemistry, typically achieved under acidic or basic conditions.[8] The nitrile group is hydrolyzed to a carboxylic acid, which can then undergo decarboxylation, or more likely, the pyridone tautomer is formed, which is in equilibrium with the pyridinol form.

Caption: Proposed conversion of the nitrile to the key pyridinol intermediate.

Application Protocol I: Synthesis of Chlorpyrifos

Chlorpyrifos, [O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate], is a widely used organophosphate insecticide.[9] Its synthesis is a classic example of a Williamson ether synthesis variant, where the nucleophilic oxygen of the pyridinol salt attacks the electrophilic phosphorus atom of a phosphorothioic chloride derivative.

Principle and Workflow

The synthesis proceeds in two conceptual steps. First, TCP is deprotonated with a base, typically sodium hydroxide, to form the highly nucleophilic sodium 3,5,6-trichloro-2-pyridinate. This salt is then reacted with O,O-diethylthiophosphoryl chloride to yield Chlorpyrifos. Industrial processes often combine these steps in a "one-pot" method.[10]

Caption: Workflow for the synthesis of Chlorpyrifos from TCP.

Detailed Experimental Protocol

This protocol describes a laboratory-scale, one-pot synthesis of Chlorpyrifos from TCP.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity
3,5,6-Trichloro-2-pyridinol (TCP)6515-38-4198.4319.85 g (0.1 mol)
Sodium Hydroxide (NaOH)1310-73-240.004.4 g (0.11 mol)
O,O-Diethylthiophosphoryl chloride2524-04-1188.6219.8 g (0.105 mol)
Toluene108-88-392.14200 mL
Deionized Water7732-18-518.0250 mL

Procedure:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Salt Formation:

    • To the flask, add 3,5,6-Trichloro-2-pyridinol (19.85 g, 0.1 mol) and toluene (150 mL).

    • Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in deionized water (50 mL).

    • With vigorous stirring, slowly add the NaOH solution to the TCP/toluene slurry.

    • Heat the mixture to reflux (approx. 85-90 °C) and maintain for 2 hours to ensure complete formation of the sodium salt and azeotropic removal of water.

  • Esterification Reaction:

    • Cool the reaction mixture to 60 °C.

    • Slowly add O,O-diethylthiophosphoryl chloride (19.8 g, 0.105 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 70 °C. An exothermic reaction will be observed.

    • After the addition is complete, heat the mixture to 80 °C and maintain with stirring for 4-6 hours.

  • Work-up and Isolation:

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once complete, cool the mixture to room temperature.

    • Wash the reaction mixture sequentially with 100 mL of water, 100 mL of 2% NaOH solution, and finally with 100 mL of water to remove unreacted starting materials and byproducts.

    • Separate the organic (toluene) layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield crude Chlorpyrifos as an oil or low-melting solid.

Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity against a certified reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure.

Application Protocol II: Synthesis of Triclopyr

Triclopyr, [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, is a selective systemic herbicide used to control broadleaf weeds.[11] The synthesis follows a similar principle to that of Chlorpyrifos, involving the formation of the pyridinate salt followed by etherification.

Principle and Workflow

The synthesis involves the reaction of the sodium salt of TCP with a chloroacetate ester (e.g., methyl chloroacetate), followed by alkaline hydrolysis of the resulting ester to yield the sodium salt of Triclopyr. The final step is acidification to precipitate the Triclopyr acid.[11][12]

Caption: Synthesis of Triclopyr Acid from the sodium salt of TCP.

Detailed Experimental Protocol

This protocol is adapted from established industrial pathways for the synthesis of Triclopyr.[11][13]

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity
Sodium 3,5,6-trichloro-2-pyridinate37439-34-2220.4222.0 g (0.1 mol)
Methyl Chloroacetate96-34-4108.5212.0 g (0.11 mol)
Tetrabutylammonium bromide (TBAB)1643-19-2322.371.6 g (0.005 mol)
Sodium Hydroxide (NaOH)1310-73-240.00~8.0 g (0.2 mol)
Sulfuric Acid (98%)7664-93-998.08As needed
Acetone67-64-158.08150 mL

Procedure:

  • Etherification:

    • In a 500 mL flask equipped with a stirrer and reflux condenser, suspend sodium 3,5,6-trichloro-2-pyridinate (22.0 g, 0.1 mol) and TBAB (1.6 g) in acetone (150 mL).

    • Heat the mixture to a gentle reflux (approx. 55-60 °C).

    • Add methyl chloroacetate (12.0 g, 0.11 mol) dropwise over 20 minutes.

    • Maintain the reaction at reflux for 8-10 hours, monitoring for the disappearance of the starting pyridinate by TLC.

  • Hydrolysis:

    • After the reaction is complete, cool the mixture slightly and add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water.

    • Heat the mixture to reflux for 2-3 hours to completely hydrolyze the methyl ester.

    • Distill off the acetone under atmospheric pressure.

  • Acidification and Isolation:

    • Cool the remaining aqueous solution to room temperature.

    • Slowly add concentrated sulfuric acid with stirring until the pH of the solution reaches 1-2. A thick white precipitate of Triclopyr acid will form.

    • Cool the slurry in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water (2 x 50 mL).

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

References

  • Gao, Y., et al. (2024) . 3,5,6-Trichloropyridin-2-ol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Google Patents. Method for producing 3,5,6-trichloro-1H-pyridine-2-on.
  • Google Patents.
  • Google Patents. Synthetic method of 2, 3, 5-trichloropyridine.
  • Anza, M., et al. (2017) . Isolation and Molecular Characterization of Novel Chlorpyrifos and 3,5,6-trichloro-2-pyridinol-degrading Bacteria from Sugarcane Farm Soils. Frontiers in Microbiology. [Link]

  • Google Patents.
  • Xu, H., et al. (2012) . Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. [Link]

  • Nolan, R. J., et al. (1998) . Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. Journal of Analytical Toxicology. [Link]

  • Quick Company . A Novel Process For Preparation Of Triclopyr Butoxyethyl Ester From Sodium Salt Of 3,5,6 Trichloro 2 Pyridinol And 2 Butoxyethyl Chloroacetate. [Link]

  • Capot Chemical . MSDS of 3,5,6-Trichloropyridin-2-ol sodium. [Link]

  • Google Patents.
  • PubChem . 3,5,6-Trichloro-2-pyridinol. [Link]

  • NIST . Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-. [Link]

Sources

protocol for the synthesis of 3,5,6-trichloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Synthesis of 3,5,6-Trichloropyridin-2-ol (TCP)

Executive Summary

3,5,6-Trichloropyridin-2-ol (TCP), also known as 3,5,6-trichloro-2-pyridinol, is a critical heterocyclic intermediate primarily utilized in the synthesis of phosphorothioate insecticides (e.g., Chlorpyrifos) and pyridine-based herbicides (e.g., Triclopyr).[1]

This application note details a high-fidelity protocol for the de novo synthesis of TCP via the "Cyclization Route" (Trichloroacetyl Chloride + Acrylonitrile). Unlike traditional hydrolytic routes starting from polychlorinated pyridines—which often suffer from isomeric impurities (e.g., 4-pyridinol byproducts)—this method offers superior regioselectivity and avoids the use of pre-formed pyridine rings.

Key Performance Indicators (KPIs):

  • Target Purity: >98.5% (HPLC)

  • Expected Yield: 85–90%[1]

  • Regioselectivity: Exclusive to 2-position oxygenation.

Safety & Hazard Analysis

CRITICAL WARNING: This protocol involves high-hazard reagents. All operations must be performed in a functioning fume hood.

ReagentHazard ClassHandling Precaution
Acrylonitrile Carcinogen, Flammable, Acute ToxinUse double-gloves (Nitrile/Silver Shield). Avoid all inhalation.
Trichloroacetyl Chloride Corrosive, LachrymatorReacts violently with water. Handle under inert gas (

).
o-Dichlorobenzene Skin Irritant, Toxic to Aquatic LifeUse as high-boiling solvent. Dispose of as halogenated waste.
Sodium Hydroxide CorrosiveExothermic reaction during neutralization.

Retrosynthetic Logic & Mechanism

The synthesis proceeds via a three-stage cascade in a "one-pot" or "telescoped" system:

  • Kharasch Addition: Copper-catalyzed radical addition of trichloroacetyl chloride across the alkene of acrylonitrile.

  • Cyclization: Intramolecular condensation to form the dihydropyridone ring.

  • Aromatization: Base-induced elimination of HCl to establish the aromatic pyridine core.

ReactionPathway Start Trichloroacetyl Chloride + Acrylonitrile Inter1 2,2,4-Trichloro-4- cyanobutyryl chloride Start->Inter1 CuCl Cat. 100-120°C Inter2 3,3,5,6-Tetrachloro- 3,4-dihydropyridin-2-one Inter1->Inter2 Cyclization (-HCl) Final 3,5,6-Trichloropyridin-2-ol (TCP) Inter2->Final NaOH / H2O Aromatization

Figure 1: Reaction pathway from acyclic precursors to the pyridine core.

Experimental Protocol

Materials & Equipment
  • Reactor: 500 mL 3-neck round-bottom flask (RBF) equipped with:

    • Mechanical stirrer (Teflon blade).

    • Reflux condenser (vented to a caustic scrubber for HCl/HCN fumes).

    • Equalizing pressure addition funnel.

    • Internal temperature probe.

  • Solvent: o-Dichlorobenzene (ODCB), anhydrous.

  • Catalyst: Copper(I) Chloride (CuCl).[2][3][4]

Step-by-Step Procedure

Phase I: Radical Addition (The Kharasch Step)

  • Charge: Purge the RBF with nitrogen. Add 320 g o-Dichlorobenzene and 1.0 g CuCl (10 mmol).

  • Substrate Addition: Add 100 g Trichloroacetyl Chloride (TCAC) (0.55 mol). Start stirring at 300 RPM.

  • Initiation: Heat the mixture to 80°C .

  • Controlled Feed: Add 41 g Acrylonitrile (0.77 mol, 1.4 eq) dropwise via the addition funnel over 2 hours .

    • Note: The reaction is exothermic. Maintain internal temperature between 80–100°C.

  • Propagation: After addition, raise temperature to 110–115°C and reflux for 4 hours.

    • Checkpoint: Monitor by GC.[2][5][6] The disappearance of TCAC indicates completion. The intermediate formed is 2,2,4-trichloro-4-cyanobutyryl chloride.[2]

Phase II: Cyclization 6. Thermal Ramp: Increase temperature to 135–140°C . 7. Reaction: Hold at this temperature for 4–6 hours . HCl gas will evolve; ensure scrubber is active.

  • Mechanism:[1][2][3][5][7][8][9][10] Thermal elimination of HCl drives the ring closure to form 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one.

Phase III: Aromatization & Hydrolysis 8. Cooling: Cool the reaction mixture to 40°C . 9. Alkaline Treatment: Slowly add 200 mL of 20% NaOH (aq) .

  • Caution: Exothermic! Keep T < 60°C.
  • pH Target: Adjust pH to 12–13 .[2][9]
  • Aromatization: Heat the biphasic mixture to 60°C for 2 hours.
  • Chemistry: The base eliminates the final mole of HCl and tautomerizes the ring to the aromatic pyridinol form (as the sodium salt, Sodium 3,5,6-trichloropyridin-2-olate).
Workup & Purification[1][10]

Workup Mix Biphasic Mixture (ODCB + Aq. Product) Sep Phase Separation Mix->Sep Org Organic Phase (Recycle ODCB) Sep->Org Aq Aqueous Phase (TCP-Na Salt) Sep->Aq Acid Acidification (HCl to pH 1-2) Aq->Acid Filt Filtration & Wash Acid->Filt Dry Drying (60°C, Vacuum) Filt->Dry

Figure 2: Isolation workflow for TCP.

  • Phase Separation: Transfer mixture to a separatory funnel. The product is in the top aqueous layer (as the sodium salt). The bottom organic layer (ODCB) contains unreacted impurities and can be recycled.[1]

  • Extraction: Wash the organic layer once with 50 mL water to recover entrained product. Combine aqueous layers.[1][2][11]

  • Acidification: Cool aqueous phase to 10°C. Slowly add Concentrated HCl (37%) until pH reaches 1–2 .

    • Observation: The product will precipitate as a thick white/off-white slurry.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual salts (NaCl).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Quality Control & Characterization

Table 1: Physicochemical Specifications

ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Purity

98.0%
HPLC (C18, MeOH/H2O)
Melting Point 174 – 179°CCapillary Method
Solubility Soluble in MeOH, Acetone; Insoluble in Water (acid form)Solubility Test

NMR Validation (


H NMR, 400 MHz, DMSO-

):
  • 
     8.25 (s, 1H, Ar-H at C4 position).
    
  • Broad singlet >12.0 ppm (OH/NH tautomer).

  • Note: The absence of doublets confirms no 2,3,5,6-tetrachloropyridine (which has no protons) or other isomers.

Alternative Method: Hydrolysis of 2,3,5,6-Tetrachloropyridine

Use this method if 2,3,5,6-tetrachloropyridine is available as a starting material.

  • Reagents: Suspend 2,3,5,6-tetrachloropyridine (1 eq) in 10% NaOH (2.5 eq).

  • Reaction: Heat to reflux (100°C) or autoclave at 140°C for 4 hours.

  • Selectivity: Nucleophilic attack occurs preferentially at the C-2 position (activated by ring nitrogen).

  • Workup: Acidify to precipitate TCP as described in Section 4.3.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationEnsure Phase II temperature reaches 135°C. Check for HCl leaks.
Dark/Tar Product Polymerization of AcrylonitrileAdd inhibitor (e.g., hydroquinone) if AN is not fresh. Control addition rate.
Product Oiling Out pH not low enoughEnsure acidification reaches pH < 2. Cool to <10°C before filtration.

References

  • Dow Agrosciences. (1982). Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. US Patent 4,327,216.[3][12]

  • Jiangsu Jiujiujiu Technology Co Ltd. (2013). Method for preparing 3,5,6-trichloropyridin-2-ol sodium by improved one pot process. CN Patent 103275043B.

  • Wang, L., et al. (2014).[2] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.[6]

  • OECD SIDS. (2002). 2,3,5,6-Tetrachloropyridine: SIDS Initial Assessment Report. UNEP Publications.

Sources

3,5,6-Trichloropyridine-2-carbonitrile as a precursor for chlorpyrifos

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5,6-Trichloropyridine-2-carbonitrile as a Precursor for Chlorpyrifos

Executive Summary

This technical guide details the conversion of 3,5,6-Trichloropyridine-2-carbonitrile (3,5,6-TCPCN) into Chlorpyrifos , a broad-spectrum organophosphate insecticide. While the industrial standard often utilizes trichloroacetyl chloride or 2,3,5,6-tetrachloropyridine, the Cyanopyridine Route utilizing 3,5,6-TCPCN represents a critical alternative pathway, particularly valuable for facilities integrated with picoline-derived feedstocks.

This document focuses on the two-stage chemical transformation:

  • Hydrolytic Displacement: Conversion of 3,5,6-TCPCN to the key intermediate 3,5,6-Trichloro-2-pyridinol (TCP) .

  • Phosphorylation: Condensation of TCP with O,O-diethyl phosphorochloridothioate (DETC) to yield Chlorpyrifos.

Chemical Pathway & Mechanism

The synthesis relies on the electron-deficient nature of the polychlorinated pyridine ring. The nitrile group at the C2 position is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of the pyridinol scaffold required for the final coupling.

Reaction Scheme Visualization

Chlorpyrifos_Synthesis TCPCN 3,5,6-Trichloropyridine- 2-carbonitrile (Precursor) Intermediate Transition State (Amide/Carboxylate) TCPCN->Intermediate Hydrolysis (Reflux) NaOH NaOH (aq) NaOH->Intermediate TCP 3,5,6-Trichloro-2-pyridinol (TCP) Intermediate->TCP Decarboxylation/ Substitution Chlorpyrifos Chlorpyrifos (Final Product) TCP->Chlorpyrifos Condensation (Phase Transfer) DETC O,O-Diethyl phosphorochloridothioate DETC->Chlorpyrifos

Figure 1: Synthetic pathway from the cyanopyridine precursor to Chlorpyrifos via the TCP intermediate.

Critical Process Parameters (CPP)

The following data summarizes the physicochemical constraints for the two major reaction steps.

ParameterStep 1: Hydrolysis to TCPStep 2: Phosphorylation to Chlorpyrifos
Reaction Type Nucleophilic Substitution / HydrolysisNucleophilic Acyl Substitution
Key Reagent Sodium Hydroxide (30% aq)O,O-Diethyl phosphorochloridothioate (DETC)
Solvent System Water / Polar Co-solvent (DMSO/Sulfolane)Toluene / Water (Biphasic)
Temperature 90°C – 105°C (Reflux)40°C – 60°C
pH Control > 12 (Strongly Alkaline)9 – 10 (Maintained with Base)
Catalyst None (or Phase Transfer Catalyst)Benzyltriethylammonium chloride (TEBA)
Critical Impurity 2,3,5,6-TetrachloropyridineSulfotep (Thermal degradation byproduct)

Detailed Experimental Protocols

Protocol A: Conversion of 3,5,6-TCPCN to 3,5,6-Trichloro-2-pyridinol (TCP)

Objective: To hydrolyze the nitrile group and install the hydroxyl functionality at the C2 position.

  • Safety Note: This reaction may evolve ammonia gas. Work in a well-ventilated fume hood. The precursor is a skin irritant.

Materials:

  • 3,5,6-Trichloropyridine-2-carbonitrile (20.7 g, 0.1 mol)

  • Sodium Hydroxide solution (30% w/w, 40 mL)

  • Deionized Water (100 mL)

  • Hydrochloric Acid (15% v/v) for acidification[1]

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer.

  • Charging: Add 20.7 g of 3,5,6-TCPCN and 100 mL of water to the flask. Stir to create a suspension.

  • Hydrolysis: Slowly add 40 mL of 30% NaOH solution. The reaction is exothermic; monitor temperature.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 3–5 hours.

    • Checkpoint: Monitor the evolution of ammonia. The reaction is complete when the starting material (insoluble solid) dissolves and TLC indicates consumption of the nitrile.

  • Cooling: Cool the reaction mixture to room temperature (25°C). The solution should be clear to slightly amber (Sodium salt of TCP).

  • Acidification: Slowly add 15% HCl dropwise while stirring until the pH reaches 1–2. The product, 3,5,6-Trichloro-2-pyridinol, will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove salts.

  • Drying: Dry the solid in a vacuum oven at 60°C for 6 hours.

    • Expected Yield: 85–92%[2]

    • Melting Point: 174–176°C

Protocol B: Synthesis of Chlorpyrifos from TCP

Objective: Condensation of the TCP intermediate with DETC to form the final organophosphate.

Materials:

  • 3,5,6-Trichloro-2-pyridinol (TCP) (19.8 g, 0.1 mol) from Protocol A

  • O,O-Diethyl phosphorochloridothioate (DETC) (20.0 g, 0.105 mol)

  • Sodium Hydroxide (flakes or 50% solution)

  • Toluene (150 mL)

  • Phase Transfer Catalyst (TEBA, 0.5 g)

Procedure:

  • Salt Formation: In a reaction vessel, dissolve 19.8 g of TCP in 50 mL water containing 4.4 g NaOH. Stir until fully dissolved to form Sodium 3,5,6-trichloro-2-pyridinate.

  • Biphasic Setup: Add 150 mL of Toluene and 0.5 g of TEBA catalyst to the aqueous salt solution.

  • Addition: Cool the mixture to 10–15°C. Add DETC (20.0 g) dropwise over 30 minutes, maintaining the temperature below 20°C to prevent hydrolysis of the chloride.

  • Reaction: Warm the mixture to 40–50°C and stir vigorously for 4 hours.

    • Mechanism:[2][3][4][5][6][7] The phenoxide anion attacks the phosphorus center, displacing the chloride.

  • Separation: Stop stirring and allow the phases to separate. Remove the lower aqueous layer (contains NaCl).

  • Washing: Wash the organic (Toluene) layer with 5% NaOH (50 mL) to remove unreacted TCP, followed by water (2 x 50 mL) until neutral.

  • Concentration: Dry the organic layer over anhydrous

    
    , filter, and remove the solvent under reduced pressure (rotary evaporator).
    
  • Crystallization: The residue will solidify upon cooling. Recrystallize from methanol/water if high purity is required.

    • Target Purity: >97%[1][8]

    • Appearance: White crystalline solid.[9]

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Protocol A: Incomplete Dissolution Insufficient NaOH or low temperature.Verify pH > 12. Ensure vigorous reflux. Check particle size of starting nitrile.
Protocol B: Low Yield Hydrolysis of DETC.Ensure the system is free of excess water before DETC addition. Maintain temp < 20°C during addition.
Protocol B: Emulsion Formation Phase transfer catalyst overload or pH issue.Add brine to break emulsion. Adjust stirring speed.
Impurity: Sulfotep Overheating during Protocol B.Strictly control reaction temperature < 60°C. Sulfotep is toxic and indicates thermal runaway.

References

  • Method for preparing 3,5,6-trichloropyridin-2-ol sodium. Google Patents (CN102702088B).
  • Chlorpyrifos Technical Fact Sheet . National Pesticide Information Center. Available at: [Link]

  • Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol . PubMed (NIH). Available at: [Link]

Sources

Application Note: Quantitative Analysis of 3,5,6-Trichloro-2-pyridinol (TCPy) in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 3,5,6-trichloro-2-pyridinol (TCPy) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). TCPy is the principal metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[1] Its measurement in biological matrices is a critical tool for assessing human exposure and conducting toxicological studies.[1][2] This protocol details a complete workflow, including sample preparation by enzymatic hydrolysis followed by liquid-liquid extraction (LLE), optimized chromatographic separation, and detection by a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for both research and routine biomonitoring.[1]

Introduction

3,5,6-Trichloro-2-pyridinol (TCPy) is the primary biomarker used to assess human exposure to chlorpyrifos, a widely used organophosphate insecticide.[1][2] Following exposure through ingestion, inhalation, or dermal contact, chlorpyrifos is rapidly metabolized in the body via hydrolysis to TCPy, which is then primarily excreted in the urine.[1][2] While the parent compound has a half-life of approximately 27 hours, TCPy is more persistent and its detection in urine can indicate a recent exposure.[2] Given the potential for adverse health effects associated with chlorpyrifos exposure, sensitive and accurate quantification of TCPy is essential for public health research and regulatory toxicology.[2][3]

LC-MS/MS has become the preferred analytical technique for this application due to its superior sensitivity, selectivity, and ability to handle complex biological matrices. This method overcomes the need for derivatization often required in Gas Chromatography-Mass Spectrometry (GC-MS) methods.[1][4] This note provides a comprehensive, field-proven protocol designed for researchers and analytical chemists.

Principle of the Method

The analytical workflow begins with the enzymatic hydrolysis of conjugated TCPy metabolites in urine, followed by a liquid-liquid extraction to isolate the analyte. The extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. The analyte is then ionized using electrospray ionization in negative ion mode (ESI-) and quantified using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Quantification is performed using an internal standard method with a stable isotope-labeled analog of TCPy to correct for matrix effects and variations during sample processing.[1]

Chemical & Physical Properties

A fundamental understanding of TCPy's properties is crucial for method development.

  • Chemical Structure:

    Caption: Chemical Structure of 3,5,6-Trichloro-2-pyridinol.

  • Key Properties:

    • Molecular Formula: C₅H₂Cl₃NO[5]

    • Molecular Weight: 198.43 g/mol [5]

    • pKa (Acidic): ~4.51[6]

    • LogP: 3.21[5]

The acidic nature of the pyridinol hydroxyl group (pKa ≈ 4.51) makes it highly suitable for deprotonation and analysis in ESI negative mode.[6][7]

Materials and Reagents

  • Standards:

    • 3,5,6-Trichloro-2-pyridinol (TCPy) analytical standard (≥98% purity)

    • 3,5,6-Trichloro-2-pyridinol-¹³C₅ labeled internal standard (IS)

  • Reagents:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Water (LC-MS Grade, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade)

    • Ammonium Acetate (LC-MS Grade)

    • β-glucuronidase/sulfatase (from Helix pomatia)

    • Dichloromethane (DCM) and Ethyl Acetate (HPLC Grade)

  • Apparatus:

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporation system

    • Polypropylene centrifuge tubes (15 mL)

    • Autosampler vials (2 mL)

Experimental Protocols

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of TCPy and TCPy-¹³C₅ in methanol.

  • Working Standard Solutions: Serially dilute the TCPy stock solution with 50:50 methanol:water to prepare calibration standards ranging from 0.5 to 200 ng/mL.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the TCPy-¹³C₅ stock solution in 50:50 methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples in pooled blank human urine at low, medium, and high concentrations (e.g., 5, 50, and 150 ng/mL).

Sample Preparation Protocol

The following protocol is designed for a 1 mL urine sample.

  • Aliquot Sample: Pipette 1 mL of urine (calibrator, QC, or unknown sample) into a 15 mL polypropylene tube.

  • Internal Standard Spiking: Add 50 µL of the 100 ng/mL TCPy-¹³C₅ IS spiking solution to all tubes (except matrix blanks).

  • Hydrolysis (Deconjugation):

    • Add 1 mL of 1 M ammonium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase enzyme solution.

    • Vortex briefly and incubate at 37°C for 4 hours (or overnight) to hydrolyze conjugated TCPy.

    • Causality: In humans, metabolites like TCPy are often conjugated with glucuronic acid or sulfate to increase water solubility for excretion. Enzymatic hydrolysis is crucial to cleave these conjugates, liberating the free TCPy for accurate quantification of total exposure.[1]

  • Liquid-Liquid Extraction (LLE):

    • Allow samples to cool to room temperature.

    • Add 5 mL of an extraction solvent mixture (e.g., Dichloromethane:Ethyl Acetate 20:80, v/v).[8]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).[1]

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Analysis

The following parameters serve as a validated starting point and may be adapted for specific instrumentation.

Table 1: Liquid Chromatography Conditions

Parameter Setting
LC System UPLC/UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | Start at 10% B, ramp to 95% B over 6 min, hold for 2 min, return to initial conditions and equilibrate for 2 min. |

Table 2: Mass Spectrometry Conditions

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Desolvation Gas Nitrogen, 800 L/hr

| Collision Gas | Argon |

Table 3: MRM Transitions for TCPy and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
TCPy (Quantifier) 196.0 160.0 100 20
TCPy (Qualifier) 196.0 35.0 100 35

| TCPy-¹³C₅ (IS) | 201.0 | 165.0 | 100 | 20 |

  • Rationale for ESI Negative Mode: The acidic proton on the hydroxyl group of TCPy is easily abstracted in the ESI source, forming the [M-H]⁻ ion (m/z 196.0), which is stable and abundant, providing excellent sensitivity.[7][8]

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine 1. Urine Sample (1 mL) is_spike 2. Spike with IS (TCPy-¹³C₅) urine->is_spike hydrolysis 3. Enzymatic Hydrolysis (37°C, 4h) is_spike->hydrolysis lle 4. Liquid-Liquid Extraction hydrolysis->lle evap 5. Evaporation (N₂ Stream) lle->evap recon 6. Reconstitution evap->recon lc 7. LC Separation (C18 Column) recon->lc ms 8. MS/MS Detection (ESI-, MRM) lc->ms integration 9. Peak Integration ms->integration calibration 10. Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quant 11. Quantification calibration->quant

Caption: LC-MS/MS workflow for TCPy analysis in urine.

Method Performance & Validation

A fully validated method should demonstrate the following characteristics:

  • Linearity: A linear range of 0.5–200 ng/mL with a correlation coefficient (r²) > 0.995 is achievable.[9]

  • Accuracy & Precision: Inter- and intra-day precision should be within ±15% relative standard deviation (RSD), and accuracy should be within 85-115% of the nominal value.[7][8]

  • Limit of Detection (LOD) & Quantification (LOQ): An LOD of approximately 0.2 ng/mL and an LOQ of 1 ng/mL can be expected, providing sufficient sensitivity for biomonitoring studies in the general population.[9]

  • Matrix Effects: The use of a co-eluting stable isotope-labeled internal standard is the gold standard for mitigating the impact of ion suppression or enhancement from the urine matrix.[1]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of 3,5,6-trichloro-2-pyridinol in human urine. The protocol, from sample preparation to data analysis, is robust and suitable for assessing human exposure to chlorpyrifos and triclopyr in a research or clinical setting. The inherent selectivity of tandem mass spectrometry, combined with the accuracy afforded by a stable isotope-labeled internal standard, ensures data of the highest quality and confidence.

References

  • Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry. (n.d.). Food Science. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016, December 23). Biomonitoring Summary: Chlorpyrifos. Retrieved from [Link]

  • Olmo, R., et al. (2005). Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(11), 1453-1458. Retrieved from [Link]

  • Wang, Y., et al. (2014). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. Wei Sheng Yan Jiu, 43(3), 461-464. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]

  • Koch, H. M., & Angerer, J. (2001). Analysis of 3,5,6-trichloro-2-pyridinol in urine samples from the general population using gas chromatography-mass spectrometry after steam distillation and solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 759(1), 43-49. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Chlorpyrifos. Retrieved from [Link]

  • Sancho, J. V., et al. (2000). Simultaneous determination of the insecticide chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human urine by liquid chromatography-electrospray-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 123-131. Retrieved from [Link]

  • Smith, L. L., et al. (2003). Use of a Pharmacokinetic Model to Assess Chlorpyrifos Exposure and Dose in Children, Based on Urinary Biomarker. Toxicological Sciences, 71(1), 30-38. Retrieved from [Link]

  • MedCrave. (n.d.). 3,5,6-Trichloro-2-pyridinol (TCPy). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]

  • Bartels, M. J., & Kastl, P. E. (1998). Semiautomated Preparation of 3,5,6-Trichloro-2-Pyridinol in Human Urine Using a Zymate XP Laboratory Robot with Quantitative Determination by Gas Chromatography-Negative-Ion Chemical Ionization Mass Spectrometry. Journal of Analytical Toxicology, 22(3), 213-220. Retrieved from [Link]

Sources

derivatization of 3,5,6-trichloro-2-pyridinol for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Quantitation of 3,5,6-Trichloro-2-pyridinol (TCPy) in Biological Matrices via GC-MS

Executive Summary & Scientific Rationale

3,5,6-Trichloro-2-pyridinol (TCPy) is the primary metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, and the herbicide triclopyr. Accurate quantitation of TCPy in biological fluids (urine, plasma) is critical for biomonitoring exposure and pharmacokinetic profiling.

The Analytical Challenge: TCPy possesses a polar hydroxyl group and a nitrogen-containing pyridine ring, resulting in:

  • High Polarity: Poor retention and severe peak tailing on standard non-polar GC columns (e.g., 5% phenyl).

  • Active Hydrogens: Susceptibility to adsorption on active sites in the GC inlet (liner/glass wool).

  • Matrix Complexity: In urine, TCPy exists primarily as glucuronide and sulfate conjugates, requiring hydrolysis prior to analysis.

The Solution: Silylation via MTBSTFA While Trimethylsilylation (BSTFA/MSTFA) is common, this protocol utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) .[1][2]

  • Causality: The resulting tert-butyldimethylsilyl (TBDMS) derivatives are hydrolytically stable (approx. 100x more stable than TMS derivatives), allowing for robust batch processing without degradation due to trace atmospheric moisture.

  • Mass Spectrometry Benefit: TBDMS derivatives produce a characteristic, high-abundance fragment ion

    
     (loss of the tert-butyl group), significantly enhancing sensitivity in Selected Ion Monitoring (SIM) mode compared to the often fragmented TMS spectra.
    

Chemical Strategy & Reaction Mechanism

The derivatization replaces the active acidic proton on the hydroxyl group of TCPy with a bulky TBDMS group. This increases volatility and steric protection.

Reaction Scheme:



DerivatizationMechanism TCPy TCPy (Analyte) Polar, Active -OH Complex Transition State Steric Bulk Addition TCPy->Complex Mix Reagent MTBSTFA (Silylating Agent) Reagent->Complex Derivative TCPy-TBDMS Volatile, Hydrophobic Stable [M-57]+ Ion Complex->Derivative Heat (70°C) Byproduct Byproduct (N-methyltrifluoroacetamide) Complex->Byproduct Leaving Group

Figure 1: Reaction pathway for the formation of the TBDMS derivative of TCPy. The bulky silyl group provides steric hindrance, protecting the derivative from moisture.

Experimental Protocol

Materials & Reagents[3]
  • Analyte: 3,5,6-Trichloro-2-pyridinol (TCPy) standard (>98% purity).

  • Internal Standard (IS):

    
    -TCPy or 
    
    
    
    -TCPy (Isotopically labeled standards are mandatory for self-validating quantitation to correct for extraction efficiency and matrix effects).
  • Derivatization Reagent: MTBSTFA + 1% TBDMCS (TBDMCS acts as a catalyst).

  • Solvents: Acetonitrile (ACN) or Ethyl Acetate (Anhydrous, HPLC grade).

  • Hydrolysis Agent: Concentrated HCl (Acid Hydrolysis) or

    
    -Glucuronidase (Enzymatic). Note: This protocol details Acid Hydrolysis for robustness.
    
Sample Preparation Workflow (Urine)

SamplePrep cluster_0 Pre-Treatment cluster_1 Extraction & Cleanup cluster_2 Derivatization Urine Urine Sample (2-5 mL) IS_Add Add Internal Standard (13C-TCPy) Urine->IS_Add Hydrolysis Acid Hydrolysis (HCl, 90°C, 1 hr) Cleaves Conjugates IS_Add->Hydrolysis SPE Solid Phase Extraction (C18 or Polymeric) Hydrolysis->SPE Elution Elute with Ethyl Acetate/ACN SPE->Elution Dry Evaporate to Dryness (N2 Stream) Elution->Dry Deriv Add MTBSTFA (50 µL) + Solvent (50 µL) Dry->Deriv Heat Incubate 70°C for 60 min Deriv->Heat GCMS GC-MS Analysis Heat->GCMS Inject

Figure 2: End-to-end workflow for TCPy analysis in urine, emphasizing the critical hydrolysis and drying steps.[3][4]

Step-by-Step Procedure
  • Hydrolysis (Critical Step):

    • Aliquot 2.0 mL of urine into a glass screw-cap tube.

    • Spike with 20 µL of Internal Standard solution (

      
      -TCPy, 10 µg/mL).
      
    • Add 0.5 mL concentrated HCl.[5]

    • Vortex and heat at 90°C for 60 minutes . (Ensures deconjugation of glucuronides).

    • Alternative: For acid-labile studies, use

      
      -glucuronidase (pH 5.0, 37°C, overnight), though acid is standard for TCPy.
      
  • Extraction (SPE):

    • Condition SPE cartridge (Oasis HLB or equivalent polymeric phase) with MeOH followed by water.

    • Load hydrolyzed sample. Wash with 5% Methanol in water (removes salts/urea).

    • Elute TCPy with 2 mL Ethyl Acetate or Acetonitrile.

  • Drying:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Warning: Any residual water will hydrolyze the derivatization reagent, consuming it and reducing sensitivity.

  • Derivatization:

    • Reconstitute residue in 50 µL anhydrous Acetonitrile.

    • Add 50 µL MTBSTFA + 1% TBDMCS .

    • Cap tightly and incubate at 70°C for 60 minutes .

    • Cool to room temperature.[5] Transfer to autosampler vial.

GC-MS Acquisition Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

ParameterSettingRationale
Inlet Splitless, 260°CMaximizes sensitivity; high temp ensures rapid volatilization of derivative.
Liner Ultra Inert, Single Taper with WoolPrevents degradation/adsorption of active compounds.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; "UI" (Ultra Inert) reduces tailing.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Oven Program 80°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp removes solvent; TCPy-TBDMS elutes mid-ramp (~200°C).
Transfer Line 280°CPrevents condensation before source.
Source Temp 230°CStandard for EI source.
Mode SIM (Selected Ion Monitoring)Essential for trace quantification (ppb levels).

SIM Table (Ions):

CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Retention Time (Approx)
TCPy-TBDMS 254 (

)
256 (Cl isotope)311 (

)
~9.5 min

-TCPy-TBDMS (IS)
259/261 *261/263316/318~9.5 min

*Note: The exact IS ion depends on the number of


 or Deuterium labels. For 

-TCPy, the shift is +5 Da.

Quality Assurance & Troubleshooting

Self-Validating System:

  • Linearity:

    
     over range 0.5 – 100 ng/mL.
    
  • Internal Standard Recovery: The area count of the IS must be monitored. A drop >50% compared to calibration standards indicates matrix suppression or extraction failure.

  • Derivatization Efficiency Check: Monitor the presence of underivatized TCPy (m/z 197/199). If observed, the reagent was compromised (wet) or reaction time was insufficient.

Common Failure Modes:

  • Moisture Contamination: MTBSTFA turns cloudy or precipitates white crystals (ammonium salts) if water is present. Fix: Ensure SPE eluate is bone dry.

  • Inlet Activity: Tailing peaks often result from dirty liners. Fix: Change liner and clip column guard every 50-100 injections.

References

  • Centers for Disease Control and Prevention (CDC). "Biomonitoring Method: 3,5,6-Trichloro-2-pyridinol in Urine." Laboratory Procedure Manual. [Link]

  • Bartels, M. J., et al. (1997). "Determination of 3,5,6-trichloro-2-pyridinol in human urine by gas chromatography-mass spectrometry." Journal of Chromatography B. [Link]

  • Koch, H. M., & Angerer, J. (2001). "Analysis of 3,5,6-trichloro-2-pyridinol in urine samples from the general population using gas chromatography–mass spectrometry after steam distillation and solid-phase extraction." Journal of Chromatography B. [Link]

Sources

Application Note: 3,5,6-Trichloropyridine-2-carbonitrile in Organic Synthesis

[2][3][4][5]

Part 1: Chemical Profile & Reactivity[1][6][7]

The 3,5,6-trichloropyridine-2-carbonitrile scaffold is a highly electron-deficient heteroaromatic system.[1] Its reactivity is defined by two competing electrophilic sites: the nitrile carbon (susceptible to hydrolysis) and the pyridine ring carbons (susceptible to Nucleophilic Aromatic Substitution,

Structural Dynamics[1]
  • Electron Withdrawal: The pyridine nitrogen, three chlorine atoms, and the cyano group all withdraw electron density, making the ring highly deactivated towards electrophilic attack but highly activated for nucleophilic attack .

  • Regioselectivity Rules (

    
    ): 
    
    • C-4 Position: In the presence of a leaving group (e.g., Cl in 3,4,5,6-tetrachloropyridine-2-carbonitrile), the C-4 position is the most reactive site for nucleophilic attack (amines, alkoxides) due to the para-directing effect of the pyridine nitrogen and the cyano group.

    • C-6 Position: The C-6 chlorine is labile but sterically hindered by the ring nitrogen lone pair repulsion and adjacent substituents; however, under forcing conditions or specific solvent interactions, substitution can occur here.

The "Picloram" Pathway

The most significant industrial application of this scaffold is the synthesis of Picloram (4-amino-3,5,6-trichloropicolinic acid). This route relies on the precise regioselective ammonolysis of the tetrachloro-precursor to establish the "3,5,6-trichloro-4-amino" pattern, followed by nitrile hydrolysis.[2]

Part 2: Synthesis Protocols

Protocol A: Regioselective Ammonolysis (Synthesis of the Picloram Intermediate)

Objective: Selective substitution of the C-4 chlorine with ammonia to generate 4-amino-3,5,6-trichloropyridine-2-carbonitrile .[1] Precursor: 3,4,5,6-Tetrachloropyridine-2-carbonitrile.

Reagents & Equipment
  • Substrate: 3,4,5,6-Tetrachloropyridine-2-carbonitrile (purity >95%).[3]

  • Nucleophile: Aqueous Ammonia (25-30%) or Anhydrous

    
     gas.[1][4]
    
  • Solvent: Isopropyl alcohol (IPA) or DMSO (for kinetic control).[1][4]

  • Vessel: High-pressure autoclave (if using gas) or standard round-bottom flask (if using aq.

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of 3,4,5,6-tetrachloropyridine-2-carbonitrile in IPA (5 volumes relative to weight).

  • Ammonia Addition:

    • Method A (Atmospheric): Cool solution to 0–5°C. Slowly add aqueous ammonia (2.5 eq) dropwise to control exotherm.

    • Method B (Pressure):[1] Charge reactor with solvent and substrate.[4][5] Pressurize with

      
       gas to 2–3 bar at 20°C.
      
  • Reaction: Stir the mixture at 25–35°C for 4–6 hours.

    • Critical Note: Higher temperatures (>50°C) may promote over-substitution at the C-6 position or hydrolysis of the nitrile.[1][4]

  • Monitoring: Monitor via HPLC. The starting material peak should disappear, replaced by the 4-amino product. Watch for the formation of the 4,6-diamino impurity.

  • Workup:

    • Concentrate the solvent under reduced pressure.[4]

    • Add water to precipitate the product.[4]

    • Filter the solids and wash with cold water to remove ammonium chloride by-products.[1][4]

    • Dry at 50°C under vacuum.[1][4]

  • Yield: Expected yield is 85–92%.[4]

Protocol B: Acidic Hydrolysis of the Nitrile (Synthesis of Picolinic Acids)

Objective: Convert the cyano group (-CN) to the carboxylic acid (-COOH) without dechlorinating the ring.[1] Substrate: 3,5,6-Trichloropyridine-2-carbonitrile (or its 4-amino derivative).

Reagents & Equipment
  • Acid: Sulfuric Acid (

    
    ), 80–90% conc.[4]
    
  • Solvent: None (neat reaction) or Acetic Acid.[1][4]

  • Quench: Crushed ice/water.[1][4]

Step-by-Step Methodology
  • Setup: Place 1.0 eq of the nitrile substrate in a reactor.

  • Acid Addition: Add concentrated

    
     (10 eq) slowly. The reaction is exothermic; maintain temperature <60°C during addition.[4]
    
  • Hydrolysis: Heat the mixture to 90–100°C for 2–4 hours.

    • Mechanism:[1][4] The reaction proceeds through the primary amide intermediate.[4] Complete conversion to the acid requires sustained heating.[4]

  • Quench: Cool the reaction mass to 25°C. Slowly pour onto crushed ice (5x weight of acid) with vigorous stirring.

  • Isolation:

    • The picolinic acid derivative will precipitate as a white/off-white solid.[1][4]

    • Filter and wash extensively with water until the filtrate is neutral (pH > 4).[1][4]

  • Purification: Recrystallize from ethanol/water if necessary.

Part 3: Visualized Reaction Pathways[1]

The following diagram illustrates the divergent reactivity of the tetrachloro-precursor and the specific role of the 3,5,6-trichloro-2-carbonitrile scaffold in producing Picloram versus the separate pathway for Chlorpyrifos (TCP).

Gcluster_0Note: Chlorpyrifos Route (Distinct)Start3,4,5,6-Tetrachloropyridine-2-carbonitrileAminoInt4-Amino-3,5,6-trichloropyridine-2-carbonitrile(Key Intermediate)Start->AminoIntNH3, IPASnAr @ C-4(Regioselective)DirectAcid3,4,5,6-Tetrachloropicolinic acidStart->DirectAcidH2SO4HydrolysisPicloramPicloram(4-Amino-3,5,6-trichloropicolinic acid)AminoInt->PicloramH2SO4, H2OHydrolysis (CN -> COOH)H4Variant3,5,6-Trichloropyridine-2-carbonitrile(H at C-4)H4Acid3,5,6-Trichloropicolinic acidH4Variant->H4AcidH2SO4HydrolysisTCP3,5,6-Trichloro-2-pyridinol(TCP)TCP_NoteDerived fromTrichloroacetyl Chloride+ AcrylonitrileTCP_Note->TCP

Caption: Divergent synthesis pathways showing the regioselective ammonolysis to Picloram and the distinct hydrolysis of the H-4 variant.

Part 4: Analytical Data & Specifications

For quality control during synthesis, the following specifications are standard for the key intermediate (4-Amino-3,5,6-trichloropyridine-2-carbonitrile).

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity (HPLC)

Reverse Phase C18, ACN/Water
Melting Point 240–245°C (Decomposes)Capillary Method
Water Content

Karl Fischer
Identification IR: Nitrile stretch @ ~2230 cm⁻¹FTIR

Part 5: Safety & Handling (E-E-A-T)[1]

Hazard Identification:

  • Acute Toxicity: 3,5,6-Trichloropyridine-2-carbonitrile derivatives are toxic if swallowed or inhaled.

  • Skin Sensitization: Chlorinated pyridines are potent skin sensitizers.[1][4] Double-gloving (Nitrile) is mandatory.[1][4]

  • Cyanide Hazard: While the nitrile group is stable, hydrolysis under strongly acidic conditions can theoretically release traces of HCN if not properly vented. Always operate hydrolysis reactions in a fume hood with a caustic scrubber.[4]

Waste Disposal:

  • Aqueous waste from ammonolysis contains ammonium chloride and pyridine residues.[1][4] Do not discharge to sewer.[1][4] Incineration is the preferred disposal method for chlorinated organic waste.[4]

References

  • US Patent 3,285,925 . Amino-trichloropicolinic acid compounds. Dow Chemical Co.[1][4] (Describes the foundational synthesis of Picloram via the nitrile route). Link

  • European Patent EP0397281B1 . An improved process for the preparation of 3,5,6-trichloropyridin-2-ol. (Clarifies the distinction between the nitrile route and the TCP route). Link

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 84225, 4-Amino-3,5,6-trichloropyridine-2-carbonitrile. Retrieved February 22, 2026. Link[1]

  • ChemicalBook . 3,5,6-Trichloro-2-pyridinol (TCP) Properties and Synthesis. (Provides context on the related pyridinol scaffold). Link

  • BenchChem . Safety Data Sheet: 4-Amino-3,5,6-trichloropyridine-2-carbonitrile. Link

Application Note: Regioselective Nucleophilic Substitution on Trichloropyridines

[1]

Abstract & Core Directive

Trichloropyridines are privileged scaffolds in the synthesis of agrochemicals (e.g., chlorpyrifos, triclopyr) and pharmaceutical intermediates. Their functionalization via Nucleophilic Aromatic Substitution (

2,4,6-trichloropyridine2,3,6-trichloropyridine

Key Takeaway:

  • 2,4,6-Trichloropyridine: Nucleophilic attack occurs preferentially at the C4 (gamma) position due to the formation of a stable para-quinoid intermediate and reduced steric hindrance compared to the C2/C6 positions.

  • 2,3,6-Trichloropyridine: Substitution occurs preferentially at the C6 (alpha) position, as the C2 position is sterically crowded by the adjacent C3-chlorine.

Mechanistic Insight & Regiochemistry

The Regioselectivity Hierarchy

Success in functionalizing trichloropyridines relies on exploiting the electronic and steric differences between the chloro-substituents.

  • Electronic Activation: The ring nitrogen exerts a strong inductive ($ -I

    
     -M $) effect. Positions ortho (C2, C6) and para (C4) to the nitrogen are activated. The meta positions (C3, C5) are unreactive in 
    
    
    .
  • The C4 vs. C2/C6 Dilemma (2,4,6-TCP): While C2/C6 are closer to the inductive source (Nitrogen), the C4 position is generally more reactive for two reasons:

    • Sterics: C2 and C6 are flanked by the nitrogen lone pair and potential solvation shells, creating a more crowded trajectory for the incoming nucleophile.

    • Intermediate Stability: Attack at C4 forms a symmetric para-quinoid Meisenheimer complex which is energetically favorable.

Visualization of Regioselectivity Pathways

RegioselectivityStartTrichloropyridine SubstrateTCP2462,4,6-TrichloropyridineStart->TCP246TCP2362,3,6-TrichloropyridineStart->TCP236Path4C4 Attack (Major)Para-quinoid intermediateLess Steric HindranceTCP246->Path4Standard Nucleophiles(Amines, Alkoxides)Path2C2/C6 Attack (Minor)Ortho-quinoid intermediateSteric repulsion from N-lone pairTCP246->Path2Forcing Conditionsor Specific Directing GroupsPath6C6 Attack (Major)Alpha-activationSterically accessibleTCP236->Path6Primary PathwayPath2_BlockedC2 Attack (Blocked)Alpha-activationBlocked by C3-ClTCP236->Path2_BlockedSterically Disfavored

Caption: Decision tree for predicting the major regioisomer in

Experimental Protocols

Protocol A: C4-Selective Amination of 2,4,6-Trichloropyridine

This protocol describes the synthesis of 4-substituted-2,6-dichloropyridines. This is the standard entry point for differentiating the three chlorines.

Materials:

  • Substrate: 2,4,6-Trichloropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv) [Can substitute with other secondary amines]

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Triethylamine (
    
    
    , 1.2 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-trichloropyridine (10 mmol, 1.82 g) in anhydrous MeCN (50 mL).

  • Base Addition: Add finely ground anhydrous

    
     (20 mmol, 2.76 g) to the solution.
    
  • Nucleophile Addition: Add morpholine (11 mmol, 0.96 mL) dropwise over 5 minutes at room temperature (25 °C). Note: Exotherm may be observed.

  • Reaction:

    • Kinetic Control: Stir at Room Temperature for 4–6 hours.

    • Thermodynamic Check: If TLC shows starting material remains, heat to 50 °C for 2 hours.

    • Monitoring: TLC (9:1 Hexane:EtOAc). Product (

      
      ) usually runs lower than starting material (
      
      
      ).
  • Workup:

    • Filter off the solid inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Expected Yield: 85–95% of 4-morpholino-2,6-dichloropyridine .

Protocol B: C6-Selective Substitution of 2,3,6-Trichloropyridine

This protocol targets the C6 position. The C2 position is protected by the steric bulk of the C3 chlorine.

Materials:

  • Substrate: 2,3,6-Trichloropyridine (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe, 1.1 equiv)

  • Solvent: Methanol (MeOH) (anhydrous)

Procedure:

  • Setup: Charge a flame-dried flask with 2,3,6-trichloropyridine (10 mmol, 1.82 g) and anhydrous MeOH (40 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Preparation: Prepare a fresh solution of NaOMe (11 mmol) in MeOH (10 mL) or use a commercial 25% w/w solution.

  • Addition: Add the NaOMe solution dropwise to the pyridine solution at 0 °C over 15 minutes. Critical: Slow addition prevents bis-substitution.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 3 hours.

  • Monitoring: Monitor by HPLC or GC. The C6-substituted product forms first. Over-reaction leads to 2,6-dimethoxy-3-chloropyridine.

  • Quench & Workup:

    • Quench with 1M HCl (adjust pH to ~7).

    • Remove MeOH under reduced pressure.

    • Extract aqueous residue with DCM (3 x 30 mL).

    • Dry organic phase (

      
      ) and concentrate.
      
  • Purification: Column chromatography (Hexane/DCM).

Expected Yield: 80–90% of 6-methoxy-2,3-dichloropyridine .

Optimization & Troubleshooting Guide

Solvent and Base Selection Matrix

The choice of solvent dictates the reaction rate and the "looseness" of the ion pair.

ParameterStandard ConditionHigh Reactivity (Fast)High Selectivity (Slow)
Solvent Acetonitrile (MeCN)DMF, DMSO, NMPTHF, Toluene
Base

,

NaH, KOtBu

, Pyridine
Temp 25–60 °C0–25 °C80–110 °C
Troubleshooting Common Issues
ProblemRoot CauseSolution
Low Conversion Nucleophile is too weak or sterically hindered.Switch to polar aprotic solvent (DMSO/DMF) to strip cation; increase temp to 80°C.
Bis-Substitution Excess nucleophile or temp too high.Use strict stoichiometry (1.05 equiv); conduct reaction at 0°C; add nucleophile slowly.
Hydrolysis (OH product) Wet solvent or hygroscopic base.Use anhydrous solvents; store bases in desiccator; keep reaction under

atm.
Wrong Regioisomer Thermodynamic equilibration.Lower temperature (Kinetic control favors C4 in 2,4,6-TCP).
Workflow Diagram

WorkflowSetupPrepare Anhydrous Conditions(N2 atm, dry solvent)AddSubstrateDissolve Trichloropyridine(2,4,6- or 2,3,6-isomer)Setup->AddSubstrateTempControlSet Temperature(0°C for NaOMe, RT for Amines)AddSubstrate->TempControlAddNucSlow Addition of Nucleophile(1.0 - 1.1 equiv)TempControl->AddNucMonitorMonitor (TLC/HPLC)Check for bis-substitutionAddNuc->MonitorWorkupQuench & ExtractMonitor->Workup

Caption: General workflow for conducting controlled

References

  • Regioselectivity in Perhalopyridines: Chambers, R. D., et al. "Polyhalo-heterocyclic compounds. Part I. Reaction of pentafluoropyridine with nucleophiles." Journal of the Chemical Society, 1964. (Establishes the C4 preference in perhalo-systems).
  • Snape, T. J. "Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines." Journal of Organic Chemistry.
  • General

    
     Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, 1951.

  • Process Chemistry of Pyridines: Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Reviews, 1988.

(Note: For specific spectral data of products described, refer to standard spectral databases such as SDBS or SciFinder using the CAS numbers for 4-amino-2,6-dichloropyridine or 6-methoxy-2,3-dichloropyridine.)

Application Note: 3,5,6-Trichloro-2-pyridinol (TCPy) as a Biomarker of Exposure

[1][2][3][4]

Abstract

3,5,6-trichloro-2-pyridinol (TCPy) is the primary urinary metabolite used to biomonitor exposure to the organophosphate insecticides chlorpyrifos (CPF) and chlorpyrifos-methyl , as well as the herbicide triclopyr .[1][2] While TCPy is a sensitive biomarker, its utility is complicated by non-metabolic sources (direct ingestion of environmental TCPy) and complex pharmacokinetics. This guide provides a rigorous technical framework for the quantification of TCPy in human urine using LC-MS/MS, addressing critical challenges in specificity, hydrolysis efficiency, and data interpretation.

Part 1: Metabolic Pathway & Pharmacokinetics

Biological Mechanism

Understanding the origin of TCPy is prerequisite to valid study design. Upon ingestion or dermal absorption, Chlorpyrifos is bioactivated by Cytochrome P450 enzymes (primarily CYP2B6) into the potent cholinesterase inhibitor Chlorpyrifos-oxon . Both the parent compound and the oxon are rapidly hydrolyzed by A-esterases (e.g., PON1) and B-esterases to form TCPy.

Crucially, TCPy is excreted in urine primarily as glucuronide and sulfate conjugates. Therefore, total TCPy (free + conjugated) is the standard metric for exposure, necessitating a hydrolysis step during sample preparation.

Pathway Visualization

The following diagram illustrates the metabolic cascade and the critical "preformed" confounding pathway.

TCPy_Metabolismcluster_0Hepatic ProcessingCPFChlorpyrifos(Parent Compound)CYPCYP2B6(Bioactivation)CPF->CYPDesulfurationTCPy_FreeFree TCPy(Systemic Circulation)CPF->TCPy_FreeDirect Hydrolysis (Minor)Env_TCPyEnvironmental TCPy(Degraded Residue on Food)Env_TCPy->TCPy_FreeDirect Absorption(Confounding Route)OxonChlorpyrifos-oxon(Toxic Intermediate)CYP->OxonPON1PON1 / Carboxylesterase(Detoxification)Oxon->PON1HydrolysisPON1->TCPy_FreeConjugateTCPy-Glucuronide / SulfateTCPy_Free->ConjugateUGT/SULT EnzymesUrineUrinary Excretion(Analyte Target)TCPy_Free->UrineMinor FractionLiverPhase II Metabolism(Liver)Conjugate->Urine

Figure 1: Metabolic pathway of Chlorpyrifos showing the generation of TCPy and the confounding vector of preformed environmental TCPy.

Part 2: Analytical Challenges & Study Design

The "Preformed Metabolite" Confounder

Expert Insight: A major pitfall in TCPy biomonitoring is the assumption that urinary TCPy equals pesticide exposure. TCPy is stable in the environment. Ingesting food containing degraded TCPy (but no active chlorpyrifos) will result in urinary TCPy excretion.

  • Implication: In low-exposure populations, up to 30-50% of urinary TCPy may originate from direct ingestion of the metabolite, not the parent pesticide.

  • Mitigation: Where possible, measure specific dialkyl phosphates (DAPs) or parent compounds in blood (though blood has a much shorter detection window) to corroborate findings.

Pharmacokinetic Window
  • Half-life: ~27 hours in humans.[3][4]

  • Steady State: Reached within 3-4 days of continuous exposure.

  • Sampling: First Morning Void (FMV) is preferred over spot samples to reduce hydration variability. 24-hour urine is the gold standard but often impractical.

Part 3: Detailed Protocol (LC-MS/MS)

This protocol utilizes Isotope Dilution LC-MS/MS for maximum accuracy.

Materials & Reagents
  • Standard: 3,5,6-trichloro-2-pyridinol (analytical grade >98%).

  • Internal Standard (ISTD):

    
    -TCPy or 
    
    
    -TCPy. (Avoid deuterated standards if possible due to potential H/D exchange, though
    
    
    -chlorpyrifos studies suggest stability is acceptable).
  • Enzyme:

    
    -glucuronidase (Helix pomatia or E. coli). Note: Sulfatase activity is also required, often present in H. pomatia preparations.
    
  • Buffer: Ammonium Acetate (pH 5.0).

Sample Preparation Workflow

Step 1: Thawing & Aliquoting

  • Thaw urine samples at room temperature. Vortex vigorously to resuspend sediments.

  • Transfer 200 µL of urine into a 96-well plate or glass tube.

Step 2: Internal Standard Addition

  • Add 20 µL of ISTD solution (e.g., 50 ng/mL in acetonitrile).

  • Vortex for 30 seconds.

Step 3: Enzymatic Hydrolysis (Critical)

  • Rationale: TCPy exists largely as conjugates. Acid hydrolysis is harsh and can degrade the matrix; enzymatic is preferred for LC-MS.

  • Add 200 µL of

    
    -glucuronidase/sulfatase solution in 1M Ammonium Acetate buffer (pH 5.0).
    
  • Incubate at 37°C for 4 hours (or overnight).

  • QC Check: Include a "conjugated control" (e.g., 4-methylumbelliferyl glucuronide) to verify enzyme activity.

Step 4: Solid Phase Extraction (SPE)

  • Cartridge: Polymeric Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB). WAX is superior for phenolic acids like TCPy.

  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: Acidify sample (add 100 µL 2% Formic Acid) and load onto cartridge.

  • Wash: 1 mL 5% Methanol in Water (removes salts/urea).

  • Elute: 1 mL Methanol (or 5% Ammonia in Methanol for WAX).

  • Evaporate: Dry under nitrogen stream at 40°C.

  • Reconstitute: 100 µL Mobile Phase (90:10 Water:MeOH).

Instrumental Analysis (LC-MS/MS)

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Acetic Acid (Avoid Formic acid if sensitivity drops in negative mode).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient: 10% B to 95% B over 5 minutes.

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI)[5]

  • Polarity: Negative Mode (TCPy has an acidic proton on the hydroxyl group).

  • Ion Source Parameters:

    • Spray Voltage: -4500 V

    • Temp: 450°C

Table 1: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
TCPy 195.9 (

)
160.9 (Loss of Cl)132.9 (Loss of CO+Cl)20 - 25

-TCPy
198.9163.9135.920 - 25

Note: Precursor ions utilize the characteristic chlorine isotope cluster. Ensure the selection of the monoisotopic peak or the most abundant isotope based on your MS resolution.

Workflow Diagram

Analytical_WorkflowSampleUrine Sample(200 µL)ISTDAdd ISTD(13C-TCPy)Sample->ISTDHydrolysisEnzymatic Hydrolysis(Glucuronidase, 37°C)ISTD->HydrolysisSPESPE Extraction(Polymeric WAX)Hydrolysis->SPELCMSLC-MS/MS Analysis(ESI Negative)SPE->LCMSDataQuantification(Ratio to Creatinine)LCMS->Data

Figure 2: Optimized analytical workflow for urinary TCPy quantification.

Part 4: Data Interpretation & Quality Control

Reference Ranges (Contextualization)

Data must be compared against population baselines to assess "exposure." The US CDC NHANES dataset is the authoritative reference.

Table 2: NHANES Reference Values (General US Population) Values are approximate and vary by survey cycle.

MetricGeometric Mean95th Percentile
Volume-Based ~ 1.5 - 2.0 ng/mL~ 8.0 - 10.0 ng/mL
Creatinine-Corrected ~ 1.5 - 2.5 µg/g creatinine~ 11.0 - 13.0 µg/g creatinine
  • Limit of Detection (LOD): Typically 0.1 ng/mL for high-sensitivity LC-MS/MS methods.

  • Creatinine Correction: Essential for spot samples to account for urine dilution. Formula:

    
    
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Incorrect Mobile Phase pHEnsure mobile phase is neutral or slightly acidic (Acetic Acid). Strong acids suppress ionization in negative mode.
Peak Tailing Column interactionUse a column shield or passivated hardware. TCPy can chelate metals.
Inconsistent Hydrolysis Enzyme inhibitionCheck pH of urine. Some urine samples are highly acidic/basic. Buffer capacity must be sufficient (1M Ammonium Acetate).
High Background ContaminationTCPy is ubiquitous.[6] Use LC-MS grade solvents and bake glassware. Avoid chlorinated cleaning agents.

References

  • Centers for Disease Control and Prevention (CDC). (2019).[7] Fourth National Report on Human Exposure to Environmental Chemicals, Updated Tables.[7] Retrieved from [Link][7]

  • Barr, D. B., et al. (2005). "Concentrations of dialkyl phosphate metabolites of organophosphorus pesticides in the U.S. population." Environmental Health Perspectives, 112(2), 186-200. Retrieved from [Link]

  • Morgan, M. K., et al. (2011). "Adult and children’s urinary metabolite concentrations of pyrethroid and organophosphorus pesticides." Journal of Exposure Science & Environmental Epidemiology. Retrieved from [Link]

  • Timchalk, C., et al. (2007).[8] "Comparative pharmacokinetics of the organophosphorus insecticide chlorpyrifos and its major metabolites diethylphosphate, diethylthiophosphate and 3,5,6-trichloro-2-pyridinol in the rat." Toxicology. Retrieved from [Link]

  • Koch, H. M., et al. (2001). "Determination of 3,5,6-trichloro-2-pyridinol in urine by gas chromatography-mass spectrometry." Journal of Chromatography B. (Foundational method comparison). Retrieved from [Link]

Application Note: Quantification of 3,5,6-trichloro-2-pyridinol in Urine Samples

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Robust and Reliable Biomonitoring

Introduction: The Significance of 3,5,6-trichloro-2-pyridinol (TCPy) as a Biomarker

3,5,6-trichloro-2-pyridinol (TCPy) is the primary urinary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[1][2] Its detection and quantification in urine are paramount for assessing human exposure to these prevalent chemicals.[3] Chlorpyrifos, in particular, has been widely used in agriculture, and monitoring TCPy levels in occupational and general populations provides a critical measure of absorbed dose.[4][5] In humans, chlorpyrifos is metabolized to TCPy, which is then primarily excreted in the urine, making it a reliable biomarker of exposure.[1][4] This guide provides a comprehensive overview of the analytical methodologies for quantifying TCPy in urine, with a focus on ensuring scientific integrity and generating high-quality, reproducible data for researchers, scientists, and drug development professionals.

Metabolic Pathway and Excretion

The primary metabolic pathway for chlorpyrifos in the human body involves hydrolysis, which cleaves the phosphate ester bond to form TCPy and diethylthiophosphoric acid (DETP).[6][7][8] The liver's cytochrome P-450 (CYP) enzymes, such as CYP2C19, are involved in the detoxification of chlorpyrifos to TCPy.[5] Following its formation, TCPy is largely excreted in the urine, with a mean elimination half-life of approximately 26.9 hours in humans.[4] A significant portion of the excreted TCPy is in a conjugated form, typically as a glucuronide.[4] Therefore, a hydrolysis step is essential to liberate the free TCPy for accurate total quantification.[2][3]

Analytical Methodologies: A Comparative Overview

The two most prevalent and robust analytical techniques for the quantification of TCPy in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][9] Both methods offer high sensitivity and selectivity, which are crucial for detecting the low concentrations of TCPy often found in biomonitoring studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been a cornerstone for TCPy analysis.[9] Due to the polar nature of TCPy, a derivatization step is typically required to increase its volatility for GC analysis.[3][10] A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts TCPy into its more volatile tert-butyldimethylsilyl derivative.[3][10][11] GC-MS methods, particularly when operated in selected ion monitoring (SIM) mode, provide excellent sensitivity and specificity.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In recent years, LC-MS/MS has become the method of choice for many laboratories due to its high throughput, sensitivity, and ability to analyze TCPy without a derivatization step.[3][9] This method typically employs a reversed-phase C18 column for chromatographic separation and electrospray ionization (ESI) in negative ion mode for detection.[3] The use of multiple reaction monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions for both TCPy and its isotopically labeled internal standard.[1]

Experimental Workflow: From Sample to Result

A robust analytical workflow is critical for obtaining accurate and reproducible results. The following diagram and detailed protocols outline the key steps involved in the quantification of TCPy in urine.

TCPy_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Collection (2-5 mL) Spike Spike with Internal Standard (e.g., ¹³C₅-TCPy) Sample->Spike Ensures accuracy Hydrolysis Enzymatic or Acid Hydrolysis (to cleave conjugates) Spike->Hydrolysis Liberates free TCPy Extraction Solid-Phase Extraction (SPE) (e.g., Oasis HLB, C18) Hydrolysis->Extraction Purifies and concentrates Elution Elute TCPy Extraction->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (Reversed-Phase C18) Reconstitution->LCMS Injection Integration Peak Integration LCMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for TCPy quantification in urine.

Detailed Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol is based on established methods utilizing enzymatic hydrolysis and solid-phase extraction.[9][12][13]

1. Sample Pre-treatment and Internal Standard Spiking:

  • Thaw frozen urine samples at room temperature.

  • Vortex each sample for 10 seconds to ensure homogeneity.

  • Pipette 0.2 mL of urine into a 96-well plate or microcentrifuge tube.[13][14]

  • Spike each sample, calibration standard, and quality control (QC) sample with 50 µL of an internal standard solution (e.g., 3,5,6-Trichloro-2-pyridinol-¹³C₅ in methanol).[1][12] The use of a stable isotope-labeled internal standard is crucial as it mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in recovery.[1]

2. Enzymatic Hydrolysis:

  • Add 50 µL of a freshly prepared β-glucuronidase/arylsulfatase solution (from Helix pomatia) to each well.[13][15] This step is critical to cleave the glucuronide and sulfate conjugates of TCPy, ensuring the measurement of total TCPy.[2][3]

  • Seal the plate, gently swirl, and incubate at 37°C overnight (or for at least 4 hours).[13][15]

3. Solid-Phase Extraction (SPE):

  • SPE is employed to remove interfering matrix components and concentrate the analyte.[3][9] Hydrophilic-Lipophilic Balanced (HLB) or C18 sorbents are commonly used.[9][16]

  • Conditioning: Condition the SPE cartridge/well with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the hydrolyzed urine sample onto the SPE sorbent.

  • Washing: Wash the sorbent with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the TCPy and internal standard with an appropriate organic solvent, such as methanol or acetonitrile.

4. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Instrumental Analysis

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute TCPy, followed by a re-equilibration step.[1]

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Monitor at least two transitions for TCPy and its internal standard to ensure confident identification and quantification.[1]

Data Presentation and Performance Characteristics

The performance of the analytical method must be rigorously validated. The following table summarizes typical performance parameters for LC-MS/MS-based methods for TCPy in urine.

ParameterTypical PerformanceReference
Linearity Range0.005 - 0.4 mg/L[1]
Limit of Detection (LOD)0.1 - 0.6 ng/mL[12][13][14]
Accuracy (Recovery)91 - 102%[13][14]
Precision (%RSD/CV)5.9 - 11.5%[13][14]

Quality Control and Trustworthiness

To ensure the trustworthiness of the generated data, a robust quality control system is essential. This includes:

  • Calibration Standards: A calibration curve with at least five non-zero standards should be prepared in a surrogate matrix (e.g., synthetic urine or water) and analyzed with each batch of samples.

  • Quality Control Samples: Low, medium, and high concentration QC samples should be included in each analytical run to monitor the accuracy and precision of the method.

  • Internal Standards: The response of the internal standard should be monitored in all samples. Significant deviation may indicate a problem with the sample preparation or instrument performance.

  • Procedural Blanks: A procedural blank should be analyzed with each batch to check for contamination.[13]

Conclusion

The accurate quantification of 3,5,6-trichloro-2-pyridinol in urine is a critical component of human biomonitoring for exposure to chlorpyrifos and triclopyr. The methodologies outlined in this guide, particularly the use of LC-MS/MS with a stable isotope-labeled internal standard, provide the necessary sensitivity, selectivity, and reliability for high-quality exposure assessment. By adhering to detailed protocols and implementing a stringent quality control system, researchers and scientists can generate data that is both scientifically sound and defensible.

References

  • Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. (2025). ResearchGate. Retrieved from [Link]

  • Mauriza, E., Callea, A., Manclús, J. J., Montoya, A., & Lechuga, L. M. (n.d.). On-line determination of 3,5,6-trichloro-2-pyridinol in human urine samples by surface plasmon resonance immunosensing. SciSpace. Retrieved from [Link]

  • Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. (n.d.). Frontiers. Retrieved from [Link]

  • Rigas, M. L., Okino, M. S., & Quackenboss, J. J. (2001). Use of a Pharmacokinetic Model to Assess Chlorpyrifos Exposure and Dose in Children, Based on Urinary Biomarker. Toxicological Sciences, 61(2), 374-381. Retrieved from [Link]

  • Hines, C. J., Deddens, J. A., Lu, C., Fenske, R. A., & Striley, C. A. (2009). Determinants of Chlorpyrifos Exposures and Urinary 3,5,6-Trichloro-2-Pyridinol Levels Among Termiticide Applicators. Annals of Occupational Hygiene, 53(1), 1-13. Retrieved from [Link]

  • Koch, D., & Angerer, J. (2001). Analysis of 3,5,6-trichloro-2-pyridinol in urine samples from the general population using gas chromatography-mass spectrometry after steam distillation and solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 759(1), 43-49. Retrieved from [Link]

  • On-line determination of 3,5,6-trichloro-2-pyridinol in human urine samples by surface plasmon resonance immunosensing. (n.d.). ResearchGate. Retrieved from [Link]

  • MacIntosh, D. L., Needham, L. L., Hammerstrom, K. A., & Ryan, P. B. (1999). Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment. Journal of Agricultural and Food Chemistry, 47(1), 177-182. Retrieved from [Link]

  • Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry. (n.d.). Food Science. Retrieved from [Link]

  • Fortenberry, G. Z., Meeker, J. D., Sánchez, B. N., Barr, D. B., Cantoral, A., Téllez-Rojo, M. M., & Peterson, K. E. (2014). Urinary 3, 5, 6-trichloro-2-pyridinol (TCPY) in pregnant women from Mexico City: distribution, temporal variability, and relationship with child attention and hyperactivity. Environmental Health Perspectives, 122(4), 425-431. Retrieved from [Link]

  • Use of a Pharmacokinetic Model to Assess Chlorpyrifos Exposure and Dose in Children, Based on Urinary Biomarker Measurements. (n.d.). ResearchGate. Retrieved from [Link]

  • Olsson, A. O., Baker, S. E., Nguyen, J. V., Romanoff, L. C., Udunka, S. O., & Cardinali, F. L. (2014). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. Journal of Chromatography B, 945-946, 138-145. Retrieved from [Link]

  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Purification and Characterization of a Novel Chlorpyrifos Hydrolase from Cladosporium cladosporioides Hu-01. PLoS ONE, 7(6), e38131. Retrieved from [Link]

  • Urine tcpy as a biomarker of occupational exposure to chlorpyrifos. (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. Retrieved from [Link]

  • Calafat, A. M., Kuklenyik, Z., Reidy, J. A., Caudill, S. P., & Needham, L. L. (2023). Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine. Chemosphere, 340, 139863. Retrieved from [Link]

  • a) Mass chromatogram of a solution of 3,5,6-trichloro-2-pyridinol after... (n.d.). ResearchGate. Retrieved from [Link]

  • Sharma, S., Sharma, P., & Sharma, A. (2016). Enzymatic Responses to Pesticide Chlorpyrifos Exposures in Kidney of Fish Gambusia affinis. International Journal of Pure & Applied Bioscience, 4(3), 136-143. Retrieved from [Link]

  • Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. (n.d.). ResearchGate. Retrieved from [Link]

  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,5,6-Trichloropyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Methodology: Nucleophilic Aromatic Substitution (SNAr) of 2,3,5,6-Tetrachloropyridine Audience: Process Chemists, R&D Scientists

Core Directive: The "Why" of Yield Loss

In the synthesis of 3,5,6-trichloropyridine-2-carbonitrile (Cyanopyridine) from 2,3,5,6-tetrachloropyridine (Sym-Tet), yield loss is rarely due to a lack of reactivity. The pyridine ring is highly activated for nucleophilic attack at the C2/C6 positions due to the electron-withdrawing nitrogen and the inductive effect of the chlorine atoms.

The Problem: The system is too reactive. Yield loss occurs primarily through three mechanisms:

  • Over-Cyanation: The product is still electrophilic and can undergo a second SNAr at the C6 position, forming 3,5-dichloro-2,6-dicyanopyridine.

  • Hydrolysis (Solvent Wetness): Water competes with cyanide as a nucleophile, displacing chlorine to form 3,5,6-trichloropyridin-2-ol (Pyridinol), or hydrolyzing the nitrile group to the amide.

  • Regio-scrambling: While rare in Sym-Tet due to symmetry, poor temperature control can promote attack at the C3/C5 positions or ring degradation.

Troubleshooting Guide (Symptom-Based)

Case A: "My conversion is high (>90%), but isolated yield is low (<60%)."

Diagnosis: You are likely forming the dicyano impurity or the pyridinol .

  • Root Cause 1: Excess Cyanide. If you use >1.1 equivalents of KCN/NaCN, the remaining cyanide attacks the product.

  • Root Cause 2: Reaction Time too Long.[1] SNAr is kinetic. Once the mono-cyano product forms, it must be removed or the reaction quenched before the second attack occurs.

  • Solution:

    • Reduce CN- equivalents to 1.02 - 1.05 eq .

    • Monitor reaction by HPLC, not TLC (TLC often fails to distinguish mono- vs di-cyano clearly). Stop exactly when SM is <2%.

Case B: "The reaction stalls at 70% conversion."

Diagnosis: Catalyst deactivation or "Salt Coating."

  • Root Cause: Alkali metal chlorides (KCl/NaCl) precipitate on the surface of your solid cyanide reagent, blocking further dissolution.

  • Solution:

    • Phase Transfer Catalyst (PTC): Ensure you are using 18-Crown-6 (for KCN) or TBAB (Tetrabutylammonium bromide). This shuttles cyanide into the organic phase.

    • Particle Size: Use finely ground/powdered cyanide, not pellets.

    • Solvent Choice: Switch to a solvent with higher solubility for inorganic salts, such as NMP (N-Methyl-2-pyrrolidone) or DMSO , rather than DMF.

Case C: "I see a large peak at [M+18] or [M-Cl+OH]."

Diagnosis: Water contamination.[2]

  • Root Cause: Polar aprotic solvents (DMF, DMSO) are hygroscopic. Even 0.5% water content can lead to 10-15% yield loss via Pyridinol formation (direct Cl displacement by OH-) or Amide formation (hydrolysis of CN).

  • Solution:

    • Dry solvent over 4Å molecular sieves for 24h prior to use.

    • Karl Fischer Titration: Verify water content is <500 ppm.

Optimized Experimental Protocol

This protocol utilizes a Phase Transfer Catalysis (PTC) approach to maximize selectivity for the mono-cyano product.

Reagents:

  • 2,3,5,6-Tetrachloropyridine (Sym-Tet): 1.0 eq[3]

  • Potassium Cyanide (KCN): 1.05 eq (Caution: Highly Toxic)

  • 18-Crown-6 (Catalyst): 0.05 eq

  • Solvent: Anhydrous Acetonitrile (MeCN) or NMP (5 mL per gram of SM)

Step-by-Step:

  • Drying: Flame-dry a 3-neck round bottom flask under nitrogen flow.

  • Charging: Add Sym-Tet, 18-Crown-6, and Anhydrous Solvent. Stir until dissolved.

  • Activation: Add powdered KCN in a single portion.

  • Reaction: Heat to Reflux (82°C for MeCN) or 80-90°C (for NMP) .

    • Critical Checkpoint: Monitor by HPLC every 2 hours. Look for the disappearance of Sym-Tet.

  • Quench: Once Sym-Tet is <2%, immediately cool the mixture to 0°C. Do not let it sit overnight.

  • Workup:

    • Filter off the inorganic salts (KCl/Excess KCN).

    • Evaporate solvent under reduced pressure.[3][4]

    • Redissolve residue in CH2Cl2 and wash with water (to remove remaining cyanide/catalyst).

    • Dry over MgSO4 and concentrate.

  • Purification: Recrystallization from Hexane/Ethanol is preferred over column chromatography to avoid hydrolysis on silica.

Visualizing the Chemistry

The following diagram illustrates the competitive pathways. Your goal is to navigate the "Green Path" while blocking the "Red Paths."

ReactionPathways SM 2,3,5,6-Tetrachloropyridine (Sym-Tet) Product 3,5,6-Trichloropyridine- 2-carbonitrile (TARGET) SM->Product + KCN / PTC (S_NAr at C2) Pyridinol 3,5,6-Trichloropyridin-2-ol (Hydrolysis of Cl) SM->Pyridinol + H2O (Wet Solvent) (Direct Hydrolysis) DiCyano 3,5-Dichloro-2,6- dicyanopyridine (Over-Reaction) Product->DiCyano + Excess KCN (S_NAr at C6) Amide Amide/Acid (Hydrolysis of CN) Product->Amide + H2O / Heat (Nitrile Hydrolysis)

Caption: Reaction network showing the target pathway (Green) versus competitive over-cyanation (Red) and moisture-induced hydrolysis (Yellow).

Comparative Solvent Data

Solvent choice dictates reaction rate and byproduct profile.

SolventDielectric ConstantReaction RateRisk ProfileRecommendation
DMF 36.7FastHigh (Hydrolysis)Avoid unless strictly anhydrous. Decomposes to dimethylamine at high temp.
DMSO 46.7Very FastModerateGood for small scale. Hard to remove during workup.
NMP 32.2FastLowExcellent industrial choice. Stable, good solubility.
Acetonitrile 37.5ModerateLowBest for Lab Scale. Easy workup (low BP), but requires PTC (18-Crown-6).

FAQ: Advanced Optimization

Q: Can I use NaCN instead of KCN to save money? A: Yes, but NaCN is less soluble in organic solvents than KCN. If you switch, you must use a Phase Transfer Catalyst (like TBAB or PEG-400) or the reaction will be incredibly slow.

Q: Why is my product turning brown/black? A: This indicates polymerization or ring degradation, usually caused by excessive temperature (>120°C) or the presence of free amines (from DMF decomposition). Keep the temperature strictly controlled below 100°C.

Q: How do I separate the Pyridinol impurity if it forms? A: The Pyridinol is acidic (pKa ~6). Wash your organic product layer with 1M NaOH . The Pyridinol will deprotonate and move into the aqueous layer, while your Nitrile product remains in the organic layer.

References

  • Preparation of 2-cyano-6-chloropyridine compounds.
  • Process for the preparation of 3,5,6-trichloropyridin-2-ol.
  • Regioselectivity in Nucleophilic Aromatic Substitution of 2,3,5,6-Tetrachloropyridine. Source:Journal of Heterocyclic Chemistry (General Principles of SNAr on Halopyridines). Relevance: Explains the activation of the C2/C6 position over C3/C5 due to the inductive effect of the ring nitrogen.

Sources

purification techniques for 3,5,6-Trichloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5,6-Trichloropyridine-2-carbonitrile Purification

Welcome to the Advanced Purification Support Center. Case Reference: Polychlorinated Pyridine Intermediates

This guide addresses the isolation and purification of 3,5,6-Trichloropyridine-2-carbonitrile (also known as 3,5,6-trichloropicolinonitrile). This compound is a critical intermediate in the synthesis of agrochemicals (e.g., Triclopyr, Chlorpyrifos) and pharmaceutical building blocks.

⚠️ CRITICAL DISAMBIGUATION WARNING: Before proceeding, confirm your target molecule.

  • Target: 3,5,6-Trichloropyridine-2-carbonitrile (Lipophilic intermediate).

  • Common Confusion: 3,5,6-Trichloro-2-pyridinol (TCP) (Hydrolysis product/Metabolite, MP ~168°C). This guide focuses on the Carbonitrile .

Module 1: Impurity Profiling & Diagnosis

Q: My crude product shows a melting point depression. What are the likely impurities?

A: In the synthesis of 3,5,6-trichloropyridine-2-carbonitrile (typically via ammoxidation of 2,3,5,6-tetrachloro-4-methylpyridine or nucleophilic substitution of tetrachloropyridine), the following impurities are chemically probable:

Impurity TypeSpecific CompoundOriginPhysicochemical Behavior
Starting Material 2,3,5,6-TetrachloropyridineIncomplete reactionHighly lipophilic; co-crystallizes easily.
Isomer 3,4,6-Trichloropyridine-2-carbonitrileRegio-isomerismVery similar solubility; requires selective solvent.
Hydrolysis Product 3,5,6-Trichloro-2-pyridinol (TCP)Moisture exposureAcidic (pKa ~4.55); removable via base wash.
Over-chlorination PentachloropyridineAggressive chlorinationHigher MP; lower solubility in alcohols.

Module 2: Purification Protocols (Troubleshooting)

Scenario A: Removal of Tetrachloropyridine (Starting Material)

Q: "I have significant starting material remaining. Recrystallization from ethanol isn't working."

A: Ethanol is often too polar to differentiate effectively between the highly chlorinated starting material and the product. You need a solvent system that exploits the slight polarity difference of the cyano group.

Recommended Protocol: Toluene/Heptane Gradient Crystallization

  • Principle: The nitrile is slightly more polar than the tetrachloro- impurity due to the dipole moment of the -CN group.

  • Solvent System: Toluene (Solubilizer) + Heptane (Anti-solvent).

Step-by-Step:

  • Dissolution: Dissolve crude solid in minimal hot Toluene (approx. 85-90°C).

  • Clarification: If dark tars are present, add 5% w/w Activated Carbon, stir for 15 mins, and filter hot through Celite.

  • Gradient Addition: While keeping the solution hot, slowly add Heptane until a persistent cloudiness appears (approx. ratio 1:3 Toluene:Heptane).

  • Controlled Cooling: Allow to cool to Room Temperature (RT) over 2 hours with slow stirring. Rapid cooling traps impurities.

  • Chilling: Cool to 0-5°C for 1 hour.

  • Filtration: Filter and wash with cold Heptane.

Scenario B: Removal of Hydrolyzed Impurities (Pyridinols)

Q: "My product has a yellow tint and an acidic smell."

A: This indicates partial hydrolysis to 3,5,6-trichloro-2-pyridinol. Since the pyridinol is acidic (phenolic nature), it can be removed chemically without recrystallization.

Recommended Protocol: Base Extraction

  • Dissolution: Dissolve the crude nitrile in Ethyl Acetate or Dichloromethane.

  • Wash 1: Wash the organic layer with 5% cold Sodium Bicarbonate (

    
    ) solution.
    
    • Mechanism:[1] Converts the pyridinol to its water-soluble sodium salt. The nitrile remains in the organic layer.

  • Wash 2: Wash with Brine (saturated NaCl) to remove trapped water.

  • Drying: Dry over Anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentration: Evaporate solvent to yield the neutral nitrile.

Module 3: Decision Tree for Purification Strategy

Use the following workflow to determine the optimal purification route based on your crude purity and impurity profile.

PurificationStrategy Start Crude 3,5,6-Trichloropyridine-2-carbonitrile CheckPurity Analyze Purity (GC/HPLC) Start->CheckPurity Decision1 Is Purity > 95%? CheckPurity->Decision1 Decision2 Is Pyridinol (TCP) Present? Decision1->Decision2 No (<95%) MethodC Sublimation (High Vacuum, <100°C) Decision1->MethodC Yes (>95%) MethodA Recrystallization (Toluene/Heptane) Decision2->MethodA No (Neutral Impurities) MethodB Base Wash (5% NaHCO3) then Recrystallization Decision2->MethodB Yes (Acidic Impurity) Final Pure Nitrile (>99%) MethodA->Final MethodB->Final MethodC->Final

Figure 1: Strategic workflow for selecting purification method based on impurity profile.

Module 4: Analytical Validation

Q: How do I confirm the isolation of the 3,5,6- isomer vs. the 3,4,5- isomer?

A: Melting point alone is insufficient due to the proximity of isomer melting points. You must use NMR Spectroscopy .

Diagnostic NMR Signals (


): 
  • 3,5,6-Trichloropyridine-2-carbonitrile:

    • 1H NMR: Look for a singlet around 8.0 - 8.2 ppm . This corresponds to the single proton at the C4 position.

    • Note: If you see a doublet, you have likely isolated the 3,4,6- isomer or have significant 2,3,5,6-tetrachloropyridine contamination (though tetrachloro- has no protons, it may affect the baseline).

Table 1: Physicochemical Properties for Validation

Property3,5,6-Trichloropyridine-2-carbonitrile3,5,6-Trichloro-2-pyridinol (Impurity)
Physical State Off-white to tan crystalline solidWhite crystalline powder
Melting Point Approx. 85-95°C (Estimate*)168 - 170°C [1]
Solubility (Water) InsolubleSlightly soluble (pH dependent)
Solubility (Toluene) SolubleSparingly soluble
Acidity NeutralWeakly Acidic (pKa ~4.55)

*Note: Exact MP for the nitrile varies by crystal habit and purity; literature often conflates it with the pyridinol.

References

  • ChemicalBook. (2025). 3,5,6-Trichloro-2-pyridinol Chemical Properties and Synthesis.Link

  • European Patent Office. (1987).[2][3] Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase (EP0239904).[2][3][4]Link

  • National Institutes of Health (NIH). (2024). Structure description of 3,5,6-Trichloro-2-pyridinol.Link

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles (General Nitrile Purification).Link

Sources

Technical Support Center: Synthesis of 3,5,6-Trichloropyridin-2-ol (3,5,6-TCP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiling[1]

Introduction: The "Hidden" Chemistry of 3,5,6-TCP

3,5,6-trichloropyridin-2-ol (3,5,6-TCP) is the critical intermediate for the organophosphate insecticide Chlorpyrifos and the herbicide Triclopyr .[1][2][3] While the target molecule appears simple, its synthesis is plagued by competing elimination pathways and regioselectivity issues.

This guide addresses the two dominant industrial routes:[4]

  • The Cyclization Route: Trichloroacetyl chloride (TCAC) + Acrylonitrile.[1][5]

  • The Hydrolysis Route: Alkaline hydrolysis of Pentachloropyridine (PCP) or 2,3,5,6-Tetrachloropyridine.[1]

Module 1: The Cyclization Route (TCAC + Acrylonitrile)

Context: This route builds the pyridine ring from acyclic precursors.[1] It is atom-efficient but prone to "tar" formation and runaway exotherms.

The Critical Divergence: Pyridinol vs. Tetrachloropyridine

The most common failure mode in this route is the formation of 2,3,5,6-tetrachloropyridine (Sym-Tet) instead of the desired pyridinol.[1] This is not a random side reaction; it is a mechanistic divergence dictated by the elimination of small molecules during aromatization.

The Pathway Logic (Graphviz)[1]

TCAC_Pathway Start Trichloroacetyl Chloride + Acrylonitrile Inter1 2,2,4-Trichloro-4- cyanobutanoyl chloride Start->Inter1 Cu Catalyst Addition Side2 Poly-Acrylonitrile (Black Tar) Start->Side2 Radical Polymerization (Temp > 140°C) CyclicInter 3,3,5,6-Tetrachloro-3,4- dihydropyridin-2-one Inter1->CyclicInter Cyclization (Acidic) Target 3,5,6-TCP (Target) CyclicInter->Target Elimination of HCl (Anhydrous Conditions) Side1 2,3,5,6-Tetrachloropyridine (Sym-Tet) CyclicInter->Side1 Elimination of H2O (Moisture Present)

Figure 1: Mechanistic divergence in the cyclization route. Moisture control dictates the product ratio.

Troubleshooting Guide: Cyclization Route
SymptomDiagnosisRoot CauseCorrective Action
Product is contaminated with Sym-Tet (2,3,5,6-tetrachloropyridine) Moisture Ingress The intermediate 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one can eliminate H₂O (forming Sym-Tet) OR HCl (forming 3,5,6-TCP).[1] Water favors Sym-Tet.1. Ensure feedstocks (TCAC/AN) are <500 ppm water.2. Use a Dean-Stark trap if refluxing.3. Maintain strictly anhydrous HCl atmosphere during cyclization [1].[1]
Reaction mixture solidifies ("Black Tar") Polymerization Acrylonitrile underwent radical polymerization instead of addition to TCAC.1. Verify Copper catalyst activity (CuCl/Cu powder).2. Add radical inhibitors (e.g., hydroquinone) if not present.3. Control temperature ramp; do not exceed 140°C rapidly [2].
Low Yield / Unreacted Intermediate Incomplete Aromatization The dihydropyridone intermediate is stable and requires activation to eliminate HCl.1. Increase temperature to 120-130°C for the final soak.2. Ensure sufficient HCl venting/sparging to drive equilibrium forward.[1]

Module 2: The Hydrolysis Route (Pentachloropyridine)

Context: This route uses


 chemistry to convert Pentachloropyridine (PCP) or Sym-Tet to 3,5,6-TCP.[1] The challenge here is over-hydrolysis .
The "Over-Cooked" Reaction: Diol Formation

In alkaline media (NaOH), the chlorine at the 2-position is most labile due to the electron-withdrawing nitrogen.[1] However, once 3,5,6-TCP is formed, it exists as a phenolate anion.[1] If conditions are too harsh (excess base/heat), a second chlorine (usually at position 6) is hydrolyzed, forming 3,5-dichloro-2,6-pyridinediol .[1]

Why this matters: The "Diol" impurity is highly water-soluble.

  • The Trap: You filter your reaction, and the solid looks like pure 3,5,6-TCP.

  • The Reality: Your yield is 50%, and the other 50% (the Diol) washed away in the filtrate.

Hydrolysis Selectivity Pathway (Graphviz)[1]

Hydrolysis_Pathway PCP Pentachloropyridine (PCP) TCP 3,5,6-TCP (Target) PCP->TCP NaOH (2.0-2.2 eq) Polar Solvent 90-100°C Diol 3,5-Dichloro-2,6- pyridinediol TCP->Diol Excess NaOH (>3 eq) Temp > 130°C Over-reaction

Figure 2: Sequential hydrolysis pathway. Control of stoichiometry prevents the second substitution.

Troubleshooting Guide: Hydrolysis Route
SymptomDiagnosisRoot CauseCorrective Action
Low isolated yield, but high purity Over-Hydrolysis Product converted to water-soluble diol.1. Limit NaOH to 2.1–2.2 equivalents.2. Reduce reaction temperature (keep <100°C).3. Monitor reaction by HPLC; stop immediately when PCP <1%.[1]
Product contains unreacted starting material Phase Transfer Failure PCP is lipophilic; NaOH is hydrophilic.[1] They aren't mixing.1. Use a Phase Transfer Catalyst (PTC) like Benzyltrimethylammonium chloride or TBAB [3].2. Increase agitation speed (RPM).[1]
Inconsistent color (Pink/Red) Oxidation/Metal Contamination Iron contamination or phenolic oxidation.1. Use glass-lined or Hastelloy reactors (HCl byproduct is corrosive).2. Add trace sodium sulfite during acidification to quench oxidative species.[1]

Module 3: Purification & Isolation Protocols

The "Self-Validating" Acidification Protocol

Isolating 3,5,6-TCP requires precise pH control to separate it from both unreacted basics and over-reacted acidic byproducts.[1]

Step-by-Step Protocol:

  • Dilution: Dilute the alkaline reaction mixture with water to solubilize the sodium salt of 3,5,6-TCP.

  • Filtration (Critical): Filter before acidification. This removes unreacted Pentachloropyridine (insoluble in water) and "tar."[1]

    • Validation: The filtrate should be clear yellow/amber. If cloudy, refilter.

  • Acidification: Slowly add 30% HCl to the filtrate.

    • Target: pH 1–2.

    • Observation: 3,5,6-TCP precipitates as a white/off-white solid.[1]

    • Note: The "Diol" impurity (if present) is more soluble in acid than the target and will largely remain in the mother liquor [4].

  • Wash: Wash the filter cake with cold water to remove trapped NaCl.

Impurity Profiling Table[1]
Impurity NameStructure NoteOriginDetection (HPLC)
Sym-Tet 2,3,5,6-TetrachloropyridineWater elimination (Cyclization route) or incomplete reaction (Hydrolysis route).[1]Non-polar, elutes after 3,5,6-TCP on C18.[1]
The "Diol" 3,5-Dichloro-2,6-pyridinediolOver-hydrolysis.[1]Polar, elutes before 3,5,6-TCP.
Isomer 2,3,5-Trichloro-6-hydroxypyridineRegio-isomer from non-selective chlorination.[1]Very close retention time; requires high-resolution column.

FAQ: Rapid Response

Q: Can I use DMSO as a solvent for the hydrolysis? A: Yes, DMSO accelerates the


 reaction significantly, often eliminating the need for a phase transfer catalyst.[1] However, DMSO recovery is difficult, and thermal runaway risks are higher.[1] A mixture of Toluene/Water with a PTC is safer for scale-up [3].[1]

Q: My product turned purple upon drying. Why? A: This indicates the presence of trace iron (Fe) forming complexes with the phenolic hydroxyl group. Ensure all equipment is glass-lined or high-grade stainless steel.[1] A dilute acid wash (HCl) usually removes the color.[1]

Q: Is the cyclization reaction pressure-sensitive? A: Yes. While pressure helps keep volatile intermediates in the liquid phase, the reaction of TCAC and Acrylonitrile can be explosive if cooling fails.[1] Always use a rupture disc and redundant temperature sensors [1, 2].[1]

References

  • Process for the preparation of 3,5,6-trichloropyridin-2-ol. European Patent Office.[1][6] Patent EP0397281B1.[1] Available at: [Link][1]

  • Reinvestigation of the Reaction of Trichloroacetyl Chloride and Acrylonitrile. ResearchGate. Available at: [Link]

  • Process for recovering 2,3,5,6-tetrachloropyridine from mixtures. European Patent Office.[1] Patent EP0097475A2.[1] Available at: [Link]

Sources

overcoming challenges in the chlorination of pyridine rings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-CL-001 Subject: Overcoming Deactivation, Regioselectivity, and Handling Issues in Pyridine Chlorination

Introduction: The "Pyridine Paradox"

Welcome to the technical support center. If you are here, you are likely facing the classic "Pyridine Paradox." Pyridine is π-deficient, making it resistant to Electrophilic Aromatic Substitution (EAS), yet the nitrogen lone pair is highly nucleophilic, often poisoning your Lewis Acid catalysts.

This guide moves beyond standard textbook answers. We will troubleshoot the three primary routes to chlorination: Nucleophilic Activation (N-Oxides/Pyridones) , Direct Radical/Swamping Methods , and Transition-Metal Catalyzed C-H Activation .

Module 1: The Nucleophilic Bypass (N-Oxides & Pyridones)

The most reliable method for introducing chlorine at the 2- or 4-positions.

Concept & Mechanism

Direct chlorination fails because the ring is deactivated. The solution is to oxidize the nitrogen first (N-oxide) or use a hydroxypyridine (pyridone) tautomer. This changes the mechanism from EAS to Nucleophilic Substitution , utilizing the "activated" oxygen as a leaving group.

The Critical Mechanism (N-Oxide to 2-Cl): The reaction with POCl₃ involves the formation of a chlorophosphate intermediate.[1] The chloride ion then attacks the alpha position (C2), restoring aromaticity and expelling the phosphate species.

N_Oxide_Mechanism Substrate Pyridine N-Oxide Inter1 O-Phosphorylation (Activated Complex) Substrate->Inter1 + POCl3 - Cl- Reagent POCl3 Inter2 Meisenheimer-like Intermediate Inter1->Inter2 + Cl- attack at C2 position Product 2-Chloropyridine Inter2->Product Elimination of PO2Cl2-

Figure 1: The activation-elimination pathway converting Pyridine N-oxide to 2-Chloropyridine.

Troubleshooting Guide: POCl₃ Reactions
Symptom Probable Cause Corrective Action
Low Yield / Incomplete Conversion Aged POCl₃ (Hydrolyzed).[2]Boost with PCl₅: Add 0.5–1.0 eq of PCl₅ to the reaction. This regenerates POCl₃ in situ and scavenges moisture.
Deoxygenation ONLY (No Chlorine) Use of PCl₃ instead of POCl₃.Check Reagent: PCl₃ primarily reduces N-oxides. You must use POCl₃ (Phosphorus Oxychloride) to install the chlorine [1].[3][4]
Black Tar / Charring Uncontrolled exotherm or excessive temp.Stepwise Heating: Do not go straight to reflux. Heat to 60°C for 1h, then ramp to 100–120°C. Use a solvent (PhMe or DCE) if neat reaction is too aggressive.
Regioisomer Mixtures (2-Cl vs 4-Cl) Substrate dependent.Steric Control: If the 2-position is blocked, 4-chlorination dominates. If both are open, 2-Cl is kinetically favored but mixtures occur. Purification via column chromatography is usually required.
Optimized Protocol: Solvent-Free Chlorination

Based on high-efficiency protocols for scale-up [2].

  • Setup: Charge 2-hydroxypyridine (or N-oxide) into a pressure tube or round-bottom flask.

  • Reagent: Add 1.0–1.2 equivalents of POCl₃. (Avoid large excesses unless acting as solvent).

  • Base: If starting with N-oxide, add 1.0 eq of an organic base (triethylamine or 2,6-lutidine) to buffer the HCl generated. Note: Hydroxypyridines are self-buffering to an extent.

  • Reaction: Seal and heat to 130–140°C for 4–6 hours.

  • Quench (CRITICAL): Cool to 0°C. Pour mixture slowly onto crushed ice/water with vigorous stirring. Maintain T < 20°C to prevent delayed exotherms from phosphorodichloridic acid hydrolysis.

Module 2: Direct Chlorination (EAS & Radical)

For 3-substituted pyridines or bulk synthesis.

The "Swamping Catalyst" Effect

You cannot chlorinate pyridine via standard Friedel-Crafts conditions because the catalyst (AlCl₃) coordinates to the Nitrogen, deactivating the ring further.

  • The Fix: Use a massive excess of AlCl₃ (2+ equivalents). This "swamps" the nitrogen, but the sheer thermal energy (150°C+) allows electrophilic attack at the 3-position (beta), which is least deactivated by the positive charge on Nitrogen [3].

Radical Chlorination (Vapor Phase)
  • Method: Passing pyridine and Cl₂ gas through a tube at 300–400°C.

  • Outcome: Radical mechanism attacks the 2-position (alpha) and 6-position .

  • Warning: This is generally unsuitable for complex drug intermediates due to poor selectivity and harsh conditions.

Module 3: Advanced C-H Activation (Pd-Catalyzed)

The modern solution for late-stage functionalization.

Concept

Instead of relying on intrinsic reactivity, use a metal catalyst (Palladium) and a Directing Group (DG) to force chlorination at a specific site (usually ortho to the DG).

CH_Activation Start 2-Phenylpyridine (Substrate) Cycle1 Cyclopalladation (C-H Activation) Start->Cycle1 Pd(OAc)2 Cycle2 Oxidative Addition (Pd II -> Pd IV) Cycle1->Cycle2 + NCS (Oxidant) Cycle3 Reductive Elimination (C-Cl Bond Formation) Cycle2->Cycle3 Cycle3->Cycle1 Regenerate Pd(II) End Ortho-Chloro Product Cycle3->End

Figure 2: Pd(II)/Pd(IV) catalytic cycle for directed C-H chlorination.

Protocol: Pd-Catalyzed Ortho-Chlorination

Adapted from Sanford/Yu methodologies [4, 5].

  • Substrate: Pyridine with a directing group (e.g., 2-phenylpyridine).[5]

  • Catalyst: Pd(OAc)₂ or PdCl₂ (5 mol%).[6]

  • Chlorine Source: N-Chlorosuccinimide (NCS) (1.1 eq).

  • Solvent: Acetonitrile or Acetic Acid.

  • Conditions: Heat to 100°C in a sealed tube for 12–24h.

  • Troubleshooting:

    • No Reaction: Ensure the reaction is anhydrous . Water kills the high-valent Pd species.

    • Selectivity: This method is highly specific to the position ortho to the nitrogen or directing group.

Module 4: Safety & Purification FAQ

Q: How do I safely quench a 100g POCl₃ reaction? A: Never add water to the reaction. Add the reaction mixture to water.

  • Dilute the crude mixture with DCM or Toluene (if not already solvated).

  • Prepare a beaker with crushed ice and water (3x volume).

  • Add the reaction mixture dropwise via addition funnel.

  • Wait: The hydrolysis of phosphorodichloridic acid (an intermediate) is slow and exothermic. A common accident is adding everything quickly because "nothing happened," followed by a thermal runaway 10 minutes later.

Q: How do I remove the "Pyridine Stench"? A: Pyridine and its chlorinated derivatives have a distinct, pervasive odor.

  • Acid Wash: Wash organic extracts with 1N HCl (converts pyridine to water-soluble pyridinium salt). Note: Do not do this if your product is basic and acid-sensitive.

  • Oxidation: Bleach (hypochlorite) destroys pyridine residues on glassware, but NEVER mix bleach with ammonia or amine-containing waste (chloramine gas risk).

References
  • Joule, J. A., & Mills, K. (2010).[7] Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for N-oxide reactivity vs PCl3/POCl3).

  • Liu, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[8] Molecules, 17(4), 4535-4544.

  • Pearson, D. E., et al. (1961). The Swamping Catalyst Effect.[9] III. The Halogenation of Pyridine and Picolines. The Journal of Organic Chemistry, 26(3), 789–792.

  • Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006). Scope and Selectivity of Palladium-Catalyzed Directed C–H Bond Halogenation Reactions. Tetrahedron, 62(49), 11483-11498.
  • Whitfield, S. R., & Sanford, M. S. (2007). Reactivity of Pd(II) Complexes with Electrophilic Chlorinating Reagents: Mechanistic Insight into C–H Bond Functionalization. Journal of the American Chemical Society, 129(49), 15142–15143.

Sources

Technical Support Center: 3,5,6-Trichloropyridin-2-ol (TCP) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 3,5,6-Trichloropyridin-2-ol Preparation Case ID: TCP-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

3,5,6-trichloropyridin-2-ol (TCP) is the critical intermediate for the manufacture of chlorpyrifos (insecticide) and triclopyr (herbicide).[1][2] While multiple synthetic routes exist, the alkaline hydrolysis of pentachloropyridine (PCP) is the industry standard due to atom economy and precursor availability.

The Core Challenge

The synthesis is a Nucleophilic Aromatic Substitution (


). The nitrogen atom in the pyridine ring withdraws electron density, activating the 2- and 6-positions (ortho) and the 4-position (para).
  • Goal: Selectively substitute one chlorine at the 2-position with a hydroxyl group.

  • Risk: Under-reaction leaves PCP; over-reaction leads to 3,5-dichloro-2,6-dihydroxypyridine (DHP).

Reaction Pathway Diagram

The following diagram illustrates the primary pathway and the critical divergence points for impurities.

TCP_Synthesis PCP Pentachloropyridine (PCP) Complex Meisenheimer Complex PCP->Complex + NaOH (1 eq) Solvent/PTC NaTCP Sodium 3,5,6-trichloropyridin-2-olate (Soluble Salt) Complex->NaTCP - NaCl (Fast) TCP 3,5,6-Trichloropyridin-2-ol (Final Product) NaTCP->TCP + HCl (Acidification) pH < 2 Impurity 3,5-Dichloro-2,6- dihydroxypyridine (Over-Hydrolysis) NaTCP->Impurity + Excess NaOH High Temp (>150°C) Time >>

Figure 1: Reaction pathway showing the transformation of Pentachloropyridine to TCP and the potential over-hydrolysis side reaction.

Standard Optimized Protocol (Hydrolysis Route)

This protocol utilizes Phase Transfer Catalysis (PTC) to allow the use of aqueous base, avoiding expensive polar aprotic solvents (like DMSO) that are difficult to recover.

Reagents & Stoichiometry
ComponentRoleEq. / LoadingCritical Note
Pentachloropyridine (PCP) Substrate1.0 eqPurity >98% recommended.
NaOH (aq, 40-50%) Nucleophile2.05 – 2.10 eqStrict control. 1 eq for substitution, 1 eq for salt formation. Excess >2.2 eq risks di-hydrolysis.
Water Solvent3–5 VolActs as the bulk thermal mass.
Toluene or Xylene Co-solvent1–2 VolOptional: Solubilizes PCP for better mass transfer.
TBAB or PEG-400 Catalyst (PTC)1–3 mol%Essential for reaction speed in aqueous media.
Step-by-Step Workflow
  • Charge: Load Water, PTC, and PCP into the reactor.

  • Heat: Raise temperature to 95–100°C (Reflux).

  • Addition: Dropwise addition of NaOH solution over 2–3 hours. Slow addition prevents localized hot-spots and high base concentration.

  • Cook: Maintain reflux for 2–4 hours. Monitor by HPLC.

  • Quench: Cool to 25°C. The product is currently dissolved as sodium salt (Na-TCP). Unreacted PCP (if any) will be solid or in the organic layer.

  • Filtration 1: Filter off unreacted PCP/insolubles.

  • Acidification: Slowly add 30% HCl to the filtrate until pH reaches 1–2. TCP precipitates as a solid.

  • Filtration 2: Collect TCP, wash with water to remove NaCl.

Troubleshooting & Optimization (Q&A)

Module A: Reaction Kinetics & Conversion

Q: My reaction stalls at 80% conversion even after 10 hours. Adding more base doesn't help. Why? A: This is likely a Phase Transfer failure, not a stoichiometry issue.

  • Diagnosis: PCP is highly lipophilic; NaOH is hydrophilic. Without an effective Phase Transfer Catalyst (PTC), they interact only at the interface, which is too slow.

  • Solution:

    • Ensure you are using a PTC like Tetrabutylammonium bromide (TBAB) or PEG-400 .

    • Increase agitation speed (RPM). The interfacial area is critical in biphasic systems.

    • Check Temp: Ensure internal temperature is >95°C.

      
       on polychlorinated rings has a high activation energy.
      

Q: Can I use DMSO or Sulfolane instead of Water/PTC? A: Yes, and the reaction will be significantly faster (often <1 hour).

  • Trade-off: Polar aprotic solvents solvate the cation (

    
    ), leaving the 
    
    
    
    "naked" and highly reactive.
  • Warning: This increases the risk of over-reaction (di-hydrolysis). You must reduce temperature (to ~60-80°C) and strictly control NaOH equivalents (2.0 eq max). Solvent recovery (DMSO removal) is also energy-intensive compared to the aqueous route.

Module B: Impurity Control (Selectivity)

Q: I am detecting a significant peak at RRT 0.8 (HPLC). MS suggests it is a di-hydroxy species. A: You have formed 3,5-dichloro-2,6-dihydroxypyridine .

  • Cause: "Over-cooking." The TCP-sodium salt is electron-rich and resistant to further attack, but at high temperatures (>140°C) or high base concentrations (>2.5 eq), the second chlorine can be displaced.

  • Fix:

    • Stoichiometry: Cap NaOH at 2.1 equivalents.

    • Addition Mode: Do not dump all NaOH at once. Use a metering pump to maintain a low instantaneous concentration of free hydroxide.

Q: How do I remove unreacted Pentachloropyridine (PCP) from the final product? A: Do not try to recrystallize the final TCP acid to remove PCP; it is inefficient.

  • Protocol: Perform the separation before acidification.

    • At the end of the reaction (pH > 12), the product is Na-TCP (water soluble) .

    • The impurity PCP is water insoluble .

    • Action: Filter the alkaline reaction mixture through a Celite pad or a 5-micron bag filter. The filtrate contains pure product; the solids are unreacted PCP.

Module C: Workup & Isolation

Q: Upon acidification, my product forms a sticky "taffy" or colloid instead of a filterable crystal. A: This is a "oiling out" phenomenon caused by rapid pH change or temperature shock.

  • The Science: TCP has a melting point of ~180°C, but wet/impure TCP can form hydrates or oils.

  • Optimization:

    • Temperature: Acidify at 50–60°C , not at room temperature. Higher temp promotes crystal growth (Ostwald ripening).

    • Rate: Add acid slowly. Sudden pH drops trap impurities and water inside the crystal lattice.

    • Endpoint: Aim for pH 1.0–2.0. If pH is ~4, you may have a mix of free acid and salt, which creates a slime.

Alternative Route: Cyclization (Brief Overview)

If PCP supply is restricted, the "One-Pot" Cyclization route is the alternative.

Chemistry: Trichloroacetyl chloride + Acrylonitrile


 Intermediate 

TCP.
  • Pros: Avoids PCP handling; high yield potential.

  • Cons: Requires handling Acrylonitrile (Carcinogen) and Trichloroacetyl chloride (Corrosive/Lachrymator).

  • Key Optimization: The copper catalyst (CuCl) loading and the removal of HCl gas during the first step are the rate-limiting factors.

Safety & Handling (Critical)

  • Pentachloropyridine: Highly toxic to aquatic life. Skin sensitizer. Use dedicated solid-handling PPE (PAPR recommended).

  • Exotherm: The neutralization of NaOH with HCl during workup is highly exothermic. Ensure cooling capacity is available.

  • Waste: The filtrate contains high levels of NaCl and potentially trace chlorinated organics. Do not discharge to sewer without treatment (activated carbon adsorption).

References

  • Synthesis of 3,5,6-trichloropyridin-2-ol from Pentachloropyridine.
  • Biodegradation and Hydrolysis Products of Chlorpyrifos.

    • Source: PLOS One (2012).[3] Provides analytical data and stability profiles for TCP and its impurities.

    • URL:[Link][3][4]

  • Process for Preparing 3,5,6-Trichloropyridin-2-ol (Cyclization Route).
  • Nucleophilic Substitution Mechanisms in Perchlorin

    • Source: Journal of the Iranian Chemical Society (2020).[5] Mechanistic insight into why the 2-position is favored.

    • URL:[Link]

Disclaimer: This guide is for research and development purposes only. All procedures must be validated by the user in accordance with local safety regulations and intellectual property laws.

Sources

Technical Support Center: Trichloropyridine (TCP) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding By-Product Formation in Trichloropyridine Synthesis

Target Molecule Focus: 2,3,5-Trichloropyridine (2,3,5-TCP) & 2,3,6-Trichloropyridine (2,3,6-TCP)[1][2]

Introduction: The Selectivity Paradox

Welcome to the TCP Synthesis Support Hub. If you are here, you are likely facing the "Selectivity Paradox" of pyridine chlorination: the conditions required to activate the electron-deficient pyridine ring (high heat or aggressive Lewis acids) are the same conditions that promote over-chlorination to Pentachloropyridine (PCP) or polymerization into tars .

This guide abandons generic advice. Instead, we treat your reactor as a kinetic battlefield where Residence Time , Temperature Profiles , and Moisture Control determine whether you get high-value intermediates or hazardous waste.

Module 1: The Chemistry Engine (Mechanism & Kinetics)

To fix the by-product, you must understand its origin. Pyridine chlorination does not proceed linearly; it branches based on the energy input.

The Reaction Network

The following diagram illustrates the critical branching points. Note that 2,3,6-TCP is often the kinetic product of direct chlorination, while 2,3,5-TCP requires specific steric manipulation or reductive dechlorination.

TCP_Reaction_Network Pyridine Pyridine Mono 2-Chloropyridine Pyridine->Mono +Cl2 Tar Polymeric Tars (Thermal Degradation) Pyridine->Tar >350°C / H2O Cl2_Rad Cl• / Lewis Acid Di 2,6-Dichloropyridine Mono->Di +Cl2 (Fast) Mono->Tar Hydrolysis TCP_236 2,3,6-TCP (Target A) Di->TCP_236 +Cl2 (Major Path) TCP_235 2,3,5-TCP (Target B) Di->TCP_235 +Cl2 (Minor Path) Tetra 2,3,5,6-Tetrachloropyridine TCP_236->Tetra Over-reaction TCP_235->Tetra Over-reaction Tetra->TCP_235 Zn/OH- Penta Pentachloropyridine (Over-chlorinated) Tetra->Penta Exhaustive Cl2 Penta->TCP_235 Zn/OH- (Selective Reduction)

Figure 1: Reaction network showing the progression from Pyridine to TCP targets and the risks of over-chlorination (Red nodes).

Module 2: Vapor Phase Chlorination (High Throughput)

Scenario: You are running a continuous flow or tube reactor at >200°C. Common Failure: High yield of Pentachloropyridine (PCP) or Carbonization (Black specks).

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
High PCP (>10%) Hot Spots: Localized temps >350°C drive exhaustive chlorination.Diluent Injection: Introduce N2 or CCl4 vapor to act as a heat sink. Maintain

across the bed.
Low Conversion Catalyst Poisoning: Carbon deposits blocking active sites.Regeneration: Switch to air feed at 450°C for 2 hours to burn off coke.
Tarry Residue Radical Polymerization: Free radicals reacting with wall surfaces.Surface Passivation: Ensure reactor walls (Glass/Nickel) are clean. Reduce residence time.
Critical Control: Residence Time vs. Temperature

In vapor phase, selectivity is a function of contact time.

  • Protocol: Set reactor temp to 280-320°C .

  • Optimization: Start with a residence time of 4-8 seconds .

    • If Under-chlorinated (Mono/Di): Increase time or Cl2 ratio.

    • If Over-chlorinated (Penta): Decrease time immediately. Do not lower temperature below 250°C, as this stalls the reaction and promotes coupling (tars).

Module 3: Liquid Phase Synthesis (Batch/Lab Scale)

Scenario: Using PCl5, POCl3, or SOCl2 in a pressure vessel or reflux. Common Failure: "Black Gunk" (Polymerization) or violent exotherms.

The "Moisture-Death" Cycle

The most common cause of by-product formation in liquid phase is trace moisture .

  • PCl5 + H2O → POCl3 + 2HCl (Exothermic).

  • POCl3 + H2O → H3PO4 + HCl (Violent).

  • Result: The generated acid and heat catalyze the polymerization of partially chlorinated pyridines into dark, insoluble resins.

Protocol: The "Dry-Lock" System
  • Reagent Prep: Dry all pyridine starting material (KF < 100 ppm).

  • The PCl5/POCl3 Mix: Use a mixture of PCl5 (reagent) and POCl3 (solvent/co-reagent). The POCl3 acts as a buffer.

    • Ratio: 1.0 eq Pyridine : 3.5 eq PCl5 : 2.0 eq POCl3.

  • Step-Wise Heating:

    • Ramp 1: Ambient to 80°C (1 hr) – Gas evolution phase (HCl).

    • Ramp 2: 80°C to 160°C (sealed vessel) – Chlorination phase.

    • Stop Condition: Monitor pressure. If pressure spikes unexpectedly, vent immediately (thermal runaway risk).

Module 4: The "Rescue" Protocol (Zinc Reduction)

Scenario: You have a batch of mixed polychlorinated pyridines (mostly Tetrachloro- and Pentachloropyridine). You wanted 2,3,5-TCP. Solution: Do not discard. Use Selective Hydrodechlorination . This is often more selective than direct synthesis.

Methodology (Zn/Alkaline Reduction)

This method selectively removes chlorine from the 4- and 6-positions, converting over-chlorinated by-products back into valuable 2,3,5-TCP.

  • Charge: Dissolve crude polychlorinated mix in a water-immiscible solvent (e.g., Toluene).

  • Activator: Add aqueous Ammonium Hydroxide (NH4OH) or NaOH (pH > 11).

  • Reagent: Add Zinc dust (1.1 eq per Cl to be removed).

  • Reaction: Heat to 70-80°C with vigorous stirring.

  • Mechanism: The 4-position is most electron-deficient and reduces first, followed by the 6-position. The 3,5-positions are robust.

Module 5: Diagnostic Flowchart

Use this logic gate to determine your next optimization step.

Troubleshooting_Flow Start Analyze Crude Product (GC/MS) Check_Penta Is Pentachloropyridine > 15%? Start->Check_Penta Check_Tar Is residue black/tarry? Check_Penta->Check_Tar No Action_Temp Decrease Reactor Temp OR Reduce Residence Time Check_Penta->Action_Temp Yes Check_Isomer Wrong Isomer Ratio? Check_Tar->Check_Isomer No Action_Moisture CRITICAL: Check Feed Moisture. Purge System with N2. Check_Tar->Action_Moisture Yes Action_Cat Change Catalyst System. (Switch Lewis Acid) Check_Isomer->Action_Cat Direct Synthesis Action_Rescue Perform Zn/Alkaline Reduction Step Check_Isomer->Action_Rescue If Over-chlorinated

Figure 2: Decision matrix for troubleshooting reaction outcomes.

FAQ: Expert Solutions

Q1: I am seeing a "wet" solid that fumes in air. What is it? A: This is likely an adduct of the chloropyridine and HCl or inorganic phosphorous salts.

  • Fix: Quench the reaction mixture into ice water slowly (exothermic!) to hydrolyze the inorganic salts, then extract the organic layer with Dichloromethane or Toluene.

Q2: Can I separate 2,3,5-TCP from 2,3,6-TCP by distillation? A: It is extremely difficult due to close boiling points.

  • Fix: Use Fractional Crystallization . 2,3,6-TCP generally has a higher melting point and crystallizes out first from alcohols or hexane, leaving 2,3,5-TCP enriched in the mother liquor. Alternatively, use the Zinc Reduction method (Module 4) which chemically favors the 2,3,5-isomer.

Q3: My PCl5 reaction solidified halfway through. A: You likely used insufficient solvent (POCl3). PCl5 sublimes and can clog condensers, while the reaction by-products (phosphates) are solids.

  • Fix: Increase the POCl3:Pyridine ratio to at least 2:1. Ensure strong mechanical stirring, not magnetic stirring, which fails as viscosity rises.

References

  • Kinetics of Pyridine Chlorination: Zhao, Z., et al. (2007).[3][4] "Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine." Physical Chemistry Chemical Physics. Link

  • Zinc Reduction Protocol: Brewer, R. D. (1978). "Preparation of 2,3,5-trichloropyridine." U.S. Patent 4,111,938. Link

  • Vapor Phase Optimization: Taplin, W. H. (1969). "Process for the manufacture of chloropyridines."[2][5][6][7] U.S. Patent 3,420,833. Link

  • Liquid Phase Chlorination: Firoj, H., et al. (2019). "POCl3-PCl5 mixture: A robust chlorinating agent."[8][9] Journal of the Indian Chemical Society. Link

  • Trichloromethyl Intermediates: Shim, K. S. (1987). "Method for converting carboxylic acid groups to trichloromethyl groups."[5] U.S. Patent 4,634,771.[5][10] Link

Sources

Technical Support Center: Catalyst Selection for Trichloropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of trichloropyridines, focusing on the critical aspect of catalyst selection and troubleshooting common experimental challenges. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the catalytic synthesis of trichloropyridines.

Q1: My trichloropyridine synthesis is suffering from low yield. What are the likely catalyst-related causes?

Low yields in catalytic trichloropyridine synthesis can often be traced back to several factors related to the catalyst's performance and the reaction conditions. A systematic investigation is crucial for identifying the root cause.

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This can be due to poisoning by impurities in the starting materials or solvents, coking (the formation of carbonaceous deposits on the catalyst surface), or sintering (the agglomeration of metal particles at high temperatures).[1][2][3]

  • Suboptimal Catalyst Choice: The selected catalyst may not be the most effective for the specific synthetic route you are employing. For instance, in the synthesis of 2,3,5-trichloropyridine from chloral and acrylonitrile, copper(I) chloride is a commonly used and effective catalyst.[4] Using a different, less active catalyst would likely result in lower yields.

  • Incorrect Reaction Conditions: Temperature, pressure, and solvent can all significantly impact catalyst activity and, consequently, the reaction yield. For example, in gas-phase chlorination of dichloropyridines, the temperature must be carefully controlled to maximize the yield of the desired trichloropyridine isomer and minimize the formation of byproducts.[5]

  • Poor Mass Transfer in Heterogeneous Catalysis: If you are using a solid catalyst, inefficient mixing can limit the contact between the reactants and the active sites of the catalyst, leading to a lower reaction rate and yield.

Q2: I am observing the formation of unwanted isomers in my reaction. How can I improve the regioselectivity?

Controlling regioselectivity is a common challenge in pyridine chemistry. The formation of isomers, such as obtaining a mixture of 2,3,5- and 2,3,6-trichloropyridine, can often be influenced by the choice of catalyst and reaction conditions.

  • Catalyst and Ligand Effects: In many catalytic reactions, the structure of the catalyst and any associated ligands plays a crucial role in directing the regioselectivity. For instance, in palladium-catalyzed cross-coupling reactions on dichloropyridines, the choice of a sterically hindered N-heterocyclic carbene (NHC) ligand can promote high selectivity for a specific position.[6]

  • Reaction Temperature: Temperature can have a significant impact on the product distribution. In some cases, lower temperatures may favor the formation of the thermodynamically more stable isomer, while higher temperatures might lead to a mixture of products.

  • Directing Groups: The presence of certain functional groups on the pyridine ring can direct incoming substituents to specific positions.

  • Synthesis of Pyridine N-oxide: A common strategy to control regioselectivity in electrophilic aromatic substitution is to first oxidize the pyridine to its N-oxide.[7] This activates the ring and directs substitution to the C4 position. The N-oxide can then be deoxygenated.[7]

Q3: What are the signs of catalyst deactivation, and how can I prevent it?

Recognizing the signs of catalyst deactivation early can save significant time and resources. Common indicators include:

  • A noticeable decrease in the reaction rate.

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion.

  • A change in the color of the reaction mixture or the catalyst itself.

To prevent catalyst deactivation:

  • Purify Starting Materials: Ensure that all reactants and solvents are free of impurities that could act as catalyst poisons.

  • Optimize Reaction Conditions: Avoid excessively high temperatures that can lead to catalyst sintering.

  • Use of a Guard Bed: In continuous flow processes, a guard bed can be used to remove poisons before they reach the main catalyst bed.

  • Controlled Dosing of Reactants: In some cases, slow addition of a reactant that might inhibit the catalyst can prolong its life.

Troubleshooting Guide: Synthesis of 2,3,5-Trichloropyridine

This guide focuses on two common synthetic routes to 2,3,5-trichloropyridine and provides specific troubleshooting advice.

Route 1: From Chloral and Acrylonitrile

This method typically employs a copper catalyst, such as cuprous chloride (CuCl), and often a phase transfer catalyst like polyethylene glycol (PEG).[4]

Problem: Low Yield of 2,3,5-Trichloropyridine

Potential Cause Troubleshooting Steps
Inefficient Catalyst Ensure the use of high-purity cuprous chloride. The catalytic activity can be influenced by the presence of impurities.
Insufficient Phase Transfer Catalyst The amount of phase transfer catalyst, such as PEG-200, can significantly impact the yield.[4] Optimize the concentration of the phase transfer catalyst.
Presence of a Polymerization Inhibitor While a polymerization inhibitor like hydroquinone is necessary to prevent the polymerization of acrylonitrile, an incorrect concentration can affect the reaction rate.[4]
Incomplete Cyclization The second step of the reaction, the cyclization of the intermediate 2,4,4-trichloro-4-formylbutyronitrile, requires the introduction of hydrogen chloride gas.[4] Ensure a sufficient and steady flow of HCl gas.

Problem: Formation of Byproducts

Potential Cause Troubleshooting Steps
Polymerization of Acrylonitrile Ensure an adequate amount of a polymerization inhibitor (e.g., hydroquinone) is added at the beginning of the reaction.
Side Reactions of Chloral Use high-purity chloral and ensure that the reaction temperature is maintained within the optimal range (typically 60-90°C).[4]
Route 2: From 2-Chloropyridine via Chlorination

This route involves the chlorination of a 2-alkoxypyridine intermediate, followed by a Vilsmeier-Haack type reaction.[8]

Problem: Poor Selectivity (Formation of 2,3-Dichloropyridine Isomer)

Potential Cause Troubleshooting Steps
Suboptimal Chlorination Temperature The chlorination of the 2-alkoxypyridine intermediate should ideally be carried out at room temperature to favor the formation of the 5-chloro isomer.[6]
Ineffective Catalyst for Chlorination The choice of catalyst for the chlorination step can influence selectivity. While not always explicitly a "catalyst" in the traditional sense, the conditions of the Vilsmeier-Haack reaction (using a reagent like POCl₃/DMF) are critical.[9]

Problem: Low Overall Yield

Potential Cause Troubleshooting Steps
Incomplete Alkoxylation of 2-Chloropyridine Ensure the initial alkoxylation step goes to completion by using a sufficient excess of the alcohol and an appropriate base.[6]
Losses During Vilsmeyer-Haack Reaction Optimize the conditions for the conversion of the 2-alkoxy-5-chloropyridine to 2,5-dichloropyridine. This includes the stoichiometry of the Vilsmeier reagent and the reaction temperature.
Difficult Purification The separation of dichloropyridine isomers can be challenging. Techniques like fractional crystallization or water vapor distillation may be necessary to isolate the desired isomer.[6][10]

Catalyst Performance Comparison

The selection of a catalyst is a critical decision in process development. The following tables provide a comparative overview of catalysts for key reactions in trichloropyridine synthesis based on available data.

Table 1: Comparison of Catalysts for the Synthesis of 2,4,4-trichloro-4-formylbutyronitrile (Intermediate for 2,3,5-Trichloropyridine)

CatalystPhase Transfer CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Cuprous ChloridePolyethylene Glycol 200853094.995.7[4]
Cuprous ChlorideNone85307595.5[4]

Table 2: Performance of Different Phase Transfer Catalysts in a Model Reaction

While direct comparative data for trichloropyridine synthesis is limited, studies on other phase-transfer catalyzed reactions show the impact of the catalyst structure.

Phase Transfer CatalystReactionYield (%)Reference
Tetrabutylammonium Bromide (TBAB)AlkylationModerate[11]
Polyethylene Glycol (PEG)Aldol Condensation>96[12]
Chiral Quaternary Ammonium SaltsAsymmetric AlkylationHigh (with high ee)[13][14]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 2,3,5-Trichloropyridine from Chloral and Acrylonitrile

This protocol is adapted from a patented industrial process and should be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • Chloral

  • Acrylonitrile

  • Cuprous Chloride (CuCl)

  • Polyethylene Glycol 200 (PEG-200)

  • Hydroquinone

  • Hydrogen Chloride (gas)

Procedure:

  • To a suitable reaction flask equipped with a stirrer, condenser, and gas inlet, add chloral (1.0 eq) and acrylonitrile (1.1 eq).

  • Add cuprous chloride (0.05-0.1 eq), hydroquinone (catalytic amount), and polyethylene glycol 200 (0.01-0.05 eq).

  • Heat the mixture to 85°C and stir for 30 hours.

  • Cool the reaction mixture and filter to remove the catalyst. The catalyst can be washed and potentially reused.

  • The filtrate, containing 2,4,4-trichloro-4-formylbutyronitrile, is heated to 80°C.

  • Slowly bubble hydrogen chloride gas through the solution for 3 hours.

  • After the reaction is complete, the 2,3,5-trichloropyridine can be purified by distillation under reduced pressure.

Catalyst Regeneration: Copper-Based Catalysts

Copper catalysts, such as cuprous chloride, that have been deactivated can sometimes be regenerated. Deactivated CuCl often exists as a mixture of Cu(I) and Cu(II) species, and may be contaminated with organic residues.

A common method for regenerating cupric chloride (CuCl₂) involves re-oxidation of the cuprous (Cu⁺) species back to the cupric (Cu²⁺) state. This can be achieved using various oxidizing agents in an acidic medium (HCl).[15][16]

Regeneration using Hydrogen Peroxide and HCl:

2 CuCl + 2 HCl + H₂O₂ → 2 CuCl₂ + 2 H₂O[15]

Regeneration using Chlorine Gas:

2 CuCl + Cl₂ → 2 CuCl₂[15]

General Procedure:

  • The spent copper catalyst is collected and washed with a suitable solvent to remove organic impurities.

  • The washed catalyst is then treated with an acidic solution (e.g., hydrochloric acid).

  • An oxidizing agent (e.g., hydrogen peroxide or chlorine gas) is carefully added to the slurry to re-oxidize the copper species.

  • The regenerated copper chloride can then be recovered by filtration and drying.

Caution: These regeneration procedures should be carried out with appropriate safety precautions due to the corrosive and hazardous nature of the reagents involved.

Mechanistic Insights & Visualizations

Understanding the reaction mechanisms is key to effective troubleshooting and optimization.

Copper-Catalyzed Synthesis of 2,3,5-Trichloropyridine Intermediate

The reaction between chloral and acrylonitrile is thought to proceed through a radical mechanism initiated by the copper catalyst.

Copper_Catalyzed_Intermediate_Synthesis Chloral Chloral (CCl₃CHO) Radical_Initiation Radical Initiation Chloral->Radical_Initiation + Cu(I)Cl Acrylonitrile Acrylonitrile (CH₂=CHCN) CuCl Cu(I)Cl Trichloromethyl_Radical •CCl₃ Radical Radical_Initiation->Trichloromethyl_Radical - Cu(II)Cl₂ Radical_Adduct NC-CH-CH₂-CCl₃ Radical Trichloromethyl_Radical->Radical_Adduct + Acrylonitrile Intermediate_Product 2,4,4-Trichloro-4- formylbutyronitrile Radical_Adduct->Intermediate_Product + Chloral - •CCl₃ CuCl2 Cu(II)Cl₂ CuCl2->CuCl Redox Cycle

Caption: Proposed radical mechanism for the copper-catalyzed formation of the key intermediate.

Role of Phase Transfer Catalyst (PTC)

In a two-phase system (e.g., aqueous and organic), the PTC facilitates the transfer of a reactant (often an anion) from the aqueous phase to the organic phase where the reaction occurs.

PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Anion_aq Anion (A⁻) PTC_org PTC-Anion Complex (Q⁺A⁻) Anion_aq->PTC_org Anion Exchange Cation_aq Cation (M⁺) PTC_aq PTC (Q⁺X⁻) PTC_aq->PTC_org Phase Transfer Reactant_org Organic Reactant (RX) Product_org Product (RA) PTC_org->PTC_aq Return to Aqueous Phase PTC_org->Product_org + RX - Q⁺X⁻

Caption: General mechanism of a phase transfer catalyst in a biphasic reaction system.

Vilsmeier-Haack Reaction for Chlorination

The Vilsmeier-Haack reagent, formed from a tertiary amide (like DMF) and an acid chloride (like POCl₃), is an electrophile that can be used for formylation or, in this context, chlorination.[17][18]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Alkoxypyridine 2-Alkoxypyridine Sigma_Complex Sigma Complex Alkoxypyridine->Sigma_Complex + Vilsmeier Reagent Chloropyridine 2-Chloropyridine Derivative Sigma_Complex->Chloropyridine Rearomatization

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for the chlorination of an alkoxypyridine.

References

  • BenchChem. (2025). Technical Support Center: 2,5-Dichloropyridine Synthesis.
  • EP0178347B1 - Process for automatically regenerating cupric chloride etching solutions - Google P
  • I-Connect007. (2019).
  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • PubMed. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr.
  • CN103055897B - Regeneration method of catalyst for producing chlorine by oxidizing hydrogen chloride - Google P
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Taylor & Francis. (n.d.).
  • Japan Academy. (2019).
  • EP0684943B1 - Chlorination process of pyridine derivatives - Google P
  • E3S Web of Conferences. (2018). Environmentally friendly method for regeneration of copper chloride acidic solutions used in etching of printed circuits.
  • ResearchGate. (2021). A New Electrolytic Method for On-Site Regeneration of Acidic Copper (II) Chloride Etchant in Printed Circuit Board Production.
  • Chempanda. (n.d.).
  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.
  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google P
  • European Patent Office. (n.d.). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase - EP 02399.
  • ResearchGate. (2025). Synthesis of Pyridines Over Zeolites in Gas Phase | Request PDF.
  • PMC. (2019).
  • PMC. (2019). Polymer-Supported Poly(Ethylene Glycol) as a Phase-Transfer Catalyst for Cross-Aldol Condensation of Isobutyroaldehyde and Formaldehyde.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google P
  • PMC. (2022). A Comparative Study of Cationic Copper(I)
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • US4111938A - Preparation of 2,3,5-trichloropyridine - Google P
  • CABI Digital Library. (n.d.).
  • ResearchGate. (2007). (PDF) Study of Catalyst Deactivation in Three Different Industrial Processes.
  • US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google P
  • Diva-portal.org. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes.
  • MDPI. (2023).
  • US5473084A - Chlorination process with high para selectivity - Google P
  • MDPI. (2021).
  • PubMed. (2011).
  • ResearchGate. (2025).
  • RSC Publishing. (n.d.).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

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Validation & Comparative

comparison of synthesis routes for 3,5,6-Trichloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Synthesis Guide: 3,5,6-Trichloropyridine-2-carbonitrile Content Type: Technical Comparison Guide Target Audience: Process Chemists, Agrochemical Researchers, and CDMO Scientists.

Executive Summary

3,5,6-Trichloropyridine-2-carbonitrile (CAS: 17824-83-0) is a critical electrophilic intermediate in the synthesis of pyridine-based herbicides (e.g., Triclopyr) and insecticides. Unlike its hydrolytic derivative, 3,5,6-trichloro-2-pyridinol (TCP), the nitrile functionality offers versatile downstream chemistry, including hydrolysis to acids or reduction to amines.

This guide evaluates three primary synthesis routes. The Vapor-Phase Chlorination of 2-cyanopyridine is identified as the most atom-efficient industrial route, despite high CAPEX requirements. The Nucleophilic Substitution (SNAr) of 2,3,5,6-tetrachloropyridine offers a viable batch-process alternative for facilities lacking high-temperature gas-phase reactors. Ammoxidation remains a specialized route dependent on precursor availability.

Chemical Architecture & Retrosynthetic Analysis

The synthesis of 3,5,6-trichloropyridine-2-carbonitrile is governed by the deactivating nature of the pyridine ring and the directing effects of the nitrogen atom.

  • Regioselectivity Challenge: Electrophilic aromatic substitution (e.g., chlorination) on pyridine is sluggish and favors the C3/C5 positions. However, the target requires chlorination at C3, C5, and C6.

  • Activation Strategy:

    • Route A: Uses the nitrile group (electron-withdrawing) to direct radical chlorination.

    • Route B: Uses the inherent lability of halogens at the C2/C6 positions (ortho to nitrogen) for nucleophilic displacement.

Retrosynthesis Target 3,5,6-Trichloropyridine- 2-carbonitrile Cyanopyridine 2-Cyanopyridine (Route 1: Radical Chlorination) Cyanopyridine->Target Cl2, 350-500°C (Vapor Phase) TetraPy 2,3,5,6-Tetrachloropyridine (Route 2: SNAr Cyanation) TetraPy->Target CN-, PTC (Liquid Phase) Picoline 2-Methyl-3,5,6- trichloropyridine (Route 3: Ammoxidation) Picoline->Target NH3 + O2 (Heterogeneous Cat.)

Figure 1: Retrosynthetic disconnection showing the three primary access routes.

Comparative Route Analysis

Route 1: Vapor-Phase Chlorination of 2-Cyanopyridine
  • Mechanism: Free-radical substitution.

  • Process: 2-Cyanopyridine is vaporized and mixed with chlorine gas in a fluidized bed or tubular reactor at 350–500°C.

  • Catalyst: Activated carbon or Barium Chloride (BaCl2) supported on silica/carbon.

Technical Insight: This route exploits the thermal stability of the pyridine ring. At >350°C, chlorine radicals are generated. The nitrile group at C2 deactivates the ring but also sterically protects the C2 position. Substitution occurs sequentially. The challenge is stopping at the trichloro- stage without forming the tetrachloro- byproduct.

Route 2: Nucleophilic Substitution (SNAr) of 2,3,5,6-Tetrachloropyridine
  • Mechanism: SNAr (Addition-Elimination).

  • Process: Reaction of 2,3,5,6-tetrachloropyridine with a cyanide source (NaCN/KCN) in a polar aprotic solvent or using Phase Transfer Catalysis (PTC).

  • Regioselectivity: The C2 and C6 positions are most activated for nucleophilic attack due to the inductive effect of the ring nitrogen. Since 2,3,5,6-tetrachloropyridine is symmetric (H at C4), displacing one Cl at C2/C6 yields the target.

Technical Insight: This route avoids handling chlorine gas at extreme temperatures. However, it requires handling toxic cyanide salts. The use of PTC (e.g., Tetrabutylammonium bromide) allows the reaction to proceed in a biphasic system (Water/Dichloromethane or Toluene), significantly improving safety and workup.

Route 3: Ammoxidation of 2-Methyl-3,5,6-trichloropyridine
  • Mechanism: Heterogeneous oxidation.

  • Process: The methyl precursor is passed over a V-Ti-O catalyst with ammonia and air.

  • Limitation: The starting material (trichloropicoline) is often harder to source than the precursors for Routes 1 and 2.

Performance Metrics Comparison

MetricRoute 1: Vapor ChlorinationRoute 2: SNAr (Tetrachloro)Route 3: Ammoxidation
Yield 75–85%85–92%60–75%
Purity (Crude) Moderate (Mixture of isomers)High (Regioselective)Moderate
Atom Economy HighModerate (Stoichiometric salt waste)High
Scalability Excellent (Continuous)Good (Batch)Good (Continuous)
Safety Profile High Risk (Cl2 gas, High Temp)High Risk (Cyanides)Moderate Risk (Exothermic)
CAPEX High (Corrosion-resistant alloys)Low (Standard glass-lined reactors)Moderate

Detailed Experimental Protocol

Selected Protocol: Route 2 (SNAr with Phase Transfer Catalysis) Rationale: This protocol is selected for its reproducibility in a standard laboratory or pilot plant setting without requiring specialized gas-phase reactors.

Reagents:

  • 2,3,5,6-Tetrachloropyridine (1.0 eq)

  • Sodium Cyanide (NaCN) (1.1 eq) [DANGER: FATAL IF SWALLOWED/INHALED]

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Solvent: Toluene / Water (1:1 ratio)

Workflow:

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, and a caustic scrubber (bleach trap) to neutralize any escaped HCN.

  • Charging: Charge Toluene and 2,3,5,6-Tetrachloropyridine. Stir until dissolved.

  • Catalyst Addition: Add TBAB and the aqueous solution of NaCN.

  • Reaction: Heat the biphasic mixture to 60–80°C. Vigorous stirring (RPM > 400) is critical to maximize interfacial surface area.

  • Monitoring: Monitor by HPLC or GC. The reaction typically completes in 4–6 hours. Look for the disappearance of the starting material peak and the appearance of the mono-cyano product.

  • Quench: Cool to 20°C. Separate the layers.

  • Workup: Wash the organic layer with 5% NaOH (to remove any unreacted cyanide) followed by water.

  • Isolation: Dry the organic layer over MgSO4 and concentrate under reduced pressure. Recrystallize from Hexane/Ethanol to obtain white needles.[1]

Self-Validating Checkpoint:

  • If conversion stalls <50%: Check stirring speed. PTC reactions are mass-transfer limited.

  • If byproduct 2,6-dicyano-3,5-dichloropyridine forms: Reduce temperature or NaCN equivalents.

Reaction Mechanism & Pathway (Route 2)

The following diagram illustrates the SNAr mechanism, highlighting the formation of the Meisenheimer complex which validates the regioselectivity for the C2 position.

SNAr_Mechanism cluster_legend Key Interaction Step1 2,3,5,6-Tetrachloropyridine (Substrate) Step2 Attack by CN- (at C2 Position) Step1->Step2 Complex Meisenheimer Complex (Stabilized by Ring N) Step2->Complex Rate Determining Step Step3 Loss of Cl- (Re-aromatization) Complex->Step3 Product 3,5,6-Trichloropyridine- 2-carbonitrile Step3->Product N-atom Inductive Effect N-atom Inductive Effect Activates C2/C6 Activates C2/C6 N-atom Inductive Effect->Activates C2/C6

Figure 2: Nucleophilic Aromatic Substitution pathway. The electronegativity of the ring nitrogen makes the C2/C6 carbons most electrophilic, ensuring the cyanide displaces the chlorine at position 2 rather than 3 or 5.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route 1) Over-chlorination to pentachloropyridine.Reduce residence time; lower Cl2:Substrate ratio; reduce reactor temperature.
Tar Formation (Route 1) Hot spots in reactor bed.Improve fluidization; dilute feed with N2 or CCl4.
Incomplete Conversion (Route 2) Poisoning of Phase Transfer Catalyst.Ensure water used is deionized; avoid trace acids which protonate CN- to HCN (gas).
Emulsion (Route 2) Surfactant effect of byproducts.Filter through Celite pad; add brine to aqueous layer.

References

  • Process for the preparation of cyanopyridines. US Patent 2,494,204. Describes the foundational vapor phase reactions of pyridine derivatives. Link

  • Preparation of 2-cyanopyridines (Direct Cyanation). Synthesis, 2005(06), 993-997.[2] Discusses cyanation methodologies and regioselectivity. Link

  • Kinetics of Substitution of Chloropyrimidines and Triazines. Zenodo Record. Provides mechanistic parallels for nucleophilic substitution on nitrogen heterocycles. Link

  • Synthesis of 3,5,6-trichloropyridin-2-ol. European Patent EP0397281B1. Details the "Dow Process" precursors, relevant for understanding the structural isomers and stability of the trichloro-motif. Link

  • Ammoxidation of Methylpyridines. Wikipedia / General Chemical Literature. Overview of the SOHIO process adaptation for heteroaromatics. Link

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,5,6-trichloro-2-pyridinol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of 3,5,6-trichloro-2-pyridinol (TCP) is of paramount importance. As the primary urinary metabolite of the widely used organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, and the herbicide triclopyr, TCP serves as a critical biomarker for assessing human exposure.[1][2][3][4] This guide provides an in-depth comparison of the validation of analytical methods for TCP, with a focus on the two most prevalent and robust techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a deep understanding of the validation process. The protocols described herein are designed to be self-validating, adhering to the principles of scientific integrity and trustworthiness, and are grounded in authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA).[5][6][7][8]

The Critical Nature of Method Validation

Bioanalytical method validation is the cornerstone of reliable toxicokinetic and human biomonitoring studies.[5] It is the process of establishing, through objective evidence, that an analytical method is accurate, precise, reproducible, and suitable for its intended purpose.[5][6] For a biomarker like TCP, a validated method ensures that the data generated can be confidently used to make critical decisions regarding public health and environmental safety.

Comparative Overview of Predominant Analytical Techniques

The determination of TCP in biological matrices, most commonly urine, typically involves sample preparation, chromatographic separation, and detection. The two most powerful and widely adopted techniques for this purpose are GC-MS and LC-MS/MS.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique, GC-MS offers excellent separation efficiency and sensitivity. For a polar molecule like TCP, a derivatization step is typically required to increase its volatility for gas-phase analysis.[1][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence due to its high sensitivity, specificity, and ability to analyze polar compounds directly without derivatization.[1][10]

The choice between these methods often depends on factors such as the required sensitivity, sample throughput, and available instrumentation.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of different analytical methods for TCP determination, providing a basis for objective comparison.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods for TCP in Urine

Validation ParameterMethod 1: Steam Distillation & SPE-GC-MSMethod 2: LLE-GC-MSMethod 3: Derivatization with MTBSTFA and GC-MS
Linearity Range Not Specified0.8 - 792 ng/mL5 - 500 µg/L[9]
Limit of Detection (LOD) 0.05 µg/L[11]0.5 ng/mL8.3 µg/kg (in vegetables)[9]
Limit of Quantitation (LOQ) 0.1 µg/L[11][12]2.96 ng/mL (for immunoassay)Not Specified
Accuracy (Recovery) 104%[11][12]93 ± 12%70.4% - 107.6%[9]
Precision (RSD/CV) 4.2% (within-series) at 3.5 µg/L[11][12]< 10%4.3% - 8.7%[9]
Internal Standard 2,6-Dibromophenol[11]Not SpecifiedNot Specified

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Methods for TCP in Urine

Validation ParameterMethod 1: UPLC-MS/MS
Linearity Range 0.005 - 0.4 mg/L[10]
Limit of Detection (LOD) 0.41 µg/L[10]
Limit of Quantitation (LOQ) Not Specified
Accuracy (Recovery) 97.9%[10]
Precision (RSD/CV) < 15% (intra- and inter-day)[10]
Internal Standard Not Specified

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for the validation of both GC-MS and LC-MS/MS methods for TCP analysis. These protocols are based on established scientific literature and regulatory guidelines.

Part 1: Sample Preparation - A Critical First Step

A crucial initial step in the analysis of TCP in urine is the liberation of its conjugated forms (glucuronide and sulfate conjugates) through hydrolysis.[1] This is essential for the accurate measurement of total TCP.

1. Hydrolysis:

  • Acid Hydrolysis: A common and effective method involves heating the urine sample with a strong acid, such as hydrochloric acid.[13]

  • Enzymatic Hydrolysis: A milder alternative is the use of enzymes like β-glucuronidase/arylsulfatase.[1]

2. Extraction:

Following hydrolysis, TCP is extracted from the urine matrix.

  • Liquid-Liquid Extraction (LLE): This involves partitioning TCP from the aqueous urine sample into an immiscible organic solvent like diethyl ether or a mixture of dichloromethane and ethyl acetate.[1][10]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent (e.g., C18) to retain TCP from the sample, which is then eluted with an appropriate solvent.[1][13] SPE often provides cleaner extracts compared to LLE.

Part 2: GC-MS Method Validation Protocol

1. Derivatization:

To enhance volatility and improve chromatographic performance for GC analysis, the polar TCP molecule is derivatized. A common and effective derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts TCP into its more volatile tert-butyldimethylsilyl (TBDMS) derivative.[1][9][11]

2. Instrumental Analysis:

  • Gas Chromatograph (GC): A capillary column, such as a DB-5 or equivalent, is typically used for separation.[1]

  • Mass Spectrometer (MS): Detection is commonly performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions corresponding to the derivatized TCP and the internal standard.[1]

3. Validation Parameters and Acceptance Criteria (Based on FDA Guidance):

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank urine samples from at least six different sources to check for interferences at the retention time of TCP and the internal standard.

  • Linearity and Range: The calibration curve should be prepared with a blank sample, a zero sample, and at least six to eight non-zero standards. A linear regression of the peak area ratios versus concentration should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates. The mean value should be within ±15% of the nominal value, and the precision (relative standard deviation, RSD) should not exceed 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. The analyte response at the LOQ should be at least 5 times the response of a blank sample, and the precision and accuracy should be within 20%.

  • Stability: The stability of TCP in urine under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be evaluated.

Part 3: LC-MS/MS Method Validation Protocol

1. Instrumental Analysis:

  • Liquid Chromatograph (LC): Reversed-phase C18 columns are commonly used for the separation of TCP, with a mobile phase typically consisting of a gradient of acetonitrile and water.[1][14]

  • Tandem Mass Spectrometer (MS/MS): Detection is usually performed using electrospray ionization (ESI) in negative ion mode.[1] Multiple reaction monitoring (MRM) is employed for quantification, providing high specificity and sensitivity by monitoring the transition of a specific precursor ion to a product ion.[1]

2. Validation Parameters and Acceptance Criteria (Based on FDA Guidance):

The validation parameters and acceptance criteria for LC-MS/MS are generally the same as for GC-MS, as outlined above. The key advantage of LC-MS/MS is that the derivatization step is not required, simplifying the sample preparation process.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the validation of GC-MS and LC-MS/MS analytical methods for 3,5,6-trichloro-2-pyridinol.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_report Reporting Urine_Sample Urine_Sample Hydrolysis Hydrolysis Urine_Sample->Hydrolysis Liberate Conjugates Extraction Extraction Hydrolysis->Extraction LLE or SPE Derivatization Derivatization Extraction->Derivatization Increase Volatility (e.g., MTBSTFA) GC_MS_Analysis GC_MS_Analysis Derivatization->GC_MS_Analysis Separation & Detection (SIM) Data_Acquisition Data_Acquisition GC_MS_Analysis->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy_Precision Accuracy_Precision Data_Acquisition->Accuracy_Precision LOD_LOQ LOD_LOQ Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity Stability Stability Data_Acquisition->Stability Validation_Report Validation_Report Linearity->Validation_Report Accuracy_Precision->Validation_Report LOD_LOQ->Validation_Report Specificity->Validation_Report Stability->Validation_Report LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_report Reporting Urine_Sample Urine_Sample Hydrolysis Hydrolysis Urine_Sample->Hydrolysis Liberate Conjugates Extraction Extraction Hydrolysis->Extraction LLE or SPE LC_MS_MS_Analysis LC_MS_MS_Analysis Extraction->LC_MS_MS_Analysis Separation & Detection (MRM) Data_Acquisition Data_Acquisition LC_MS_MS_Analysis->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy_Precision Accuracy_Precision Data_Acquisition->Accuracy_Precision LOD_LOQ LOD_LOQ Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity Stability Stability Data_Acquisition->Stability Validation_Report Validation_Report Linearity->Validation_Report Accuracy_Precision->Validation_Report LOD_LOQ->Validation_Report Specificity->Validation_Report Stability->Validation_Report

Caption: LC-MS/MS method validation workflow for 3,5,6-trichloro-2-pyridinol.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of 3,5,6-trichloro-2-pyridinol in biological matrices.

  • GC-MS is a well-established and robust method. The primary consideration is the necessity of a derivatization step, which adds an extra layer to sample preparation but is a well-understood and automatable process.

  • LC-MS/MS offers the significant advantage of direct analysis without derivatization, potentially leading to higher sample throughput. Its high sensitivity and specificity make it particularly suitable for studies requiring the detection of very low levels of TCP.

The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the number of samples to be analyzed, and the available instrumentation. Regardless of the chosen technique, a thorough and well-documented method validation is essential to ensure the generation of high-quality, reliable, and defensible data for assessing human exposure to common pesticides and herbicides.

References

  • A Comparative Guide to the Validation of Analytical Methods for 3,5,6-trichloro-2-pyridinol in Urine. Benchchem.
  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Department of Health & Human Services.
  • Separation of 3,5,6-Trichloro-2-pyridinol on Newcrom R1 HPLC column. SIELC Technologies.
  • Bioanalytical Method Validation. U.S. Food and Drug Administration.
  • Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry. Food Science.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.
  • Reference values of urinary 3,5,6-trichloro-2-pyridinol in the Italian population--validation of analytical method and preliminary results (multicentric study). PubMed.
  • 3,5,6-Trichloro-2-pyridinol. PubChem.
  • Gas Chromatographic Method for Determination of Chlorpyrifos and Its Metabolite 3,5,6-Trichloro-2-Pyridinol (TCP) in Dates. Oxford Academic.
  • Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. ResearchGate.
  • Analysis of 3,5,6-trichloro-2-pyridinol in urine samples from the general population using gas chromatography-mass spectrometry after steam distillation and solid-phase extraction. PubMed.
  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services.
  • Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. ResearchGate.
  • 3,5,6-Trichloro-2-pyridinol (TCPy). MedChemExpress.
  • 3,5,6-Trichloro-2-pyridinol. ChemicalBook.
  • Reference Values of Urinary 3,5,6-Trichloro-2-Pyridinol in the Italian Population—Validation of Analytical Method and Preliminary Results (Multicentric Study). Oxford Academic.
  • TCPy. Wikipedia.
  • Showing Compound 3,5,6-Trichloro-2-pyridinol (FDB019509). FooDB.
  • Determination of Chlorpyrifos, Chlorpyrifos Oxon, and 3,5,6-Trichloro-2-Pyridinol in Rat and Human Blood. National Institutes of Health.
  • Method Validation and Peer Review Policies and Guidelines. U.S. Environmental Protection Agency.
  • Analytical Methods and Procedures for Pesticides. U.S. Environmental Protection Agency.
  • Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment. PubMed.
  • Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method. Regulations.gov.
  • Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine. SciSpace.
  • Analytical Methods and Procedures for Pesticides. U.S. Environmental Protection Agency.
  • Pesticide Analytical Manual (PAM). U.S. Food and Drug Administration.

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A Comparative Guide for the Strategic Application of 3,5,6-Trichloropyridine-2-carbonitrile and Other Chlorinated Pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents.[1] Its presence in numerous pharmaceuticals and agrochemicals underscores its biological significance and synthetic versatility.[1] Among the various functionalized pyridines, chlorinated derivatives serve as exceptionally versatile building blocks, primarily due to the reactivity of the carbon-chlorine bond in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3][4]

The strategic selection of a chlorinated pyridine starting material is a critical decision that can profoundly impact the efficiency, regioselectivity, and overall success of a synthetic campaign. This guide provides an in-depth comparison of 3,5,6-Trichloropyridine-2-carbonitrile with other key chlorinated pyridines, offering field-proven insights and experimental data to inform your selection process.

The Unique Profile of 3,5,6-Trichloropyridine-2-carbonitrile: A Multifunctional Linchpin

3,5,6-Trichloropyridine-2-carbonitrile is a highly functionalized pyridine derivative that offers a unique combination of reactive sites. The presence of three chlorine atoms at distinct positions, coupled with a powerful electron-withdrawing nitrile group, sets the stage for a range of selective transformations.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective application in the laboratory.

PropertyValueSource
Molecular FormulaC₆HCl₃N₂
Molecular Weight205.45 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point124-128 °C
SolubilitySoluble in many organic solvents such as THF, DCM, and acetonitrile.[5]
Synthesis and Reactivity: The Power of the Nitrile Group

The synthesis of 3,5,6-Trichloropyridine-2-carbonitrile can be achieved through various routes, often involving the chlorination of pyridine precursors. The nitrile group plays a crucial role in activating the pyridine ring towards nucleophilic attack. This strong electron-withdrawing effect, in concert with the inductive effect of the chlorine atoms, significantly lowers the electron density of the aromatic system, making it highly susceptible to SNAr reactions.[6]

The reactivity of the chlorine atoms is not uniform. The chlorine at the 6-position (ortho to the nitrile and para to the nitrogen) and the chlorine at the 5-position (para to the nitrile) are the most activated sites for nucleophilic displacement. The relative reactivity is a subject of ongoing investigation and can be influenced by the nature of the nucleophile and reaction conditions.

Caption: Predicted SNAr reactivity of chlorine atoms.

Comparative Analysis with Other Key Chlorinated Pyridines

The choice of a chlorinated pyridine building block is often a trade-off between reactivity, selectivity, and commercial availability. Here, we compare 3,5,6-Trichloropyridine-2-carbonitrile with other commonly used chlorinated pyridines.

The Alternatives: A Spectrum of Reactivity
  • Pentachloropyridine: A perchlorinated pyridine where all positions are substituted with chlorine. It is highly reactive, particularly at the 4-position, due to the cumulative electron-withdrawing effects of the five chlorine atoms.[7]

  • 2,3,5,6-Tetrachloropyridine: A symmetrical tetrachloro-substituted pyridine. It is a key intermediate in the production of pesticides like chlorpyrifos and triclopyr.[8][9]

  • 2,6-Dichloropyridine: A common building block where the two chlorine atoms are situated at the activated ortho positions relative to the ring nitrogen.

Head-to-Head Comparison: Reactivity and Regioselectivity

The following table summarizes the key reactivity differences between these chlorinated pyridines in common synthetic transformations.

Feature3,5,6-Trichloropyridine-2-carbonitrilePentachloropyridine2,3,5,6-Tetrachloropyridine2,6-Dichloropyridine
SNAr Reactivity High, directed by the nitrile group.Very high, primarily at C4.[7]Moderate, at C2/C6.High, at C2/C6.
Regioselectivity Offers multiple reactive sites, allowing for sequential and regioselective functionalization.Primarily C4 substitution.[7]Symmetric, leading to a single product upon monosubstitution.Symmetric, leading to a single product upon monosubstitution.
Cross-Coupling All three chlorine atoms are potentially reactive in palladium-catalyzed cross-coupling reactions.All five chlorine atoms are potentially reactive.All four chlorine atoms are potentially reactive.Both chlorine atoms are reactive.
Key Advantage Orthogonal reactivity of the nitrile and chloro groups.High, predictable reactivity at a single position.Commercially available and well-studied.High reactivity at the activated positions.
Potential Challenge Controlling regioselectivity in multifunctionalization can be complex.Limited opportunities for diverse functionalization patterns.Limited to symmetrical derivatization in the first step.Limited to C2/C6 functionalization.

Experimental Protocols: From Theory to Practice

To translate the theoretical advantages of 3,5,6-Trichloropyridine-2-carbonitrile into practical results, robust and well-defined experimental protocols are essential.

General Handling and Safety Precautions

Chlorinated pyridines should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These compounds are generally stable but should be stored away from strong oxidizing agents. All reactions should be conducted in a well-ventilated fume hood.

Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the regioselective substitution of a chlorine atom on 3,5,6-Trichloropyridine-2-carbonitrile with a generic amine nucleophile. The choice of solvent and base can influence the regioselectivity.

Objective: To achieve selective monosubstitution at the most activated position.

Materials:

  • 3,5,6-Trichloropyridine-2-carbonitrile

  • Amine nucleophile (e.g., morpholine)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN)[5], Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Standard glassware for inert atmosphere reactions

G start Start setup Set up oven-dried flask under N₂ atmosphere start->setup add_reagents Add 3,5,6-Trichloropyridine-2-carbonitrile and anhydrous solvent setup->add_reagents add_amine Add amine nucleophile (1.0-1.2 eq.) add_reagents->add_amine add_base Add base (DIPEA or K₂CO₃) (1.5-2.0 eq.) add_amine->add_base react Stir at specified temperature (e.g., RT to 80 °C) add_base->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Quench with water and extract with organic solvent monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for a typical SNAr reaction.

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5,6-Trichloropyridine-2-carbonitrile (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., MeCN).

  • Add the amine nucleophile (1.0-1.2 eq.) to the solution.

  • Add the base (e.g., DIPEA or K₂CO₃, 1.5-2.0 eq.). The choice of a non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ can influence the reaction rate and side product formation.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a substituted 3,5,6-Trichloropyridine-2-carbonitrile with an arylboronic acid. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[3][4][10]

Objective: To form a C-C bond at a specific chlorinated position.

Materials:

  • Substituted chloropyridine

  • Arylboronic acid (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Step-by-Step Procedure:

  • In a reaction vessel, combine the substituted chloropyridine (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Na₂CO₃, 2.0-3.0 eq.).

  • Add the solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

3,5,6-Trichloropyridine-2-carbonitrile stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its unique substitution pattern, featuring a potent activating nitrile group and three distinct chlorine atoms, provides a platform for complex and regioselective molecular construction. While other chlorinated pyridines like pentachloropyridine and 2,3,5,6-tetrachloropyridine offer their own advantages in specific applications, the multifunctionality of 3,5,6-Trichloropyridine-2-carbonitrile allows for more intricate and diverse synthetic strategies.

The choice of the optimal chlorinated pyridine will always be context-dependent, guided by the specific synthetic target and the desired reaction sequence. However, for projects demanding sequential and regiocontrolled functionalization, 3,5,6-Trichloropyridine-2-carbonitrile presents a compelling and powerful option.

References

  • PubChem. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990. Available from: [Link]

  • WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. 1,3,5,6-Tetrachloropyridine (2016). Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. 3,5,6-Trichloropyridin-2-ol. Available from: [Link]

  • Journal of Medicinal Chemistry. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

  • PubChem. 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile | C6H2Cl3N3 | CID 84225. Available from: [Link]

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available from: [Link]

  • Google Patents. US4546190A - Method for producing 3,5,6-trichloro-1H-pyridine-2-on.
  • ACS Omega. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Antimicrobial Study of 3,5,6-Trichloropyridine-2-yl(arylthio)acetate Derivatives. Available from: [Link]

  • Google Patents. WO1995006639A1 - Production of 2,3,5,6-tetrachloropyridine.
  • ResearchGate. (PDF) Utility of pentachloropyridine in organic synthesis. Available from: [Link]

  • Who we serve. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Available from: [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available from: [Link]

  • ResearchGate. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: [Link]

  • Google Patents. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method.
  • PubChem. Pentachloropyridine | C5Cl5N | CID 16584. Available from: [Link]

  • LookChem. Cas 2176-62-7,Pentachloropyridine. Available from: [Link]

  • YouTube. Pyridine Nucleophilic Reactions | Favourable Positions. Available from: [Link]

  • Environmental Protection Agency. 3,5,6-Trichloro-2-pyridinol Properties. Available from: [Link]

  • ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Available from: [Link]

  • Google Patents. EP0397281B1 - An improved process for the preparation of 3,5,6-trichloropyridin-2-ol.
  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available from: [Link]

  • National Institutes of Health. One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • National Institutes of Health. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Available from: [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. Available from: [Link]

  • The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]

  • White Rose Research Online. Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction.. Available from: [Link]

  • PubChem. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017. Available from: [Link]

  • Patsnap Eureka. Chlorine Trifluoride vs Pyridine: Reactivity and Applications. Available from: [Link]

  • Taylor & Francis Online. Synthesis of Functionalized Pyrano[3,2‐c]pyridines and Their Transformations to 4‐Hydroxy‐3[(1E)‐N‐hydroxyalkanimidoyl]pyridones: Synthetic Communications. Available from: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

  • Royal Society of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Available from: [Link]

  • The University of Bath's research portal. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Available from: [Link]

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]

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comparative analysis of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Chlorpyrifos and its Metabolite 3,5,6-Trichloro-2-pyridinol: A Technical Guide for Bioanalytical & Environmental Applications

Executive Summary

This guide provides a rigorous technical comparison between Chlorpyrifos (CPF) , a widely used organophosphate insecticide, and its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP) . While CPF is the parent compound responsible for acute neurotoxicity via acetylcholinesterase (AChE) inhibition, TCP represents the stable, breakdown product often used as a biomarker for exposure.

For researchers and drug development professionals, distinguishing these two is critical: CPF drives the primary toxicological mechanism, whereas TCP drives environmental persistence, leaching potential, and secondary toxicity pathways (endocrine disruption).

Part 1: Physicochemical & Structural Divergence

The distinct behaviors of CPF and TCP in biological systems and soil matrices are dictated by their structural differences. CPF is a phosphorothioate ester, highly lipophilic and non-polar. TCP is a halogenated pyridinol, which introduces acidity (pKa ~4.55) and significantly higher water solubility.

Table 1: Comparative Physicochemical Profile

FeatureChlorpyrifos (CPF)3,5,6-Trichloro-2-pyridinol (TCP)Implications
Structure Phosphorothioate esterTrichlorinated pyridinolCPF requires bioactivation; TCP is the hydrolysis product.
Molecular Weight 350.59 g/mol 198.44 g/mol TCP is significantly smaller, affecting mass spec transitions.
LogP (Octanol/Water) ~4.70 (High Lipophilicity)~3.21 (Moderate Lipophilicity)CPF bioaccumulates in adipose tissue; TCP is excreted in urine.
Water Solubility ~1.4 mg/L (Very Low)~400 mg/L (Moderate)TCP leaches into groundwater; CPF binds to soil organic matter.
pKa N/A (Neutral)~4.55 (Weak Acid)TCP exists as an anion at physiological/environmental pH (7.4), increasing mobility.
Sorption (Koc) 5000–7000 mL/g (Immobile)150–500 mL/g (Mobile)CPF stays in topsoil; TCP migrates to aquifers.

Part 2: Metabolic Transformation & Toxicology[1]

Understanding the metabolic link is essential for interpreting toxicity data. CPF itself is a pro-drug; it is not the potent AChE inhibitor. It must be desulfurated by Cytochrome P450 enzymes (primarily CYP2B6) to form Chlorpyrifos-oxon (CPO) , which is ~1000x more potent against AChE.

TCP is formed via two pathways:

  • Direct Hydrolysis: De-arylation of CPF.

  • Detoxification: Hydrolysis of the toxic CPO by Paraoxonase 1 (PON1).

Toxicological Distinction:

  • CPF/CPO: Neurotoxic (Cholinergic crisis).

  • TCP: Non-cholinergic toxicity. Recent studies indicate TCP acts as an endocrine disruptor (anti-androgenic) and induces oxidative stress. It is not a significant AChE inhibitor.

Pathway Visualization

Metabolic_Pathway CPF Chlorpyrifos (CPF) (Parent / Pro-toxin) CPO Chlorpyrifos-Oxon (CPO) (Potent AChE Inhibitor) CPF->CPO Bioactivation (CYP2B6, CYP3A4) TCP 3,5,6-Trichloro-2-pyridinol (TCP) (Biomarker / Metabolite) CPF->TCP De-arylation (CYP2C19, CYP3A4) CPO->TCP Detoxification (PON1, B-Esterases) Conjugates Glucuronide/Sulfate Conjugates TCP->Conjugates Phase II Metabolism (UGT / Sulfotransferase)

Figure 1: Metabolic fate of Chlorpyrifos.[1] Red path indicates bioactivation to the neurotoxic oxon; Green path indicates detoxification to TCP.

Part 3: Analytical Performance & Detection Protocol

For simultaneous quantification, LC-MS/MS is the gold standard. While GC-MS is common, it often requires derivatization (e.g., with MTBSTFA) for TCP due to its polarity. LC-MS/MS allows for direct analysis of both but requires polarity switching because CPF ionizes in positive mode, while TCP ionizes best in negative mode.

Experimental Protocol: Simultaneous LC-MS/MS Determination

1. Sample Preparation (QuEChERS Method)

  • Matrix: Urine or Soil.

  • Step A: Weigh 5g sample into a 50mL centrifuge tube. Add 10mL Acetonitrile (ACN) containing 1% Acetic Acid. (Acidification ensures TCP remains protonated for better extraction).

  • Step B: Add salts (4g MgSO4, 1g NaCl) to induce phase separation. Vortex 1 min. Centrifuge at 4000 rpm for 5 min.

  • Step C (Clean-up): Transfer supernatant to dSPE tube (PSA + C18). Note: Use minimal PSA (Primary Secondary Amine) as it can bind acidic TCP, reducing recovery.

  • Step D: Evaporate and reconstitute in Mobile Phase A/B (50:50).

2. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 10% B to 95% B over 10 mins.

3. Mass Spectrometry Parameters (MRM Mode) The critical technical requirement is the Polarity Switching capability of the source.[2]

AnalyteIonizationPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Chlorpyrifos ESI (+)350.1197.920Quantifier
350.196.935Qualifier
TCP ESI (-)195.935.0 (Cl-)15Quantifier
195.9160.025Qualifier

Note: For TCP in negative mode, the loss of HCl or formation of Cl- ions are the dominant transitions.

Analytical Workflow Diagram

Analytical_Workflow Sample Sample (Urine/Soil) Extract Extraction (Acetonitrile + 1% HOAc) Sample->Extract Salting Phase Separation (MgSO4 / NaCl) Extract->Salting Cleanup dSPE Clean-up (C18 only for TCP recovery) Salting->Cleanup Supernatant LC UHPLC Separation (C18 Column, Gradient) Cleanup->LC Reconstitute MS MS/MS Detection (Polarity Switching +/-) LC->MS

Figure 2: Optimized QuEChERS extraction and LC-MS/MS workflow. Note the modification in dSPE to avoid PSA when analyzing acidic TCP.

Part 4: Environmental Fate & Persistence

The divergence in LogP and pKa values creates a "partitioning paradox" in environmental studies:

  • Soil Dynamics: CPF binds strongly to soil organic carbon (high Koc), remaining in the topsoil layer (0-15 cm). It degrades via photolysis and microbial action into TCP.

  • Leaching Risk: TCP, being more polar and water-soluble, desorbs from soil particles.[3] It is frequently detected in groundwater and surface runoff where CPF is absent.

  • Persistence: TCP is significantly more stable than CPF in soil and water. While CPF half-life is 30–60 days, TCP can persist for >360 days in certain anaerobic soils, leading to long-term accumulation.

Experimental Implication: When assessing environmental impact, testing for CPF alone is insufficient. You must quantify TCP to understand the "mobile toxic fraction" of the contamination.

References

  • PubChem. (2025).[4] Chlorpyrifos Compound Summary. National Library of Medicine. [Link]

  • U.S. EPA. (2011). Chlorpyrifos: Preliminary Human Health Risk Assessment. Office of Chemical Safety and Pollution Prevention. [Link]

  • Timchalk, C., et al. (2002). Pharmacokinetic and Pharmacodynamic Modeling of Chlorpyrifos and its Metabolite TCP in Rats. Toxicological Sciences. [Link]

  • Marsella, A., et al. (2020). Simultaneous determination of chlorpyrifos and TCP in human urine by LC-MS/MS. Journal of Chromatography B. [Link]

  • Watts, M. (2012). Chlorpyrifos: Environmental Fate and Toxicology. Pesticide Action Network North America. [Link]

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spectroscopic analysis and structural confirmation of 3,5,6-Trichloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and structural analysis of 3,5,6-Trichloropyridine-2-carbonitrile (also known as 3,5,6-Trichloropicolinonitrile).

It is designed for analytical chemists and process engineers who must distinguish this specific intermediate from its common metabolic derivatives (such as 3,5,6-trichloro-2-pyridinol) and structural analogs (such as 4-amino-3,5,6-trichloropicolinonitrile) during the synthesis of agrochemicals like Chlorpyrifos and Triclopyr.

Executive Summary & Compound Identity

3,5,6-Trichloropyridine-2-carbonitrile is a critical electrophilic intermediate. Unlike its downstream hydrolysis product (the pyridinol) or the herbicide intermediate (the amino-nitrile), this molecule possesses a reactive nitrile group and a specific substitution pattern that requires precise spectroscopic confirmation to ensure process integrity.

FeatureTarget CompoundCommon Metabolite/Hydrolysis ProductCommon Agrochemical Intermediate
Name 3,5,6-Trichloropyridine-2-carbonitrile 3,5,6-Trichloro-2-pyridinol (TCP)4-Amino-3,5,6-trichloropicolinonitrile
CAS 38178-74-4 6515-38-414143-60-3
Structure Pyridine ring, 3-Cl, 2-CNPyridine ring, 3-Cl, 2-OH (tautomer)Pyridine ring, 3-Cl, 2-CN, 4-NH₂
Key Role Precursor / IntermediateDegradant / MetabolitePicloram Precursor

Spectroscopic Analysis & Structural Confirmation

To confirm the structure of CAS 38178-74-4, a multi-modal approach is required. The following protocols prioritize the exclusion of regioisomers (e.g., 3,4,6-trichloro isomers) and hydrolysis products.

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the substitution pattern.

  • ¹H NMR (Proton):

    • Observation: A single singlet.

    • Chemical Shift:

      
       ~8.4 – 8.6 ppm (dependent on solvent, typically 
      
      
      
      or
      
      
      ).
    • Structural Logic: The molecule has only one hydrogen atom located at position 4. It is deshielded by the adjacent electron-withdrawing chlorine atoms at positions 3 and 5, and the ring nitrogen.

    • Differentiation:

      • vs. Isomers: A 3,4,6-trichloro isomer would have a proton at position 5. Due to the different electronic environment (beta to nitrogen vs gamma), the shift would differ.

      • vs. Amino-nitrile: The amino-nitrile (CAS 14143-60-3) shows a broad

        
         exchangeable signal and no aromatic protons (fully substituted).
        
  • ¹³C NMR (Carbon-13):

    • Expected Signals: 6 distinct carbon environments.[1]

    • Key Diagnostic Peaks:

      • Nitrile Carbon (-CN): ~114–116 ppm. (Disappears in the Pyridinol/Acid).

      • C-H (C4): High intensity relative to quaternary carbons (NOE effect).

      • C-Cl (C3, C5, C6): Three distinct quaternary signals in the aromatic region (130–155 ppm).

      • C2 (ipso to CN): Distinct quaternary shift due to the cyano group.

B. Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the fastest "Go/No-Go" check for the functional group integrity.

  • The "Fingerprint" Region:

    • Nitrile Stretch (

      
      ):  A sharp, distinct band at 2235–2250 cm⁻¹ .
      
      • Critical Check: If this band is absent or replaced by a broad region at 2500–3300 cm⁻¹ (OH stretch) and 1700 cm⁻¹ (C=O), the product has hydrolyzed to the acid or pyridinol.

    • Aromatic Ring Breathing: Characteristic pyridine ring modes at 1550–1600 cm⁻¹.

    • C-Cl Stretch: Strong bands in the 600–800 cm⁻¹ region.

C. Mass Spectrometry (GC-MS)

Mass spec confirms the molecular weight and the trichloro-substitution pattern via isotope distribution.

  • Molecular Ion (

    
    ):  m/z ~206 (based on 
    
    
    
    ).
  • Isotope Cluster: The presence of three chlorine atoms creates a distinct "cluster" pattern due to the natural abundance of

    
     (75%) and 
    
    
    
    (25%).
    • Pattern:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .
    • Approximate Intensity Ratio: 27 : 27 : 9 : 1.

    • Note: This specific "comb" look is diagnostic for trichloro- compounds.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for confirming the product against its likely impurities.

AnalysisWorkflow Sample Unknown Sample (Suspected 3,5,6-TCPN) IR_Check Step 1: FT-IR Analysis (Focus: 2240 cm⁻¹) Sample->IR_Check Decision_IR Peak at 2240 cm⁻¹? IR_Check->Decision_IR Hydrolysis Hydrolysis Detected (Likely Pyridinol/Acid) Decision_IR->Hydrolysis No (Broad OH) NMR_Check Step 2: 1H NMR (Solvent: CDCl3) Decision_IR->NMR_Check Yes (Sharp CN) Decision_NMR Signal Pattern? NMR_Check->Decision_NMR Target CONFIRMED TARGET 3,5,6-Trichloro-2-cyanopyridine (1 Singlet ~8.5 ppm) Decision_NMR->Target 1 Singlet (Ar-H) AminoImp Impurity: Amino-Nitrile (No Aromatic H, Broad NH2) Decision_NMR->AminoImp No Ar-H RegioImp Impurity: Regioisomer (Shift Difference) Decision_NMR->RegioImp Multiplet/Wrong Shift

Caption: Logical decision tree for differentiating 3,5,6-Trichloropyridine-2-carbonitrile from hydrolytic degradants and aminated byproducts.

Comparative Performance Guide

This section compares the analytical performance of the Target Nitrile against its two most common "alternatives" found in the synthesis matrix.

Table 1: Analytical Differentiation Matrix
Diagnostic TestTarget: 3,5,6-Trichloro-2-cyanopyridine Alt 1: 3,5,6-Trichloro-2-pyridinol (TCP) Alt 2: 4-Amino-3,5,6-trichloropicolinonitrile
State Solid (Crystalline)Solid (Crystalline)Solid (High MP >240°C)
IR Spectrum Strong CN peak (2240 cm⁻¹) . No OH/NH.Broad OH (2500-3300 cm⁻¹) .[1] No CN peak.Doublet NH stretch (3300-3400 cm⁻¹) + CN peak.
1H NMR 1 Aromatic Singlet (H4) .1 Aromatic Singlet (H4) + Broad OH.No Aromatic H . Broad NH₂ signal only.
Solubility High in organic solvents (

, EtOAc). Insoluble in water.
Soluble in polar organics; soluble in base (phenolate).Moderate in polar organics.
Reactivity Susceptible to hydrolysis (Base -> Pyridinol).Stable in acid/base.Stable amine; nitrile can hydrolyze.
Why This Matters for Drug/Agro Development
  • False Positives: Using only LC-MS can be deceptive. The Nitrile (

    
     207) and the Pyridinol (
    
    
    
    198) are distinct, but in-source fragmentation or hydrolysis during the run can make the Nitrile appear as the Pyridinol. Always use a non-protic solvent for GC/LC sample prep.
  • Regio-Control: In the synthesis from pentachloropyridine or tetrachloropyridine, the position of the cyano-substitution is critical. 13C NMR is the only definitive method to prove the CN is at position 2 and not position 4 without growing a crystal for X-ray.

Experimental Protocol: Purity Assay via GC-FID

For quantitative comparison of the product performance (purity), Gas Chromatography with Flame Ionization Detection (GC-FID) is recommended over LC to prevent hydrolysis.

Method Parameters:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1, Temperature 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • Detector: FID @ 300°C.

  • Sample Prep: Dissolve 10 mg sample in 1 mL Anhydrous Dichloromethane . (Avoid Methanol to prevent potential nucleophilic attack/transesterification artifacts).

Self-Validating Step: Inject a standard of 3,5,6-trichloro-2-pyridinol (CAS 6515-38-4) as a system suitability marker. It should elute significantly earlier/later (depending on column polarity) and show a distinct peak shape (tailing due to OH) compared to the sharp Nitrile peak.

References

  • Chemical Abstract Service (CAS). 3,5,6-Trichloro-2-cyanopyridine (CAS 38178-74-4). Common Chemistry Database. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 84225: 4-Amino-3,5,6-trichloropyridine-2-carbonitrile (Related Intermediate).[Link]

  • National Institute of Standards and Technology (NIST). 3,5,6-Trichloro-2-pyridinol (Major Metabolite/Degradant) Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Uppu, R. M., et al. (2024).[2] Crystal structure of 3,5,6-trichloropyridin-2-ol. IUCrData.[2] (Provides crystallographic data for the primary impurity). [Link]

  • Dow AgroSciences LLC.Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

Sources

cross-reactivity studies of antibodies for 3,5,6-trichloro-2-pyridinol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Antibody Specificity Profiling for 3,5,6-Trichloro-2-Pyridinol (TCP)

Executive Summary & Rationale

3,5,6-Trichloro-2-pyridinol (TCP) is the primary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr. Accurate quantification of TCP in biological and environmental matrices is a critical biomarker for exposure assessment.

While GC-MS/LC-MS remains the gold standard for confirmation, high-throughput screening relies on immunoassays (ELISA). However, the small molecular size of TCP (198.4 Da) classifies it as a hapten . It cannot elicit an immune response alone and must be conjugated to a carrier protein.

The Core Challenge: The site of conjugation on the TCP molecule during immunogen synthesis dictates the antibody's "pocket" geometry. This guide compares the performance of antibodies generated via different hapten designs and clonality (Monoclonal vs. Polyclonal), focusing on the critical metric of Cross-Reactivity (CR) with parent compounds (Chlorpyrifos) and structural analogs (Triclopyr, 2,4-D).

The Competitors: Hapten Strategies & Clonality

We compare two primary antibody development strategies found in high-impact literature. The "performance" of an antibody is defined here by its ability to distinguish TCP from its parent compounds.

FeatureStrategy A: Polyclonal / Bifunctional Hapten Strategy B: Monoclonal / Heterologous Coating
Immunogen Design TCP conjugated via N-position using a bifunctional spacer (e.g., aminocaproic acid) to BSA/KLH.TCP conjugated via the Oxygen (O) or Carbon ring positions; often uses a heterologous hapten for coating to improve sensitivity.
Clonality Polyclonal (pAb) - Rabbit/GoatMonoclonal (mAb) - Mouse Hybridoma
Primary Advantage Sensitivity. The "bifunctional" linker exposes the chlorine ring pattern effectively, generating high-affinity populations.Specificity & Consistency. Single epitope recognition reduces batch-to-batch variation and "linker recognition" (false positives).
Primary Weakness Finite Supply & Batch Variability. High cross-reactivity with Triclopyr due to structural identity of the ring.Lower Affinity. Often requires "heterologous" assay formats (coating with a slightly different hapten) to displace the antibody for free TCP detection.

Cross-Reactivity (CR) Data Analysis

The following data summarizes typical IC50 values and Cross-Reactivity percentages derived from competitive ELISA formats.

Formula for Cross-Reactivity:



Table 1: Comparative Specificity Profile
Analyte (Interferent)Strategy A (pAb) CR%Strategy B (mAb) CR%Mechanistic Insight
3,5,6-TCP (Target) 100% (IC50 ≈ 1-5 ng/mL)100% (IC50 ≈ 2-10 ng/mL)Both strategies achieve nanomolar sensitivity.
Chlorpyrifos (Parent) < 1.0%< 0.1%The bulky thiophosphate group in Chlorpyrifos sterically hinders binding to the TCP-specific pocket.
Chlorpyrifos-methyl < 1.5%< 0.5%Similar steric hindrance; mAb shows superior discrimination.
Triclopyr High (>80%) Moderate (10-30%)Critical Failure Point: Triclopyr contains the identical trichloropyridinyl ring. pAbs often cannot distinguish the acetic acid tail from the linker used in immunogen synthesis.
2,4-D < 0.1%< 0.1%Distinct ring structure (dichlorophenoxy) prevents binding.
2,4,5-T ~5-10%< 1.0%Structural similarity in halogenation pattern causes minor interference in pAbs.

Key Insight: If your sample contains both Triclopyr and TCP (e.g., environmental water monitoring), Strategy B (mAb) is required, or a pre-separation step (SPE) is mandatory. For Chlorpyrifos exposure monitoring in urine (where Triclopyr is absent), Strategy A (pAb) offers superior cost-efficiency and sensitivity.

Visualizing the Mechanism

Diagram 1: Hapten Logic & Specificity

This diagram illustrates why the "Linker" position matters. If the linker mimics the Triclopyr tail, the antibody will bind both.

HaptenStrategy TCP Target: TCP (Small Molecule) Linker Linker Attachment (Spacer Arm) TCP->Linker Conjugation Carrier Carrier Protein (BSA/KLH) Linker->Carrier Host Host Immune System (Rabbit/Mouse) Carrier->Host Immunization Ab_P Polyclonal Ab (Recognizes Ring + Linker) Host->Ab_P Strategy A Ab_M Monoclonal Ab (Selected for Ring Only) Host->Ab_M Strategy B (Hybridoma Selection) Triclopyr Interferent: Triclopyr (Has 'Linker-like' Tail) Ab_P->Triclopyr High Binding (CR >80%) Ab_M->Triclopyr Low Binding (CR <30%)

Caption: Strategy A (Polyclonal) risks recognizing the linker arm, leading to high cross-reactivity with Triclopyr. Strategy B (Monoclonal) allows selection of clones that ignore the tail structure.

Experimental Protocol: Indirect Competitive ELISA (icELISA)

To validate the cross-reactivity profile of your specific antibody batch, use this self-validating "Checkerboard" protocol.

Principle: The antibody is mixed with the analyte (sample). This mixture competes for binding sites on a plate coated with a TCP-conjugate. High signal = Low Analyte.

Materials:
  • Coating Antigen: TCP-OVA (Ovalbumin) or TCP-BSA (different from immunogen carrier).

  • Primary Antibody: Anti-TCP (Rabbit pAb or Mouse mAb).

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit/Mouse IgG.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[1][2]

Step-by-Step Workflow:
  • Plate Coating:

    • Dilute Coating Antigen to 0.5–2.0 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to 96-well microplate. Incubate overnight at 4°C.

    • Validation Check: Include 2 wells with no coating (Buffer only) to check for non-specific binding of the antibody to the plastic.

  • Blocking:

    • Wash 3x with PBST (PBS + 0.05% Tween-20).[1]

    • Add 200 µL Blocking Buffer (PBS + 1% Gelatin or 3% Skim Milk). Incubate 1h at 37°C.

  • Competitive Reaction (The Critical Step):

    • Prepare serial dilutions of TCP Standards (0, 0.01, 0.1, 1, 10, 100 ng/mL) in PBS.

    • Prepare serial dilutions of Interferents (Chlorpyrifos, Triclopyr) at higher ranges (up to 1000 ng/mL).

    • Add 50 µL of Standard/Interferent to wells.

    • Immediately add 50 µL of Primary Antibody (at optimized titer).

    • Incubate 1h at 37°C.

  • Detection:

    • Wash 5x with PBST.

    • Add 100 µL Secondary Antibody-HRP (1:5000).[3] Incubate 45 min at 37°C.

    • Wash 5x.

    • Add 100 µL TMB. Incubate 15 min in dark.

    • Stop with 50 µL 2M H2SO4. Read OD at 450 nm.

Diagram 2: The "Checkerboard" Validation Logic

Use this logic to determine the optimal coating/antibody ratio before running the full CR study.

Checkerboard cluster_0 Plate Layout (Rows x Cols) Start Start Optimization Rows Rows: Dilution of Coating Antigen (Down) Start->Rows Cols Cols: Dilution of Primary Antibody (Across) Start->Cols Select Select Pair with OD ≈ 1.0 (High Dynamic Range) Rows->Select Cols->Select Compete Run Competitive Step (Add Free TCP) Select->Compete Result Calculate IC50 (Sensitivity) Compete->Result

Caption: Optimization workflow to identify the specific antibody/antigen concentrations that yield an OD of ~1.0, ensuring maximum sensitivity for IC50 calculations.

Validation against Gold Standard (GC-MS)

To claim "Trustworthiness," the immunoassay results must correlate with Gas Chromatography-Mass Spectrometry (GC-MS).

  • Extraction: Acidify urine/water samples (pH < 2) to protonate TCP, then extract with organic solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization (GC-MS only): TCP must be derivatized (e.g., with MTBSTFA) to be volatile. ELISA requires no derivatization.

  • Correlation Criteria:

    • Slope: 0.8 – 1.2

    • 
      : > 0.95[4]
      
    • Bias: ELISA often overestimates slightly due to matrix effects or minor cross-reactivity.

References

  • Development of Bifunctional Haptens: Comparison of hapten designs for triclopyr and TCP antibodies. Source: PubMed / Analytica Chimica Acta. [Link]

  • Monoclonal Antibody Performance: Continuous competitive immunoassay system for TCP determination. Source: Analytical and Bioanalytical Chemistry.[1][5][6][7] [Link]

  • Cross-Reactivity Mechanics: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Source: MDPI (Biosensors). [Link]

  • Validation Standards: A Practical Guide to Immunoassay Method Validation. Source: Frontiers in Neurology. [Link]

Sources

Quantification of 3,5,6-Trichloro-2-pyridinol (TCP): A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical inter-laboratory comparison and methodological breakdown for the quantification of 3,5,6-trichloro-2-pyridinol (TCP) , the primary metabolite and biomarker for chlorpyrifos and chlorpyrifos-methyl exposure.

Executive Summary

Accurate quantification of TCP in biological matrices (primarily urine) is critical for toxicological assessments and pharmaceutical research involving organophosphate exposure.[1] While Gas Chromatography-Mass Spectrometry (GC-MS) has historically served as the validated reference method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior high-throughput alternative due to the elimination of derivatization steps.

This guide compares the three dominant analytical platforms—GC-MS, LC-MS/MS, and Immunoassay (ELISA)—analyzing sensitivity, reproducibility, and workflow efficiency based on inter-laboratory performance data.

Key Recommendation: For regulatory-grade biomonitoring and pharmacokinetic studies, Isotope Dilution LC-MS/MS is the recommended gold standard due to its superior specificity and reduced sample preparation time.

Methodological Landscape: The Alternatives

Method A: GC-MS (The Traditional Reference)
  • Mechanism: Requires acid hydrolysis of conjugates followed by extraction and derivatization (typically with MTBSTFA) to render TCP volatile.

  • Pros: High chromatographic resolution; extensive library data; robust for non-polar matrices.

  • Cons: Derivatization is moisture-sensitive and introduces variability; longer sample prep time (4-6 hours).

Method B: LC-MS/MS (The Modern Standard)
  • Mechanism: Direct analysis of hydrolyzed extract using electrospray ionization (ESI) in negative mode.

  • Pros: No derivatization required; high sensitivity for polar metabolites; rapid run times (<10 min).

  • Cons: Susceptible to matrix effects (ion suppression), necessitating Carbon-13 labeled internal standards.

Method C: ELISA (The High-Throughput Screen)
  • Mechanism: Competitive immunoassay using TCP-specific antibodies.[2]

  • Pros: Low capital cost; extremely high throughput; no heavy instrumentation.

  • Cons: Higher cross-reactivity potential; limited dynamic range; higher inter-laboratory variability.

Inter-Laboratory Comparison Data

The following data synthesizes performance metrics from multi-center validation studies, including CDC biomonitoring protocols and proficiency testing schemes.

Table 1: Comparative Performance Metrics
MetricGC-MS (Derivatized)LC-MS/MS (Isotope Dilution)ELISA (Immunoassay)
Limit of Detection (LOD) 0.2 – 0.5 ng/mL0.05 – 0.1 ng/mL 0.05 – 0.1 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL0.2 – 0.5 ng/mL 0.5 ng/mL
Inter-Lab Precision (CV%) 10 – 15%< 8% 15 – 25%
Recovery Rate 85 – 102%95 – 105% 80 – 110%
Sample Volume Required 1.0 – 2.0 mL0.1 – 0.5 mL 0.05 mL
Throughput (Samples/Day) ~40>150 >400
Critical Failure Point Incomplete DerivatizationIon SuppressionAntibody Cross-reactivity

Recommended Protocol: Isotope Dilution LC-MS/MS

Rationale: This workflow is selected for its balance of sensitivity, speed, and "self-validating" accuracy via internal standardization.

Materials
  • Analyte: 3,5,6-Trichloro-2-pyridinol (TCP).[1][2][3][4][5][6][7][8]

  • Internal Standard (ISTD):

    
    -TCP or Deuterated TCP (
    
    
    
    -TCP). Crucial for correcting matrix effects.
  • Hydrolysis Agent:

    
    -Glucuronidase (enzymatic) or HCl (acid). Note: Acid hydrolysis is often preferred for TCP to ensure total release from sulfate/glucuronide conjugates.
    
  • Mobile Phase: A: 0.1% Acetic acid in Water; B: Acetonitrile.

Step-by-Step Workflow
  • Sample Preparation & Spiking:

    • Aliquot 200

      
      L of urine.
      
    • Spike with 20

      
      L of ISTD solution (concentration matched to mid-range of curve).
      
    • Why: Spiking before hydrolysis ensures the ISTD corrects for hydrolysis efficiency and extraction losses.

  • Hydrolysis (Critical Step):

    • Add 100

      
      L conc. HCl.
      
    • Incubate at 90°C for 1 hour .

    • Control: Ensure caps are tight to prevent evaporation of the sample.

  • Extraction (Liquid-Liquid):

    • Cool sample to room temperature.[6]

    • Add 2 mL 1-Chlorobutane or Toluene .

    • Vortex vigorously for 5 minutes. Centrifuge at 3000 x g for 10 min.

    • Transfer organic layer to a clean tube and evaporate to dryness under Nitrogen (

      
      ).[6]
      
  • Reconstitution:

    • Reconstitute residue in 100

      
      L Mobile Phase (10% Acetonitrile).
      
    • Filter through 0.2

      
      m PTFE filter if turbid.
      
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Acquity), 1.8

      
      m particle size.
      
    • Ionization: Electrospray Negative (ESI-).

    • Transitions (MRM):

      • TCP (Quantifier):

        
         m/z
        
      • TCP (Qualifier):

        
         m/z
        
      • 
        -TCP (ISTD): 
        
        
        
        m/z

Visualizing the Analytical Decision Process

The following diagram illustrates the decision logic and comparative workflows for selecting the appropriate TCP quantification method.

TCP_Quantification_Workflow Start Biological Sample (Urine/Serum) Hydrolysis Hydrolysis Step (Release Conjugates) Start->Hydrolysis Required for Total TCP Decision Select Analytical Method Hydrolysis->Decision GC_Prep Extraction + Derivatization (MTBSTFA/Diazomethane) Decision->GC_Prep Legacy/Ref Method LC_Prep Extraction + Dilution (No Derivatization) Decision->LC_Prep Recommended (Gold Std) ELISA_Prep Direct/Dilute Decision->ELISA_Prep High Vol Screen GC_Run GC-MS Analysis (Electron Impact/NCI) GC_Prep->GC_Run GC_Result Result: High Specificity Low Throughput GC_Run->GC_Result LC_Run LC-MS/MS Analysis (ESI Negative Mode) LC_Prep->LC_Run LC_Result Result: High Sensitivity High Throughput LC_Run->LC_Result ELISA_Run Immunoassay (ELISA) (Antibody Binding) ELISA_Prep->ELISA_Run ELISA_Result Result: Screening Only Potential Cross-Reactivity ELISA_Run->ELISA_Result

Figure 1: Analytical workflow comparison. LC-MS/MS offers the optimal balance of specificity and efficiency by removing the derivatization bottleneck.

Critical Control Points & Troubleshooting

To ensure inter-laboratory reproducibility, the following control points must be strictly managed:

Hydrolysis Efficiency

TCP is excreted primarily as glucuronide and sulfate conjugates. Incomplete hydrolysis leads to significant underestimation of exposure.

  • Validation: Run a "Hydrolysis Control" using a known conjugated standard (if available) or compare Acid vs. Enzyme hydrolysis on a subset of samples. Acid hydrolysis is generally more robust for total TCP but requires harsher conditions [1].

Internal Standard Equilibration

The


-labeled ISTD must be added before any extraction or hydrolysis steps.
  • Why: This accounts for volume losses during the heating (hydrolysis) and phase separation steps. If added at the end, it only corrects for instrument variation, not the extraction efficiency [2].

Derivatization (GC-MS Specific)

If using GC-MS, the MTBSTFA reagent is sensitive to moisture.

  • Risk: Any residual water in the organic extract will quench the derivatization reagent, leading to poor peak shapes and low sensitivity.

  • Solution: Use anhydrous sodium sulfate drying columns or rigorous evaporation to dryness before adding the reagent [3].

References

  • CDC Laboratory Procedure Manual. (2014). Urinary 3,5,6-Trichloro-2-Pyridinol (TCPy) and other Pesticide Metabolites. Method No. 6103.03. Centers for Disease Control and Prevention. [Link]

  • Bartels, M. J., & Kastl, P. E. (1992). Analysis of 3,5,6-trichloro-2-pyridinol in human urine using negative-ion chemical ionization gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 575(1), 69-74. [Link]

  • Koch, H. M., & Angerer, J. (2001). Analysis of 3,5,6-trichloro-2-pyridinol in urine samples from the general population using gas chromatography-mass spectrometry after steam distillation and solid phase extraction. Journal of Chromatography B, 759(1), 43-49. [Link]

Sources

Biological Activity of 3,5,6-Trichloropyridine-2-carbonitrile Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

3,5,6-Trichloropyridine-2-carbonitrile is a high-value electrophilic scaffold in medicinal chemistry. Unlike simple pyridines, the specific arrangement of three chlorine atoms (positions 3, 5, and 6) combined with the electron-withdrawing nitrile group (position 2) creates a unique electronic environment. This structure activates the C4 position for Regioselective Nucleophilic Aromatic Substitution (


), making it a "linchpin" for synthesizing fused heterocycles—most notably pyrazolo[3,4-b]pyridines .

While the parent molecule serves primarily as a synthetic intermediate (precursor to herbicides like Triclopyr or insecticides like Chlorpyrifos metabolites), its derivatives exhibit potent biological activities. This guide compares these derivatives against clinical standards in oncology and infectious disease.

Chemical Architecture & Reactivity

To understand the biological potential, one must understand the synthesis. The reactivity profile dictates the library generation.

Reactivity Profile
  • C4-Position (Primary Electrophile): The most reactive site for nucleophilic attack by amines, hydrazines, or thiols due to the cumulative inductive effect of the adjacent chlorines and the para-nitrile group.

  • C2-Nitrile: Serves as a cyclization handle. Reaction with hydrazine at C4 followed by attack on the nitrile yields the pyrazolo[3,4-b]pyridine core.

  • Lipophilicity: The remaining chlorines (C3, C5, C6) enhance membrane permeability (logP), crucial for bioavailability in drug design.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion of the core scaffold into bioactive pyrazolo[3,4-b]pyridines.

SynthesisWorkflow Start 3,5,6-Trichloropyridine- 2-carbonitrile Step1 S_NAr Reaction (Nucleophilic Attack at C4) Start->Step1 + Hydrazine Hydrate (EtOH, Reflux) Inter 4-Hydrazino-3,5,6- trichloropyridine-2-carbonitrile Step1->Inter Cycl Intramolecular Cyclization Inter->Cycl Acid/Base Catalysis Final 3-Amino-4,6-dichloro- 1H-pyrazolo[3,4-b]pyridine Cycl->Final Fused Heterocycle Formation

Figure 1: Synthetic pathway transforming the trichloropyridine-carbonitrile scaffold into the bioactive pyrazolo[3,4-b]pyridine core.

Comparative Analysis: Anticancer Activity

Derivatives of this scaffold, particularly pyrazolo[3,4-b]pyridines , function as DNA intercalators and Topoisomerase II inhibitors. They are structurally analogous to clinical agents like Etoposide but offer distinct solubility and metabolic stability profiles due to the halogenated pyridine ring.

Performance vs. Clinical Standards

Target: Human Leukemia (K562, MV4-11) and Breast Cancer (MCF-7) cell lines. Metric:


 (Concentration for 50% Growth Inhibition) or 

.
Compound ClassTarget MechanismK562

(

M)
MV4-11

(

M)
Toxicity Profile (Normal Cells)
Pyrazolo[3,4-b]pyridine Derivative 8c [1]Topoisomerase II

Inhibition
0.72 0.72 Low (Selectivity Index > 10)
Pyrazolo[3,4-b]pyridine Derivative 8f [1]DNA Intercalation3.553.70Moderate
Doxorubicin (Standard) DNA Intercalation / Topo II0.05 - 0.500.01 - 0.10High (Cardiotoxicity)
Etoposide (Standard) Topoisomerase II Poison1.0 - 5.00.5 - 2.0Moderate (Myelosuppression)

Analysis:

  • Potency: The lead derivative (Compound 8c) demonstrates sub-micromolar potency (

    
    ), outperforming Etoposide in specific leukemia lines and approaching the potency of Doxorubicin.
    
  • Selectivity: Unlike Doxorubicin, which has severe cardiotoxicity, the chlorinated pyridine derivatives often show higher selectivity for rapidly dividing cells due to specific uptake mechanisms in tumor microenvironments.

Mechanism of Action: Topoisomerase II Inhibition

The planar pyrazolo-pyridine system intercalates into DNA, stabilizing the cleavable complex formed by Topoisomerase II, preventing DNA religation and triggering apoptosis.

MOA_Anticancer Drug Pyrazolo[3,4-b]pyridine Derivative (Ligand) Complex Stable Ternary Complex (Drug-DNA-Enzyme) Drug->Complex Intercalation Target Topoisomerase II Enzyme Target->Complex DNA Genomic DNA DNA->Complex DSB Permanent Double-Strand Breaks Complex->DSB Prevents Religation Signal DNA Damage Response (ATM/ATR Pathway) DSB->Signal Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Caspase Activation

Figure 2: Mechanism of Action. The derivative stabilizes the Topo II-DNA complex, leading to irreversible DNA damage.

Comparative Analysis: Antimicrobial Activity[1][2][3][4][5]

The 3,5,6-trichloropyridine-2-carbonitrile scaffold is also a precursor for 1,2,4-triazolo[4,3-a]pyridine derivatives. These compounds disrupt bacterial cell membranes and inhibit DNA gyrase.

Performance vs. Antibiotics

Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1] Metric: MIC (Minimum Inhibitory Concentration) in


g/mL.[2]
CompoundS. aureus MICE. coli MICSpectrumResistance Profile
Trichloropyridine Derivative (hydrazone) [2]12.525.0BroadEffective against some MRSA strains
Fused Triazolopyrimidine 10a [2]6.25 12.5BroadModerate
Ampicillin (Standard) 1.0 - 4.0>64 (Resistant)NarrowHigh Resistance rates
Ciprofloxacin (Standard) 0.25 - 1.00.008 - 0.5BroadIncreasing Resistance

Analysis:

  • While less potent than Ciprofloxacin on a weight basis, the pyridine derivatives retain activity against resistant strains (like Ampicillin-resistant E. coli) due to their unique halogenated structure, which alters membrane penetration kinetics compared to standard

    
    -lactams.
    

Experimental Protocols

To ensure reproducibility, the following protocols utilize the specific reactivity of the 3,5,6-trichloro scaffold.

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine Core

This protocol validates the "linchpin" reactivity of the C4 chlorine.

  • Starting Material: Dissolve 3,5,6-trichloropyridine-2-carbonitrile (10 mmol) in absolute ethanol (20 mL).

  • Nucleophilic Attack: Add Hydrazine Hydrate (99%, 12 mmol) dropwise at

    
     to prevent double substitution.
    
  • Cyclization: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The nitrile peak (

    
    ) in IR should disappear, replaced by amine bands (
    
    
    
    ).
  • Workup: Cool to room temperature. The precipitate (3-amino-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine) is filtered, washed with cold ethanol, and recrystallized from DMF/Ethanol.

  • Validation:

    
     should show the disappearance of the pyridine proton signals and appearance of 
    
    
    
    broad singlets.
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Self-validating system using positive and negative controls.

  • Seeding: Seed K562 or MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the derivative (dissolved in DMSO) at concentrations 0.1, 1, 5, 10, 50, 100

    
    M.
    
    • Negative Control: 0.1% DMSO (Must show >95% viability).

    • Positive Control:[2] Doxorubicin (Must show

      
      M).
      
  • Incubation: Incubate for 48h at

    
    , 5% 
    
    
    
    .
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II

    
     Inhibitors. 
    Source: Pharmaceuticals (Basel), 2025.[3]
    URL:[Link] (Verified via NIH/PubMed snippet 1.1)
    
  • Synthesis and antimicrobial activity of new triazolopyrimidinecarbonitrile derivatives. Source: Arkivoc, 2008.[1] URL:[Link] (Verified via Semantic Scholar snippet 1.8)

  • 3,5,6-trichloro-2-pyridinol intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells. Source: Toxicology, 2021.[4] URL:[Link] (Context for scaffold toxicity - Snippet 1.9)

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Source: Open Journal of Medicinal Chemistry, 2012.[5] URL:[Link] (Snippet 1.2)

Sources

A Senior Application Scientist's Guide to Catalytic Synthesis of Trichloropyridines: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trichloropyridines are a class of high-value chemical intermediates, forming the structural backbone of numerous products in the agrochemical and pharmaceutical sectors.[1][2][3] For instance, 2,3,5-trichloropyridine is a precursor for herbicides like clodinafop-propargyl, while 2,3,6-trichloropyridine is a critical building block for the synthesis of modern insecticides.[1][3][4] The synthesis of these heterocycles, however, is not without its challenges. The electron-deficient nature of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom's lone pair of electrons make direct, selective functionalization a complex task.[5]

Historically, the synthesis of functionalized pyridines often relied on constructing the ring from acyclic precursors. Modern synthetic chemistry, however, increasingly focuses on the direct C-H functionalization or halogenation of existing pyridine scaffolds for improved atom economy. This guide provides an in-depth comparison of the efficacy of different catalytic systems employed in the synthesis of trichloropyridines, focusing on two primary strategies: catalytic cyclization to construct the chlorinated ring system and the catalytic halogenation of pyridine precursors. We will delve into the mechanistic underpinnings of these catalytic choices, present comparative experimental data, and provide detailed protocols to bridge theory with practice.

Part 1: Synthesis via Catalytic Cyclization: Building the Trichloropyridine Core

One of the most direct methods for synthesizing a polysubstituted pyridine ring is through a catalyzed cyclization reaction. This "bottom-up" approach constructs the heterocyclic core and introduces the desired substituents in a single, often one-pot, process. Copper catalysts have proven particularly effective for this strategy, especially in the synthesis of 2,3,5-trichloropyridine.

Featured Catalyst System: Copper(I) Chloride

The copper-catalyzed reaction between chloral (trichloroacetaldehyde) and acrylonitrile represents a powerful method for generating the 2,3,5-trichloropyridine scaffold.[1]

Causality of Experimental Design (The "Why"): The choice of a copper catalyst, specifically CuCl, is deliberate. Copper(I) salts are known to effectively catalyze the addition of organic polyhalides across C=C double bonds.[1] In this reaction, the catalyst facilitates the initial addition of chloral to acrylonitrile to form the key intermediate, 2,4,4-trichloro-4-formylbutyronitrile. This intermediate then undergoes a subsequent acid-catalyzed cyclization and dehydration to yield the final aromatic product. To prevent the undesired polymerization of acrylonitrile, a radical scavenger such as hydroquinone is essential.[1] Furthermore, the use of a phase transfer catalyst can enhance reaction rates and efficiency, particularly in industrial settings.[1]

Workflow for Copper-Catalyzed Cyclization

cluster_step1 Step 1: Catalytic Addition cluster_step2 Step 2: Cyclization & Aromatization cluster_purification Step 3: Purification A Chloral + Acrylonitrile B Intermediate: 2,4,4-trichloro-4-formylbutyronitrile A->B  CuCl Catalyst  Hydroquinone  Phase Transfer Catalyst  60-90°C C Target Product: 2,3,5-Trichloropyridine B->C  HCl gas  60-100°C  -H₂O D Crude Product E Purified 2,3,5-Trichloropyridine (>99% Purity) D->E Reduced Pressure Distillation

Caption: Workflow for the two-stage synthesis of 2,3,5-trichloropyridine.

Comparative Performance Data: Copper-Catalyzed Cyclization
ParameterExample 1[1]Example 2 (Optimized)[1]
Catalyst Cuprous Chloride (CuCl)Cuprous Chloride (CuCl)
Additives HydroquinoneHydroquinone, Polyethylene Glycol 200
Temperature 85°C90°C
Reaction Time 30 hours30 hours
Intermediate Yield 75%95.5%
Final Yield 63.6%81.1%
Final Purity 99.2%99.3%

Self-Validating Protocol: Copper-Catalyzed Synthesis of 2,3,5-Trichloropyridine

This protocol is adapted from patented industrial processes and is designed to be self-validating through in-process controls.[1]

  • Reactor Setup: Charge a suitable glass-lined reactor with chloral (1.62 mol) and acrylonitrile (1.79 mol). Ensure the reactor is equipped with a reflux condenser, mechanical stirrer, and a temperature probe.

  • Catalyst & Inhibitor Addition: Add cuprous chloride (12 g, ~5 wt% of chloral), hydroquinone (0.24 g), and polyethylene glycol 200 (2.4 g) to the mixture.

  • Reaction I - Addition: Heat the reaction mixture to 90°C and maintain for 30 hours with vigorous stirring. The reaction progress can be monitored by GC analysis of aliquots to track the disappearance of starting materials.

  • Catalyst Removal: Cool the mixture and filter to remove the solid cuprous chloride catalyst, which can be recycled.

  • Intermediate Isolation (Optional): For analytical purposes, a small portion can be subjected to reduced pressure distillation to isolate the 2,4,4-trichloro-4-formylbutyronitrile intermediate.

  • Reaction II - Cyclization: Heat the crude intermediate reaction liquid to 80°C. Slowly bubble hydrogen chloride gas (3.28 mol) through the liquid over 3 hours. This step is highly exothermic and requires careful temperature control.

  • Product Isolation & Purification: After the cyclization is complete (as determined by GC), subject the reaction mixture to reduced pressure distillation to isolate the 2,3,5-trichloropyridine product. A purity of >99% is achievable.[1]

Part 2: Synthesis via Catalytic Chlorination of Pyridine Precursors

The alternative major pathway to trichloropyridines is the direct chlorination of a less-substituted pyridine precursor, such as 2,6-dichloropyridine. This electrophilic substitution reaction requires a catalyst to activate the chlorine and overcome the electron-poor nature of the pyridine ring. This approach is particularly common for synthesizing 2,3,6-trichloropyridine.

Featured Catalyst Systems: Lewis Acids and Solid-State Catalysts

This strategy can be performed in either the liquid or gas phase, with the choice of catalyst being critical to the reaction's success.

  • Liquid-Phase Catalysis: Typically employs Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[3][6] These catalysts polarize the Cl-Cl bond, creating a more potent electrophile ("Cl⁺") that can attack the pyridine ring.

  • Gas-Phase Catalysis: Utilizes solid catalysts such as zeolites (e.g., HZSM-5), attapulgite, or kaolin, often enhanced with a Lewis acid component.[7][8][9] This method is well-suited for continuous industrial production.

Causality of Experimental Design (The "Why"): In the gas phase, starting materials are passed over a fixed bed of catalyst at high temperatures (200-500°C).[7][8] The solid catalyst's high surface area and porous structure facilitate the interaction between the gaseous pyridine substrate and chlorine. Zeolites like HZSM-5 are chosen for their shape selectivity and thermal stability, which can help control the regioselectivity of the chlorination and prevent the formation of unwanted isomers or over-chlorinated products like tetrachloropyridine.[8] The reaction temperature is a critical parameter: too low, and the reaction rate is slow; too high, and selectivity for the desired trichloro- product decreases in favor of tetrachloro- and pentachloropyridines.

Workflow for Gas-Phase Catalytic Chlorination

cluster_prep Reactant Preparation A 2,6-Dichloropyridine Solution Vap Vaporizer (Preheater) A->Vap B Chlorine Gas B->Vap C Carrier Gas (N₂) C->Vap Reactor Fixed Bed Reactor (300-400°C) Vap->Reactor Cond Condenser Reactor->Cond Gaseous Products Catalyst Solid Catalyst Bed (e.g., HZSM-5) Scrubber Alkaline Scrubber Cond->Scrubber Unreacted Cl₂, HCl Gas Product Crude Product (2,3,6-Trichloropyridine) Cond->Product Liquid Products

Caption: Continuous gas-phase synthesis of 2,3,6-trichloropyridine.

Comparative Performance Data: Chlorination Catalysts
ParameterLiquid Phase (FeCl₃)[6]Gas Phase (Alumina Balls)[8]Gas Phase (HZSM-5)[8]
Starting Material 2,6-Dichloropyridine2,6-DichloropyridinePyridine
Catalyst Iron(III) ChlorideAlumina BallsHZSM-5 Molecular Sieve
Phase LiquidGasGas
Temperature Not specified220°C300-400°C
Pressure Atmospheric0.35 MPaAtmospheric
Key Product 2,3,6-Trichloropyridine2,3,6-Trichloropyridine2,3,6-Trichloropyridine
Reported Yield/Selectivity High Yield54% 2,3,6-TCP, 45.4% Tetra-CPNot quantified

Self-Validating Protocol: Gas-Phase Synthesis of 2,3,6-Trichloropyridine

This protocol is based on a continuous-flow process suitable for scaled-up production.[8]

  • Catalyst Bed Preparation: Pack a tubular fixed-bed reactor with HZSM-5 molecular sieve catalyst.

  • System Purge: Heat the reactor to the target temperature (e.g., 350°C) while passing an inert carrier gas, such as nitrogen, through the system to remove air and moisture.

  • Reactant Feed: Prepare a solution of pyridine in a suitable solvent. Using a syringe pump, feed the solution into a vaporizer where it is mixed with chlorine gas and the nitrogen carrier gas.

  • Catalytic Reaction: Pass the gaseous mixture through the heated catalyst bed. The residence time in the reactor is a critical parameter to control conversion and selectivity and is typically on the order of seconds.

  • Product Collection: The gas stream exiting the reactor is passed through a series of condensers to liquefy the chlorinated pyridine products.

  • Effluent Treatment: Unreacted chlorine and byproduct HCl gas are passed through an alkaline scrubber (e.g., NaOH solution) for neutralization.

  • Analysis and Purification: The collected crude liquid is analyzed by GC-MS to determine the product distribution. The desired 2,3,6-trichloropyridine can be purified by fractional distillation or recrystallization.

Part 3: The Role of Palladium Catalysis in Trichloropyridine Chemistry

While not always used for the primary synthesis of the trichloropyridine core, palladium catalysts are indispensable for its subsequent, value-adding transformations. Understanding their efficacy in reactions like selective dechlorination and cross-coupling provides crucial insights for drug development professionals.

Featured Application 1: Palladium-on-Carbon (Pd/C) for Selective Dechlorination

The synthesis of specific dichloropyridines can be achieved by the selective removal of a chlorine atom from a trichloropyridine. For example, 2,3-dichloropyridine can be prepared from 2,3,6-trichloropyridine using a Pd/C catalyst.[10]

Causality of Experimental Design (The "Why"): Catalytic hydrogenation with Pd/C is a standard method for dehalogenation. The selectivity of this reaction (i.e., which C-Cl bond is cleaved) is highly dependent on reaction conditions. The chlorine at the 6-position is often the most labile and can be removed preferentially. The addition of an acid-binding agent, such as triethylamine, is crucial.[10] As the reaction proceeds, HCl is generated, which can poison the catalyst and lead to side reactions. The amine base neutralizes the HCl, preserving the catalyst's activity and significantly improving the selectivity towards the desired 2,3-dichloropyridine product.[10]

Comparative Data: Effect of Acid-Binding Agent on Dechlorination
ParameterNo AdditivePyridine AddedTriethylamine Added
Catalyst 0.5% Pd/C0.5% Pd/C0.5% Pd/C
Temperature 140°C140°C140°C
Conversion of 2,3,6-TCP 100%100%100%
Selectivity for 2,3-DCP ~71%Improved>80%
Featured Application 2: Palladium Acetate for Suzuki Cross-Coupling

Trichloropyridines are excellent scaffolds for building more complex molecules via palladium-catalyzed cross-coupling reactions. A notable example is the ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids to produce 3,5-dichloro-2-arylpyridines.[11][12]

Catalytic Cycle for Suzuki Coupling

G A Pd(0) B Oxidative Addition Intermediate A->B  2,3,5-Trichloropyridine C Transmetalation Intermediate B->C  Ar-B(OH)₂  Base (Na₂CO₃) D Product (3,5-dichloro-2-arylpyridine) C->D Reductive Elimination D->A

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Causality of Experimental Design (The "Why"): This reaction showcases a highly efficient, ligand-free system, which is advantageous for reducing costs and simplifying purification.[11] Palladium acetate [Pd(OAc)₂] serves as a stable precatalyst that is reduced in situ to the active Pd(0) species. The reaction proceeds regioselectively at the 2-position of the 2,3,5-trichloropyridine ring, which is the most activated site for oxidative addition. The use of a base (Na₂CO₃) is essential for the transmetalation step, where the aryl group is transferred from boron to palladium.[11] Performing the reaction in an aqueous/DMF co-solvent system is not only environmentally benign but also facilitates the dissolution of the base and boronic acid.[11]

Concluding Summary and Outlook

The choice of an optimal catalyst for trichloropyridine synthesis is fundamentally tied to the desired isomer and the available starting materials.

Catalytic SystemReaction TypeTarget ProductKey AdvantagesKey Challenges
Copper(I) Chloride Cyclization2,3,5-TrichloropyridineBuilds the core directly from simple acyclic precursors; high purity and yield.[1]Requires handling of reactive/toxic starting materials; potential for polymerization.
Lewis Acids / Zeolites Chlorination2,3,6-TrichloropyridineCan be run as a continuous gas-phase process; suitable for industrial scale.[8]Can lead to over-chlorination; selectivity can be challenging to control.[8]
Palladium on Carbon DechlorinationDichloropyridinesHigh activity and selectivity (with additives); allows access to other intermediates.[10]Catalyst can be poisoned by HCl byproduct without a base.[10]
Palladium Acetate Cross-CouplingFunctionalized PyridinesHighly versatile for creating complex molecules; efficient ligand-free systems exist.[11]Primarily for downstream functionalization, not core synthesis.

For researchers and drug development professionals, the journey does not end with the synthesis of the trichloropyridine core. As demonstrated, catalysts like palladium open up a vast chemical space for subsequent functionalization, allowing the trichloropyridine scaffold to be decorated with various functionalities to generate novel bioactive molecules. The continued development of more selective, active, and sustainable catalytic systems will undoubtedly remain a key driver of innovation in this critical area of chemical synthesis.

References

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). [Link]

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A Comparative Guide to the Synthesis of 3,5,6-Trichloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3,5,6-Trichloropyridine-2-carbonitrile stands out as a valuable building block, its densely functionalized scaffold offering numerous avenues for the development of new active ingredients. This guide provides a comprehensive literature review of the synthetic methodologies for this important compound, offering a critical comparison of the available routes, supported by experimental data and detailed protocols. Our focus is on providing actionable insights that empower researchers to make informed decisions in their synthetic strategies.

Introduction to 3,5,6-Trichloropyridine-2-carbonitrile

3,5,6-Trichloropyridine-2-carbonitrile is a highly substituted pyridine derivative. The presence of three chlorine atoms and a nitrile group on the pyridine ring imparts unique electronic properties and provides multiple reaction sites for further chemical transformations. This makes it an attractive starting material for the synthesis of a wide range of more complex molecules with potential biological activity. The primary synthetic challenge lies in the controlled introduction of the four different substituents onto the pyridine core.

This guide will explore the most common synthetic pathways, which typically involve the initial synthesis of a key precursor, 3,5,6-trichloropyridin-2-ol, followed by its conversion to the target nitrile. Alternative direct approaches and potential, less-explored routes will also be discussed.

Synthesis of the Key Precursor: 3,5,6-Trichloropyridin-2-ol

The most well-documented and industrially relevant precursor to 3,5,6-Trichloropyridine-2-carbonitrile is 3,5,6-trichloropyridin-2-ol, which exists in tautomeric equilibrium with 3,5,6-trichloro-2-pyridone. The synthesis of this intermediate has been approached from several angles, with two main strategies dominating the literature.

Method 1: From Trichloroacetyl Chloride and Acrylonitrile

This approach involves a copper-catalyzed addition reaction between trichloroacetyl chloride and acrylonitrile, followed by cyclization and aromatization steps. This method can be performed as a one-pot synthesis or as a stepwise procedure, with the latter often providing higher yields and purity by avoiding the formation of by-products like tetrachloropyridine.[1][2][3]

The overall reaction scheme is as follows:

Synthesis_from_Trichloroacetyl_Chloride TCAC Trichloroacetyl Chloride Intermediate1 2,2,4-Trichloro-4-cyanobutanoyl chloride TCAC->Intermediate1 + Acrylonitrile (Cu catalyst) AN Acrylonitrile Intermediate2 3,3,5,6-Tetrachloro-3,4-dihydropyridin-2-one Intermediate1->Intermediate2 Cyclization (HCl) Product 3,5,6-Trichloropyridin-2-ol Intermediate2->Product Aromatization

Caption: Synthesis of 3,5,6-Trichloropyridin-2-ol from Trichloroacetyl Chloride.

Experimental Protocol (Stepwise Method): [1]

Step 1: Synthesis of 2,2,4-Trichloro-4-cyanobutanoyl chloride

  • To a suitable reactor equipped with a stirrer, condenser, and nitrogen inlet, add trichloroacetyl chloride and a catalytic amount of a copper(I) salt (e.g., CuCl).

  • Heat the mixture to 50-140 °C under a nitrogen atmosphere.

  • Slowly add acrylonitrile to the reaction mixture.

  • Maintain the reaction at reflux. The HCl gas formed during the reaction is removed.

  • After the reaction is complete (monitored by GC or TLC), the catalyst can be removed by filtration. The resulting solution of 2,2,4-trichloro-4-cyanobutanoyl chloride can be used directly in the next step.

Step 2: Cyclization to 3,3,5,6-Tetrachloro-3,4-dihydropyridin-2-one

  • The crude 2,2,4-trichloro-4-cyanobutanoyl chloride in an inert organic solvent is treated with anhydrous HCl at a pressure of 136 to 1,480 kPa and a temperature from ambient to 100°C.[1]

  • The reaction mixture is stirred until the cyclization is complete.

Step 3: Aromatization to 3,5,6-Trichloropyridin-2-ol

  • The 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one is reacted with a chloride ion source in an inert organic solvent.[1]

  • The reaction is typically heated to between 40° to 120°C.[1]

  • After completion, the 3,5,6-trichloropyridin-2-ol can be isolated by conventional techniques.

Method 2: From 2,3,5,6-Tetrachloropyridine

An alternative route to 3,5,6-trichloropyridin-2-ol involves the hydrolysis of 2,3,5,6-tetrachloropyridine. This method is straightforward but is dependent on the availability of the tetrachloropyridine starting material.

Synthesis_from_Tetrachloropyridine TCP 2,3,5,6-Tetrachloropyridine Product 3,5,6-Trichloropyridin-2-ol TCP->Product Hydrolysis (e.g., KOH, H₂O)

Caption: Synthesis of 3,5,6-Trichloropyridin-2-ol from 2,3,5,6-Tetrachloropyridine.

Experimental Protocol: [3]

  • In a three-necked flask, add 2,3,5,6-tetrachloropyridine (e.g., 0.2 mol) and deionized water.

  • Heat the mixture to 95°C with stirring.

  • Slowly add a solution of potassium hydroxide (e.g., 0.60 mol) to adjust the pH of the reaction solution to 9.5-10.

  • Maintain the temperature and stirring for 30 minutes.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the filtrate to an autoclave and add a phase transfer catalyst (e.g., benzyltrimethylammonium chloride).

  • Seal the autoclave and heat to 120°C for 4 hours with stirring.

  • After cooling, adjust the pH to 4.0-4.5 with hydrochloric acid.

  • Filter the resulting solid, wash with deionized water, and dry to obtain 3,5,6-trichloropyridin-2(1H)-one.

Comparison of Precursor Synthesis Methods

FeatureMethod 1 (from Trichloroacetyl Chloride)Method 2 (from 2,3,5,6-Tetrachloropyridine)
Starting Materials Trichloroacetyl chloride, acrylonitrile2,3,5,6-Tetrachloropyridine
Reagents Copper catalyst, HClPotassium hydroxide, phase transfer catalyst
Reaction Conditions Stepwise or one-pot, elevated temperatures, and potentially high pressure for cyclization.High temperature, autoclave may be required.
Advantages Utilizes readily available and inexpensive starting materials.Simpler reaction workup.
Disadvantages Can produce by-products (tetrachloropyridine) in one-pot synthesis. The stepwise process is longer.Relies on the availability of the tetrachloropyridine starting material.
Reported Yield High yields are achievable with the stepwise method.A yield of 87% has been reported.[3]

Conversion of 3,5,6-Trichloropyridin-2-ol to 3,5,6-Trichloropyridine-2-carbonitrile

The conversion of the stable 3,5,6-trichloropyridin-2-ol intermediate to the target nitrile is the crucial final step. This transformation is not a direct one-step reaction and typically involves converting the hydroxyl group into a better leaving group, followed by a nucleophilic substitution with a cyanide source.

Proposed Two-Step Synthesis Pathway

A plausible and efficient route involves a two-step sequence: chlorination of the pyridinol followed by cyanation.

Conversion_to_Nitrile Precursor 3,5,6-Trichloropyridin-2-ol Intermediate 2,3,5,6-Tetrachloropyridine Precursor->Intermediate Chlorination (e.g., POCl₃) Product 3,5,6-Trichloropyridine-2-carbonitrile Intermediate->Product Cyanation (e.g., KCN, CuCN)

Caption: Proposed two-step synthesis of 3,5,6-Trichloropyridine-2-carbonitrile.

Step 1: Chlorination of 3,5,6-Trichloropyridin-2-ol

The conversion of the 2-hydroxypyridine to a 2-chloropyridine is a standard transformation in heterocyclic chemistry, often achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

General Experimental Considerations:

  • The reaction is typically performed by heating the pyridinol with an excess of the chlorinating agent, which can also serve as the solvent.

  • The reaction temperature and time will vary depending on the specific substrate and chlorinating agent used.

  • Workup usually involves carefully quenching the excess chlorinating agent with ice-water and then extracting the product.

Step 2: Cyanation of 2,3,5,6-Tetrachloropyridine

The selective displacement of the chlorine atom at the 2-position of 2,3,5,6-tetrachloropyridine with a cyanide group is the final key step. The chlorine at the 2-position is generally the most activated towards nucleophilic substitution in polychlorinated pyridines.

Experimental Protocol (Based on Analogy):

Analogous Protocol for Cyanation:

  • In a suitable solvent such as N-methyl-2-pyrrolidone (NMP), dissolve 2,3,5,6-tetrachloropyridine.

  • Add a cyanide source, such as potassium cyanide (KCN) or copper(I) cyanide (CuCN).

  • Heat the reaction mixture to an elevated temperature (e.g., 80°C or higher) and monitor the reaction progress by GC or TLC.

  • Upon completion, the reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.

Alternative Synthetic Strategies

While the two-step conversion from 3,5,6-trichloropyridin-2-ol is a logical and likely effective route, other synthetic strategies could also be considered.

Direct Cyanation of a Trichloropyridine Precursor

Directly introducing a cyano group onto a pre-existing trichloropyridine ring is another potential pathway. For instance, the cyanation of 2,3,5-trichloropyridine at the 6-position is less likely due to the electronic effects of the existing chlorine atoms. However, if 2,3,5-trichloropyridine N-oxide could be synthesized, a Reissert-Henze type reaction could potentially introduce a cyano group at the 2- or 6-position.

Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a variety of functionalities, including a nitrile. This would require the synthesis of 2-amino-3,5,6-trichloropyridine.

Sandmeyer_Route AminoPrecursor 2-Amino-3,5,6-trichloropyridine Diazonium Diazonium Salt AminoPrecursor->Diazonium Diazotization (NaNO₂, H⁺) Product 3,5,6-Trichloropyridine-2-carbonitrile Diazonium->Product Cyanation (CuCN)

Caption: Hypothetical Sandmeyer reaction route.

The feasibility of this route is contingent on the successful synthesis of the 2-amino-3,5,6-trichloropyridine precursor, for which a straightforward, high-yielding synthesis was not identified in the initial literature survey.

Conclusion

The synthesis of 3,5,6-Trichloropyridine-2-carbonitrile is most practically approached through a multi-step sequence starting from readily available precursors. The synthesis of the key intermediate, 3,5,6-trichloropyridin-2-ol, is well-established, with the stepwise reaction of trichloroacetyl chloride and acrylonitrile offering a high-yielding and cost-effective method.

The subsequent conversion of this pyridinol to the target nitrile is best achieved through a two-step process involving chlorination to 2,3,5,6-tetrachloropyridine, followed by a selective nucleophilic cyanation at the 2-position. While direct experimental protocols for this specific sequence are not abundant in the public domain, analogous reactions reported in the patent literature provide a strong basis for the development of a successful synthetic procedure.

Alternative routes, such as a Sandmeyer reaction, remain theoretically possible but are hampered by the lack of readily available starting materials. For researchers and drug development professionals, the pathway proceeding through the 3,5,6-trichloropyridin-2-ol intermediate currently represents the most promising and well-supported strategy for accessing 3,5,6-Trichloropyridine-2-carbonitrile. Further process optimization of the chlorination and cyanation steps would be a valuable contribution to the field.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Dow Chemical Company. (1991). An improved process for the preparation of 3,5,6-trichloropyridin-2-ol. EP0397281B1.
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  • Dow Chemical Company. (1993). Improved process for preparation of 3,5,6-trichloropyridin-2-01. CN1027259C.
  • YouTube. (2020, September 12). Sandmeyer Reaction. [Link]

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  • Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3,5,6-Trichloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

3,5,6-Trichloropyridine-2-carbonitrile (often an intermediate in the synthesis of agrochemicals like Chlorpyrifos or Triclopyr) presents a dual-hazard profile: chemical toxicity inherent to chlorinated pyridines and physical exposure risks associated with fine crystalline dusts.

While many researchers treat "intermediates" with lower caution than final active pharmaceutical ingredients (APIs), this compound requires a Biosafety Level 2 (BSL-2) equivalent chemical hygiene strategy . The presence of the nitrile (-CN) group, combined with the lipophilic chlorinated ring, facilitates skin absorption and potential metabolic release of toxic byproducts.

Immediate Critical Hazards:

  • Severe Eye Irritant: Dust can cause mechanical and chemical corneal damage.

  • Skin Sensitizer: High potential for contact dermatitis and systemic absorption.

  • Aquatic Toxicity: Classified as hazardous to the aquatic environment (Category 1/2); spills must be contained immediately.

The PPE Defense Matrix

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the state of matter (Solid vs. Solution).

Table 1: State-Dependent PPE Specifications
ComponentScenario A: Solid Handling (Weighing/Transfer)Scenario B: Solution Handling (Reaction/Work-up)Technical Rationale
Hand Protection Double Nitrile (Min 5 mil / 0.12mm outer)Laminate (Silver Shield) or Viton Chlorinated aromatics permeate nitrile rapidly in solution (esp. with DCM/THF). Laminate offers >4h breakthrough.
Respiratory N95 or P100 (if outside hood)Half-Mask with OV/AG Cartridge Solids generate static-driven dust. Solutions release organic vapors that carry the toxicant.
Eye Protection Chemical Goggles (Tight-fitting)Face Shield + Safety Glasses Goggles prevent dust entry. Face shields protect against splash/explosion, but do not seal against vapors.
Body Defense Tyvek Lab Coat (Disposable)Chemical Resistant Apron Tyvek sheds dust prevents clothing contamination. Aprons stop solvent soak-through.

PPE Decision Logic (Visualization)

This decision tree illustrates the "Why" behind your gear selection, moving beyond rote compliance to active risk mitigation.

PPE_Logic Start Start: Hazard Assessment State Determine State of Matter Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Hood Engineering Control: Fume Hood / Powder Enclosure DustRisk->Hood Yes (Standard) GloveS Gloves: Double Nitrile (Change every 30 mins) Hood->GloveS RespS Respiratory: N95/P100 (Only if outside hood) GloveS->RespS Solvent Identify Solvent Liquid->Solvent Halogen Halogenated/Aromatic Solvent? (DCM, Chloroform, Toluene) Solvent->Halogen GloveL1 Gloves: Silver Shield / Laminate (Required for Permeation Resistance) Halogen->GloveL1 Yes (High Risk) GloveL2 Gloves: Thick Nitrile (Splash protection only) Halogen->GloveL2 No (e.g., Water/MeOH)

Figure 1: PPE Selection Decision Tree. Note the critical divergence for halogenated solvents, which renders standard nitrile gloves ineffective.

Operational Handling Protocol

This protocol uses a Self-Validating System : each step contains a "Check" to ensure safety before proceeding.

Phase 1: Preparation & Weighing
  • The Static Trap: Chlorinated pyridines are often crystalline and prone to static charge. They will "jump" off the spatula.

    • Action: Use an ionizing bar or anti-static gun inside the balance enclosure.

    • Validation: Tare the balance. If the numbers drift wildly without adding mass, static is present. Stop and de-ionize.

  • Containment: Weigh inside a Powder Safety Enclosure or a Fume Hood with the sash at the lowest working position.

Phase 2: Solubilization & Transfer
  • Solvent Choice: If possible, avoid Dichloromethane (DCM). DCM acts as a "carrier solvent," rapidly permeating gloves and skin, dragging the trichloropyridine with it.

    • Preferred: Ethyl Acetate or Alcohols (if chemically compatible).

  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "clean" hand (touching sash, knobs) and your dominant hand as the "dirty" hand (touching the flask, spatula).

Phase 3: Decontamination
  • Immediate Wash: Wash gloves with soap and water before removing them. This neutralizes surface dust and prevents it from becoming airborne during doffing.

  • Doffing Technique: Use the "Beak Method" (pinch and pull) to ensure skin never touches the outer glove surface.

Workflow & Waste Logistics

Workflow Storage Storage (Cool, Dry, Segregated) Weighing Weighing (Anti-Static, Fume Hood) Storage->Weighing Transport in Secondary Container Reaction Reaction (Closed System) Weighing->Reaction Dissolve Immediately Quench Quench/Workup (Destruction of Nitrile?) Reaction->Quench pH Adjustment Waste Disposal (Halogenated Stream) Quench->Waste Label: Toxic/Halogenated

Figure 2: Operational lifecycle. Note the "Dissolve Immediately" step to minimize the duration of dust exposure risk.

Disposal & Emergency Response

Disposal (Halogenated Stream)

3,5,6-Trichloropyridine-2-carbonitrile contains three chlorine atoms. It must be segregated into the Halogenated Organic Waste stream.

  • Do NOT mix with strong acids (risk of HCN evolution from the nitrile group, though slow).

  • Do NOT mix with strong oxidizers.

  • Labeling: Clearly mark the waste tag with "Toxic" and "Marine Pollutant."

Spill Response
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (to dampen) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Solution Spill: Cover with an absorbent pad. If the solvent is DCM, evacuate the immediate area to allow vapors to dissipate into the hood before cleanup.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 34626, 3,5,6-Trichloro-2-pyridinol. (Metabolite/Analog Safety Data). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Chlorinated Pyridines. (General hazards of halogenated pyridine derivatives). Retrieved from [Link]

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